Dipentyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pentoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-65-2 | |
| Record name | Pentyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Amyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipentyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-AMYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dipentyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to dipentyl ether. The information is intended to support research, development, and quality control activities involving this aliphatic ether.
Chemical Identity and Structure
This compound, also known as n-amyl ether or 1,1'-oxybispentane, is a simple dialkyl ether. Its structure consists of two pentyl groups linked by an oxygen atom.
Table 1: Structural and Identification Data for this compound
| Parameter | Value | Reference |
| IUPAC Name | 1-(pentyloxy)pentane | [1] |
| Synonyms | n-Amyl ether, Diamyl ether, Pentyl ether | [1] |
| Molecular Formula | C₁₀H₂₂O | [2][3] |
| Molecular Weight | 158.28 g/mol | [1][4] |
| CAS Number | 693-65-2 | [2][4] |
| EC Number | 211-756-8 | [4] |
| SMILES String | CCCCCOCCCCC | [4] |
| InChI Key | AOPDRZXCEAKHHW-UHFFFAOYSA-N | [4] |
graph Dipentyl_Ether_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12]; edge [color="#202124"];O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; C1 [label="C", pos="-1,-0.5!"]; C2 [label="C", pos="-2,-0.2!"]; C3 [label="C", pos="-3,-0.5!"]; C4 [label="C", pos="-4,-0.2!"]; C5 [label="C", pos="-5,-0.5!"]; C6 [label="C", pos="1,-0.5!"]; C7 [label="C", pos="2,-0.2!"]; C8 [label="C", pos="3,-0.5!"]; C9 [label="C", pos="4,-0.2!"]; C10 [label="C", pos="5,-0.5!"];
O -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; O -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; }
Physicochemical Properties
This compound is a colorless liquid with a characteristic ether-like odor. It is less dense than water and is practically insoluble in water, but miscible with many organic solvents.[2][3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 187-188 °C (lit.) | [2][4] |
| Melting Point | -69 °C (lit.) | [2][4] |
| Density | 0.785 g/mL at 25 °C (lit.) | [2][4] |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |
| Vapor Pressure | 0.7 hPa at 20 °C | [2] |
| Vapor Density | 5.46 (vs air) | [5] |
| Refractive Index (n20/D) | 1.412 (lit.) | [2][4] |
| Flash Point | 57 °C (135 °F) - closed cup | [2][4] |
| Autoignition Temperature | 180 °C | [5] |
Reactivity and Stability
This compound is a stable compound under normal conditions.[2] It is a flammable liquid and its vapors can form explosive mixtures with air.[1][5] Like other ethers, it can form explosive peroxides upon exposure to air and light.[1] Therefore, it should be stored in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[2][6] Some commercial preparations contain stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit peroxide formation.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
Two common methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed dehydration of 1-pentanol (B3423595).
4.1.1. Williamson Ether Synthesis
This method involves the reaction of sodium pentoxide with a pentyl halide (e.g., 1-bromopentane). The reaction proceeds via an SN2 mechanism.[7][8]
Experimental Protocol:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Sodium Pentoxide: In the flask, place sodium hydride (NaH) as a dispersion in mineral oil. Carefully wash the sodium hydride with dry hexane (B92381) to remove the mineral oil. Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent.
-
Slowly add a stoichiometric amount of 1-pentanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C (ice bath). Hydrogen gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of sodium pentoxide.
-
SN2 Reaction: Cool the resulting sodium pentoxide solution to 0 °C.
-
Add a stoichiometric amount of 1-bromopentane dropwise via the dropping funnel to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add water and diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
4.1.2. Acid-Catalyzed Dehydration of 1-Pentanol
This method involves heating 1-pentanol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a heating mantle, a distillation head, a condenser, and a receiving flask.
-
Reaction: In the round-bottom flask, place 1-pentanol and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips.
-
Heat the mixture to a temperature that allows for the distillation of the product and water, while minimizing the distillation of unreacted 1-pentanol. The reaction is typically carried out at temperatures between 130-180 °C.[9]
-
The water formed during the reaction can be removed azeotropically to drive the equilibrium towards the product.
-
Workup: Collect the distillate, which will contain this compound, water, and some unreacted 1-pentanol.
-
Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.
-
Dry the organic layer over anhydrous calcium chloride or another suitable drying agent.
-
Filter to remove the drying agent. The crude product can then be purified by fractional distillation.
Purification of this compound
The primary method for purifying this compound is fractional distillation. It is also crucial to test for and remove any peroxides that may have formed.
4.2.1. Peroxide Test and Removal
Protocol:
-
Peroxide Test: To a small sample of the ether, add an equal volume of 2% potassium iodide solution and a drop of dilute hydrochloric acid. A yellow to brown color indicates the presence of peroxides.
-
Peroxide Removal: If peroxides are present, they can be removed by shaking the ether with a freshly prepared solution of iron(II) sulfate.[3]
4.2.2. Fractional Distillation
Protocol:
-
Apparatus Setup: Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Place the crude, dry this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (187-188 °C at atmospheric pressure).[2][4] Discard any initial lower-boiling fractions and any higher-boiling residue.
Analysis of this compound
Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of this compound.
Experimental Protocol (General GC Method):
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating aliphatic ethers.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 200-220 °C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Detector Temperature (FID): Typically set around 250-300 °C.
-
Data Acquisition (MS): Scan a mass range of m/z 35-300.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The purity is determined by the area percentage of the this compound peak in the chromatogram. The identity can be confirmed by comparing the retention time with a standard and, if using MS, by comparing the mass spectrum with a reference spectrum.
Safety Information
This compound is a flammable liquid and vapor.[6] It may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[6] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6] As it can form explosive peroxides, it should be tested for their presence before heating or distillation.
This guide provides a foundational understanding of this compound for scientific and developmental applications. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 2. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether Preparation | DewWool [dewwool.com]
- 5. researchgate.net [researchgate.net]
- 6. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dipentyl Ether (CAS 693-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipentyl ether, also known as diamyl ether, with the CAS number 693-65-2, is a colorless liquid with a mild odor.[1] It is an organic compound with the chemical formula C10H22O.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis. Due to a lack of available data in the scientific literature, this guide does not cover biological activities or signaling pathways associated with this compound.
Chemical and Physical Properties
This compound is a flammable, stable liquid that is incompatible with strong oxidizing agents.[1][3] It is insoluble in water but soluble in many organic solvents.[1][3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C10H22O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| Melting Point | -69 °C | [1][4] |
| Boiling Point | 187-188 °C | [1][4] |
| Density | 0.785 g/mL at 25 °C | [1][3] |
| Flash Point | 57 °C (135 °F) | [1][4] |
| Vapor Pressure | 1 mmHg at 25°C | [1] |
| Refractive Index | n20/D 1.412 | [1][3] |
| Autoignition Temperature | 180 °C | [4][5] |
| Explosive Limits | 2.0-8.0% (V) | [1][4] |
| Water Solubility | Insoluble | [1][3] |
Spectroscopic Data
Spectroscopic data for this compound is available in public databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to its mass spectrum (electron ionization) and IR spectrum.[6][7] Additionally, 1H NMR, 13C NMR, and FT-IR spectra are available on PubChem.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
This compound can be synthesized through two primary methods: the acid-catalyzed dehydration of 1-pentanol (B3423595) and the Williamson ether synthesis.
This method involves the bimolecular dehydration of 1-pentanol in the presence of an acid catalyst to yield this compound and water.[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Reactants: To the round-bottom flask, add 1-pentanol and a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst 70).[8]
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ether.[1]
-
Monitoring: The reaction can be monitored by tracking the amount of water collected in the Dean-Stark trap or by analytical techniques such as gas chromatography.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and purify the crude this compound by fractional distillation.
The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers. For this compound, this involves the reaction of a pentoxide (the conjugate base of 1-pentanol) with a pentyl halide. This reaction proceeds via an SN2 mechanism.[7][9]
Experimental Protocol:
-
Formation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere, react 1-pentanol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to form the sodium pentoxide.
-
Reaction with Alkyl Halide: To the freshly prepared alkoxide solution, add 1-bromopentane (B41390) or 1-iodopentane (B145852) dropwise at room temperature.
-
Heating: Gently heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by fractional distillation.
References
- 1. Inhibition of alpha-chymotrypsin by diethyl ether and certain alcohols: a new type of competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Inhibitors for the Ether Lipid-Generating Enzyme AGPS as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Physical properties of dipentyl ether (boiling point, melting point, density)
An In-depth Technical Guide to the Physical Properties of Dipentyl Ether
This technical guide provides a comprehensive overview of the key physical properties of this compound (also known as n-amyl ether or 1-pentoxypentane). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise data for modeling, synthesis, and formulation. This document summarizes the boiling point, melting point, and density of this compound, and outlines the standard experimental protocols for their determination.
Core Physical Properties of this compound
This compound is a colorless to light yellow liquid that is stable under standard conditions.[1][2] It is miscible with alcohol and ether but is nearly insoluble in water.[1][3] Its key physical characteristics are essential for its application as a solvent and organic synthesis raw material.[1][3]
Data Summary
The physical properties of this compound are summarized in the table below. The data is compiled from various chemical handbooks and databases.
| Physical Property | Value | Conditions | Citations |
| Boiling Point | 187-188 °C | at 1 atm | [1][2][4][5] |
| 187 °C | at 1 atm | [6] | |
| 186.75 °C | at 1 atm | [1][3] | |
| Melting Point | -69 °C | - | [1][2][4][5] |
| -69.2 °C | - | [6] | |
| -69.43 °C | - | [1][3] | |
| Density | 0.785 g/mL | at 25 °C | [2][3][4] |
| 0.7833 g/cm³ | at 20 °C | [1][3][6] | |
| 0.7792 g/cm³ | at 25 °C | [1][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point, melting point, and density of organic compounds like this compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[7]
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
This micro-method is suitable for small sample volumes.
-
Sample Preparation : A few milliliters of this compound are placed into a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).[8]
-
Apparatus Setup : The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil or placed in a calibrated melting point apparatus (e.g., Mel-Temp).[8][9][10]
-
Heating and Observation : The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled to be slow and steady near the expected boiling point.[8]
-
Measurement : Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.[8] The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8]
-
Pressure Correction : The observed boiling point should be recorded along with the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[11] For a pure crystalline solid, this occurs over a narrow range.[10] Since this compound has a very low melting point (-69 °C), this procedure requires a cryostat or a specialized low-temperature apparatus.
Methodology: Capillary Method with Low-Temperature Apparatus
-
Sample Preparation : A small amount of solidified this compound is introduced into a capillary tube (sealed at one end). The sample is compacted at the bottom of the tube by tapping or dropping it through a long glass tube.[11][12]
-
Apparatus Setup : The capillary tube is placed in the sample holder of a melting point apparatus equipped with a cooling system (e.g., a cryostat). The apparatus must be capable of achieving and maintaining temperatures below -70°C.
-
Cooling and Heating : The sample is first frozen by lowering the temperature significantly below the expected melting point. Then, the apparatus is set to heat very slowly (e.g., 1-2 °C per minute) through the expected melting range.[10]
-
Observation and Measurement : The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first signs of liquid appear to the temperature at which the entire sample becomes a clear liquid.[10][11] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[10]
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital densitometer.
Methodology: Pycnometer Method
-
Preparation : A pycnometer (a glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m_pyc).
-
Water Calibration : The pycnometer is filled with deionized, degassed water of a known temperature (e.g., 20.0 °C). The mass of the water-filled pycnometer is recorded (m_pyc+water). The exact volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
V = (m_pyc+water - m_pyc) / ρ_water
-
-
Sample Measurement : The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature. The mass of the ether-filled pycnometer is measured (m_pyc+ether).
-
Calculation : The density of the this compound (ρ_ether) is calculated using the following formula:
-
ρ_ether = (m_pyc+ether - m_pyc) / V
-
-
Temperature Control : Maintaining a constant and precise temperature is critical for accurate density measurements, as density is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical sample such as this compound.
Caption: Workflow for the physical characterization of a liquid chemical.
References
- 1. chembk.com [chembk.com]
- 2. PENTYL ETHER | 693-65-2 [chemicalbook.com]
- 3. Di-n-pentyl ether [chembk.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]
- 6. This compound [chemister.ru]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Solubility of Dipentyl Ether in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dipentyl ether. Due to its properties as a solvent and its applications in organic synthesis, understanding its behavior in various media is crucial for laboratory and industrial applications. This document outlines its solubility in aqueous and organic solvents, details experimental protocols for solubility determination, and provides a visual representation of a common synthetic pathway.
Solubility of this compound
This compound is a colorless to light yellow liquid that is stable under normal conditions. Its molecular structure, consisting of two pentyl groups linked by an oxygen atom, dictates its solubility properties, rendering it largely nonpolar.
Aqueous Solubility
Solubility in Organic Solvents
This compound exhibits good solubility in a range of common organic solvents.[1][2][3][6] It is miscible with other ethers and alcohols.[1][4] Its solubility in various organic solvents is summarized in the table below. The data presented is largely qualitative, as specific quantitative solubility values (e.g., g/100 mL) for this compound are not widely published.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Solubility | Reference(s) |
| Water | Water | Insoluble | [1][2][3][4][5] |
| Alcohols | Methanol | Soluble | [2][3][6] |
| Ethanol | Miscible | [1] | |
| Ethers | Diethyl Ether | Miscible | [1] |
| Ketones | Acetone | Soluble | [2][3][6] |
| Esters | Ethyl Acetate | Soluble | [2][3][6] |
| Halogenated Hydrocarbons | Chloroform | Soluble | [1] |
| Aliphatic Hydrocarbons | Aliphatic Hydrocarbons | Soluble | [2][3][6] |
| Aromatic Hydrocarbons | Aromatic Hydrocarbons | Soluble | [2][3][6] |
| Fatty Acids & Oils | Oleic Acid, Fixed Oils | Soluble | [2][3][6] |
| Waxes | Hot Paraffin, Carnauba Wax | Soluble | [2][3][6] |
Note: "Soluble" indicates that the substance dissolves to a significant extent, while "miscible" implies that the substances are soluble in each other in all proportions.
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound or similar compounds, the following are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the water solubility of organic compounds.[7]
Principle: A surplus of the organic compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the aqueous phase is then determined analytically.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with airtight stoppers
-
Centrifuge
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)
-
Syringes and filters
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of deionized water.
-
Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture to facilitate the dissolution process. The equilibration time can vary, but 24 to 48 hours is typical.
-
After equilibration, allow the mixture to stand undisturbed in the constant temperature bath for a sufficient period (e.g., 24 hours) to allow for phase separation.
-
Carefully withdraw a sample from the aqueous phase, ensuring no undissolved ether is transferred. It is advisable to centrifuge the sample to further separate the phases.
-
Extract the aqueous sample with a suitable, water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Analyze the extract using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
The solubility is reported in units such as mg/L or mol/L.
Determination of Solubility in Organic Solvents
A general procedure for determining the solubility of an organic compound in an organic solvent is outlined below.[8][9][10]
Principle: A known amount of the solute is added to a known amount of the solvent, and the mixture is observed for complete dissolution. This can be done at a fixed temperature or over a range of temperatures to construct a solubility curve.
Apparatus:
-
Test tubes or vials with stoppers
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional)
-
Graduated pipettes and balances
Procedure:
-
In a test tube, accurately weigh a small amount of the solvent (e.g., 1 g of ethanol).
-
Incrementally add a known mass of this compound to the solvent.
-
After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer until the solute dissolves completely.
-
Continue adding the solute until a saturated solution is formed, indicated by the presence of undissolved solute that persists after thorough mixing.
-
The total mass of the solute that dissolved in the known mass of the solvent represents the solubility at that temperature.
-
The solubility is typically expressed as g of solute per 100 g of solvent.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of an organic compound.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers. The following diagram outlines the synthesis of this compound from 1-pentanol.
References
- 1. This compound [chemister.ru]
- 2. chembk.com [chembk.com]
- 3. PENTYL ETHER CAS#: 693-65-2 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. PENTYL ETHER | 693-65-2 [chemicalbook.com]
- 7. store.astm.org [store.astm.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
An In-Depth Technical Guide to the Synthesis of Dipentyl Ether via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dipentyl ether using the Williamson ether synthesis, a cornerstone of organic chemistry. The document details the reaction mechanism, experimental protocols, and key parameters influencing the reaction yield.
Introduction to the Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1] Developed by Alexander Williamson in 1850, this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core of the reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide or other substrate with a good leaving group.[2]
The general mechanism involves two principal steps:
-
Deprotonation of an alcohol: An alcohol is deprotonated by a strong base to form a highly reactive alkoxide ion.
-
Nucleophilic substitution: The newly formed alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
For the synthesis of this compound, the reaction involves the formation of a pentoxide ion from 1-pentanol, which then reacts with a 1-pentyl halide.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson ether synthesis is a classic example of an SN2 reaction. The reaction is most efficient with primary alkyl halides, such as 1-bromopentane (B41390) or 1-chloropentane, as this minimizes the competing E2 elimination reaction that can occur with secondary and tertiary halides.[3]
The reaction pathway can be visualized as follows:
References
Dipentyl Ether: A Comprehensive Technical Guide to Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling precautions for dipentyl ether (also known as amyl ether), a common solvent and extractant in research and development settings. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C10H22O | [1][2][3] |
| Molar Mass | 158.28 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Characteristic | [5] |
| Density | 0.785 g/mL at 25°C | [1][4] |
| Melting Point | -69.2 °C | [2] |
| Boiling Point | 187-188 °C | [1][4] |
| Flash Point | 57 °C (135 °F) | [1][4][6] |
| Vapor Pressure | 0.7 hPa at 20 °C | [1] |
| Vapor Density | 5.46 | [1] |
| Water Solubility | Insoluble | [1][2] |
| Solubility in other solvents | Miscible with alcohol and ether; Soluble in chloroform | [1][2] |
| Refractive Index (n20/D) | 1.412 | [1][4] |
| Explosive Limits | 2.0 - 8.0 % (V) | [1] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and may cause irritation to the eyes, skin, and respiratory tract.[6] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this chemical with caution.[6]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H302: Harmful if swallowed.
-
H336: May cause drowsiness or dizziness.
Precautionary Statements:
A comprehensive list of precautionary statements can be found in Safety Data Sheets, but some key recommendations include:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P261: Avoid breathing mist or vapors.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Experimental Protocols for Safe Handling
The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Selection
Proper selection and use of PPE are critical to minimize exposure. The following workflow outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for this compound.
Methodology:
-
Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] If there is a splash potential, a face shield should be worn in addition to goggles.[7][8]
-
Skin Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[6] Nitrile or butyl rubber gloves are generally recommended.[8][9] A lab coat or a chemical-resistant apron should also be worn.[8]
-
Respiratory Protection: Use with adequate ventilation.[6] If working outside of a fume hood or if vapors may be generated, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[6][8]
Storage and Handling Procedures
Proper storage and handling are crucial to prevent accidents and maintain the chemical's stability.
Methodology:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep the container tightly sealed.[6][10] Store below +30°C.[1] Keep away from heat, sparks, and flame.[6] On long-term storage, substances with similar functional groups can form explosive peroxides.[6]
-
Handling: Use only in well-ventilated areas, preferably within a chemical fume hood.[10] Ensure good ventilation/exhaustion at the workplace.[10] Use spark-proof tools and explosion-proof equipment.[6] Avoid contact with eyes, skin, and clothing.[6] Do not breathe vapor or mist.[6] Fumes are heavier than air and can accumulate at floor level.[10]
Spill and Emergency Procedures
In the event of a spill or exposure, a clear and practiced emergency plan is essential.
Caption: this compound Spill Response Flowchart.
Methodology:
-
Spill Cleanup:
-
First Aid Measures:
-
Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6]
-
Skin: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Get medical aid.[6]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Incompatibilities and Stability
-
Chemical Stability: Stable under recommended storage conditions.[1] However, on long-term storage, it may form explosive peroxides.[6]
-
Incompatible Materials: Incompatible with strong oxidizing agents.[1][6]
-
Conditions to Avoid: Heat, flames, sparks, ignition sources, and exposure to air.[6][11]
By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the handling and use of this compound, fostering a safer and more productive research environment.
References
- 1. chembk.com [chembk.com]
- 2. This compound [chemister.ru]
- 3. scbt.com [scbt.com]
- 4. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]
- 5. CAS 693-65-2: Pentyl ether | CymitQuimica [cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. itwreagents.com [itwreagents.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Toxicological Data and Hazards of Dipentyl Ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological properties of dipentyl ether have not been fully investigated.
Executive Summary
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is crucial for evaluating its toxicological and hazardous potential.
| Property | Value | Reference |
| CAS Number | 693-65-2 | [1] |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 187-188 °C | [2] |
| Melting Point | -69 °C | [2] |
| Flash Point | 57 °C | [1] |
| Density | 0.785 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water; miscible with alcohol and ether. | [2] |
Toxicological Data
The available toxicological data for this compound is limited. The following sections summarize the existing information.
Acute Toxicity
Comprehensive acute toxicity data for this compound via oral, dermal, and inhalation routes are not available in peer-reviewed literature or regulatory databases.[1]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Intravenous | 164 mg/kg | [2] |
| LD50/LC50 | Not Available | Oral, Dermal, Inhalation | Not Available | [1] |
In the absence of specific data, the general toxicological profile of aliphatic ethers suggests that high concentrations may cause central nervous system depression, leading to symptoms such as drowsiness and dizziness.[3]
Repeated Dose Toxicity
A key study by Poon et al. (2004) investigated the short-term oral toxicity of this compound in male Sprague-Dawley rats.[4]
| Study Duration | Species | Route | Doses | Key Findings | Reference |
| 4 weeks (5 days/week) | Rat (male) | Gavage | 2, 20, 200 mg/kg/day | - Significantly depressed serum corticosterone (B1669441) at 200 mg/kg/day.- Decreased serum thiobarbituric acid-reactive substances (TBARS) at 20 and 200 mg/kg/day.- Markedly increased urinary ascorbic acid and formic acid at 200 mg/kg/day.- Mild histological changes in the liver at all dose levels.- Thyroid effects observed at 200 mg/kg/day. | [4] |
The increased production of formic acid is a notable finding, as formic acid can be an ocular toxin.[4]
Skin and Eye Irritation
Specific studies on the skin and eye irritation potential of this compound following standardized guidelines (e.g., OECD 404 and 405) have not been identified. However, a Material Safety Data Sheet indicates that it may cause skin and eye irritation, resulting in redness and pain.[1]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a lack of data on the genotoxic, carcinogenic, and reproductive effects of this compound.[1] A safety data sheet notes that it is not listed as a carcinogen by ACGIH, IARC, NTP, or under California Proposition 65.[1] Studies on other ethers, such as di-isopropyl ether (DIPE), have indicated potential carcinogenic effects in rats in long-term bioassays.[5] Some polybrominated diphenyl ethers have been shown to have reproductive and developmental toxicity.[6] These findings highlight the need for data on this compound.
Hazard Identification and Precautions
Based on the limited available data, this compound should be handled with caution.
-
Flammability: It is a combustible liquid and vapor.[1]
-
Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon long-term storage and exposure to air and light.[1]
-
Irritation: May cause irritation to the skin, eyes, respiratory tract, and digestive tract.[1]
-
Target Organs: Based on a short-term study, potential target organs include the liver and thyroid.[4] The central nervous system is a common target for aliphatic ethers.[3]
Handling Precautions:
-
Use in a well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Store in a tightly closed container in a cool, dry place.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are scarce. The following are generalized methodologies based on standard OECD guidelines, which would be appropriate for assessing the toxicological profile of this compound.
Short-Term Oral Toxicity Study (Based on Poon et al., 2004)
-
Test System: Male Sprague-Dawley rats.
-
Administration: Oral gavage, 5 days per week for 4 weeks.
-
Dose Groups: Low, medium, and high doses, plus a vehicle control group (e.g., corn oil).
-
Observations: Daily clinical signs, weekly body weight and food consumption.
-
Terminal Procedures: Blood collection for hematology and clinical chemistry, organ weight measurements, and histopathological examination of tissues.
Figure 1: Experimental workflow for a short-term oral toxicity study.
Acute Oral Toxicity (Based on OECD 423)
-
Test System: Typically rats, one sex (usually females).
-
Administration: A single oral dose by gavage.
-
Procedure: A stepwise procedure with a few animals at each step. The outcome of dosing at one level determines the dose for the next animal(s).
-
Observations: Mortality, clinical signs, and body weight changes are observed for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.
Figure 2: Logical workflow for an acute oral toxicity study (OECD 423).
Skin Irritation (Based on OECD 404)
-
Test System: Albino rabbit.
-
Procedure: A single dose of the test substance is applied to a small area of skin under a semi-occlusive patch for 4 hours.
-
Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.
-
Endpoint: A scoring system is used to classify the substance's skin irritation potential.
Figure 3: Experimental workflow for a skin irritation study (OECD 404).
Conclusion and Data Gaps
The toxicological profile of this compound is largely incomplete. While a 4-week oral toxicity study in rats provides valuable preliminary data on repeated dose toxicity, there is a critical lack of information for most other standard toxicological endpoints. The potential for skin, eye, and respiratory irritation exists, and like other ethers, it poses a flammability and peroxide formation risk.
Key data gaps that require further investigation to perform a comprehensive risk assessment include:
-
Acute oral, dermal, and inhalation toxicity.
-
Skin and eye irritation potential according to standardized guidelines.
-
Genotoxicity (e.g., Ames test, in vitro chromosomal aberration assay).
-
Carcinogenicity.
-
Reproductive and developmental toxicity.
-
Mechanistic and toxicokinetic studies.
Professionals working with this compound should exercise caution, adhere to stringent safety protocols, and assume the potential for hazards characteristic of aliphatic ethers in the absence of specific data. Further research is imperative to fully characterize the toxicological profile of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Di-n-amyl ether [chembk.com]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. Short-term oral toxicity of pentyl ether, 1,4-diethoxybutane, and 1,6-dimethoxyhexane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ramazzini.org [ramazzini.org]
- 6. Reproductive and developmental toxicity of a pentabrominated diphenyl ether mixture, DE-71, to ranch mink (Mustela vison) and hazard assessment for wild mink in the Great Lakes region - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipentyl Ether: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Synonyms, Alternative Names, and Physicochemical Properties
This technical guide provides a detailed overview of dipentyl ether, a versatile organic solvent with applications in various chemical processes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates information on its nomenclature, physicochemical properties, and potential applications, with a focus on providing actionable data and insights.
Nomenclature: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical commerce. A comprehensive list of these synonyms and alternative names is crucial for accurate identification and information retrieval. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) and is also assigned a unique identifier by the Chemical Abstracts Service (CAS).
Table 1: Synonyms and Identifiers for this compound
| Category | Name/Identifier | Citation |
| IUPAC Name | 1-pentoxypentane | [1] |
| CAS Number | 693-65-2 | [2][3][4] |
| Common Synonyms | n-Amyl ether | [1][5][6] |
| Pentyl ether | [1][2][3] | |
| Diamyl ether | [1][6] | |
| Di-n-pentyl ether | [2][5] | |
| 1,1'-Oxybispentane | [2][4] | |
| Amyl oxide | [6] | |
| Other Identifiers | NSC 6571 | [1][2][5] |
| BRN 1698030 | [2][4] | |
| AI3-02267 | [2][4] | |
| EINECS 211-756-8 | [3][4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in experimental design, and process optimization. The following table summarizes key quantitative data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₁₀H₂₂O | [2][3][5] |
| Molecular Weight | 158.28 g/mol | [1][6] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -69 °C | [3][6] |
| Boiling Point | 187-188 °C | [3][6] |
| Density | 0.785 g/mL at 25 °C | [3][6] |
| Flash Point | 57 °C (closed cup) | [6] |
| Refractive Index (n²⁰/D) | 1.412 | [3] |
| Vapor Pressure | 0.7 hPa at 20 °C | [7] |
| Water Solubility | Insoluble | [8] |
| Autoignition Temperature | 180 °C | [7] |
| Explosive Limits | 2.0 - 8.0 % (v/v) | [7] |
Applications in Research and Development
This compound's high boiling point and chemical stability make it a suitable solvent for a variety of applications in organic synthesis and pharmaceutical processes, particularly in reactions requiring elevated temperatures.[9] While specific, detailed protocols for this compound are not as commonly published as those for lower-boiling ethers like diethyl ether or THF, its properties suggest its utility in the following areas:
-
High-Temperature Organic Reactions: Its high boiling point (187-188 °C) allows it to be used as a medium for reactions that require sustained heating, such as certain cyclization, condensation, or rearrangement reactions.[9] For instance, in the Gould-Jacobs reaction for the synthesis of quinoline (B57606) derivatives, high-boiling point solvents like diphenyl ether are often employed to achieve the necessary reaction temperatures.[9] this compound could serve as a viable alternative in such scenarios.
-
Solvent for Organometallic Reactions: Ethers are well-known for their ability to solvate and stabilize organometallic reagents, such as Grignard reagents. While diethyl ether and THF are more common choices due to their lower boiling points and ease of removal, this compound can be advantageous in situations where a higher reaction temperature is needed to initiate or sustain the reaction.
-
Extraction and Purification: Due to its immiscibility with water and its ability to dissolve a range of organic compounds, this compound can be used as an extraction solvent.[3] In the pharmaceutical industry, solvent extraction is a critical step in the purification of active pharmaceutical ingredients (APIs) and their intermediates.[8] this compound's low volatility compared to other common extraction solvents can reduce solvent loss during processing. Recently, a this compound functionalized resin has been developed for the extraction chromatography-based purification of Antimony-119, a radionuclide with potential applications in nuclear medicine.[10]
-
Replacement for Hazardous Solvents: There is a growing emphasis in the pharmaceutical industry on replacing hazardous solvents with safer alternatives.[2] While ethers as a class have safety considerations, this compound's lower volatility compared to diethyl ether can make it a more manageable option in certain industrial settings.[11]
Experimental Protocols
While specific, detailed experimental protocols explicitly citing this compound are not widely available in the public domain, a general procedure for a high-temperature reaction where it could be employed is provided below. This protocol is a composite based on general principles of organic synthesis.
General Protocol for a High-Temperature Condensation Reaction
-
Reaction Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and an inert gas inlet (e.g., nitrogen or argon). The flask is charged with the starting materials and this compound as the solvent.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 150-180 °C) using a suitable heating mantle. The reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The this compound is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water or an appropriate aqueous solution to remove any inorganic byproducts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the pure product.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a logical diagram for solvent selection in organic synthesis.
Caption: Generalized workflow for an organic synthesis reaction using a high-boiling point solvent.
Caption: Logical diagram for selecting an appropriate solvent for an organic reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Hazardous Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Molecular formula and weight of dipentyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dipentyl ether, also known as amyl ether, covering its fundamental molecular and physical properties, synthesis methodologies, and applications relevant to research and pharmaceutical development.
Core Molecular and Physical Properties
This compound is an organic compound classified as a simple ether. Its chemical structure consists of two pentyl groups attached to an oxygen atom. It is a colorless to light yellow liquid and is notable for its stability and low reactivity, making it a suitable solvent for various applications.[1][2] It is flammable and incompatible with strong oxidizing agents.[1]
Molecular Identifiers and Weight
| Identifier | Value | Source |
| Molecular Formula | C10H22O | [3][4][5] |
| Molecular Weight | 158.28 g/mol | [3][4] |
| Linear Formula | [CH3(CH2)4]2O | [6] |
| CAS Number | 693-65-2 | [3] |
| EC Number | 211-756-8 | [6] |
| InChI Key | AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
| SMILES | CCCCCOCCCCC | [4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.785 g/mL at 25 °C | [1] |
| Melting Point | -69 °C | [1][7] |
| Boiling Point | 187-188 °C | [1][8] |
| Flash Point | 57 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.412 | [1][8] |
| Vapor Pressure | 0.7 hPa at 20 °C | |
| Solubility | Insoluble in water; miscible with alcohol and ether | [1][7] |
Synthesis of this compound: Experimental Protocols
The synthesis of ethers like this compound can be achieved through several established organic chemistry protocols. The two most common methods are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.
This method is a versatile and widely used technique for preparing symmetrical and unsymmetrical ethers.[9] It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 reaction.[9]
Detailed Methodology:
-
Preparation of Sodium Pentoxide:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal to an excess of anhydrous 1-pentanol (B3423595).
-
The reaction is exothermic and will produce hydrogen gas. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the oxidation of the alkoxide.
-
The mixture is heated to ensure the complete reaction of the sodium metal, resulting in a solution of sodium pentoxide in 1-pentanol.
-
-
Reaction with 1-Bromopentane (B41390):
-
To the freshly prepared sodium pentoxide solution, add 1-bromopentane dropwise through the dropping funnel with continuous stirring.
-
The reaction mixture is then refluxed for several hours to ensure the completion of the SN2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is carefully added to quench any unreacted sodium and to dissolve the sodium bromide salt formed during the reaction.
-
The organic layer is separated using a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
The combined organic layers are washed with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation to obtain the final product.
-
This method involves the dehydration of two molecules of an alcohol using a strong acid catalyst, typically sulfuric acid, to form a symmetrical ether.[10]
Detailed Methodology:
-
Reaction Setup:
-
In a distillation apparatus, place a mixture of 1-pentanol and a catalytic amount of concentrated sulfuric acid. The temperature of the reaction mixture must be carefully controlled.
-
The reaction should be heated to a temperature that is sufficient to promote the formation of the ether but below the temperature that would favor the formation of the corresponding alkene (pentene) via an elimination reaction. For the synthesis of diethyl ether from ethanol, a temperature of around 140-145 °C is used; a similar temperature range, adjusted for the higher boiling point of 1-pentanol, would be appropriate.[10][11]
-
-
Distillation:
-
As the reaction proceeds, this compound and water are formed. The this compound, having a lower boiling point than 1-pentanol, will distill out of the reaction mixture along with water.
-
The distillate is collected in a receiving flask, which should be cooled in an ice bath to minimize the evaporation of the ether.
-
-
Work-up and Purification:
-
The collected distillate, which contains this compound, unreacted 1-pentanol, and water, is transferred to a separatory funnel.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
The ether layer is then dried over a suitable drying agent like anhydrous calcium chloride.[11]
-
The final purification is achieved by a second distillation to separate the pure this compound from any remaining 1-pentanol and water.
-
Applications in Research and Drug Development
Ethers are valued for their low reactivity and ability to dissolve a wide range of nonpolar and polar substances, making them excellent solvents for chemical reactions and extractions.[2]
-
Solvent in Organic Synthesis: this compound can be used as a high-boiling point solvent for organic reactions that require elevated temperatures. Its stability under these conditions is a key advantage.
-
Extraction Solvent: Due to its immiscibility with water and its ability to dissolve many organic compounds, this compound is an effective solvent for liquid-liquid extractions to isolate products from aqueous reaction mixtures.[12]
-
Pharmaceutical Formulations: While not as common as other ethers like polyethylene (B3416737) glycol (PEG), the fundamental properties of ethers are crucial in drug formulation.[2] They can be used as solvents, plasticizers, and surfactants.[2] The low reactivity of the ether linkage is beneficial for ensuring the stability of the active pharmaceutical ingredient (API).[2]
-
Anesthesia (Historical Context): While diethyl ether has a long history as an anesthetic, its use has largely been replaced by modern, non-flammable agents.[10][13] this compound is not used as an anesthetic, but the study of ethers in this context has been important in the history of pharmacology.
Visualized Workflow: Williamson Ether Synthesis
The following diagram illustrates the logical workflow of the Williamson ether synthesis for preparing this compound.
Caption: Logical workflow for the Williamson synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. labinsights.nl [labinsights.nl]
- 3. scbt.com [scbt.com]
- 4. Pentyl ether | C10H22O | CID 12743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 693-65-2 [chemnet.com]
- 6. This compound = 98.5 GC 693-65-2 [sigmaaldrich.com]
- 7. This compound [chemister.ru]
- 8. honeywell.lab-cuongthinh.com.vn [honeywell.lab-cuongthinh.com.vn]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Proof of Concept: Is Small-scale Production of Diethyl Ether for Anesthetic Use Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chembk.com [chembk.com]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
An In-depth Technical Guide to the Stability and Reactivity Profile of Dipentyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of dipentyl ether. The information is curated for professionals in research and development who utilize ethers in their work, with a focus on providing detailed data, experimental protocols, and clear visualizations to ensure safe and effective handling and application.
Core Stability Profile
This compound ([CH₃(CH₂)₄]₂O), also known as amyl ether, is a colorless liquid that is stable under recommended storage conditions.[1] However, like other ethers, its stability can be compromised by exposure to heat, light, and air, leading to hazardous reactions.[2] Commercial preparations of this compound are often stabilized with agents like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation.[3]
Thermal Stability
General Thermal Decomposition Products of Aliphatic Ethers:
-
Alkenes
-
Alcohols
-
Aldehydes
-
Lower molecular weight alkanes
-
Carbon monoxide and carbon dioxide (at high temperatures)
For safe handling, it is crucial to avoid heating this compound in the presence of air, especially to dryness, due to the potential for explosive peroxide formation.
Autoxidation and Peroxide Formation
A primary concern with the stability of this compound, as with all ethers, is its propensity to form explosive peroxides upon exposure to atmospheric oxygen. This autoxidation process is a radical-initiated chain reaction accelerated by light and heat.[6][7] The presence of an α-hydrogen atom in ethers makes them susceptible to hydrogen abstraction, initiating the oxidation process.
The general mechanism for peroxide formation is as follows:
-
Initiation: Formation of a free radical on the carbon atom adjacent to the ether oxygen.
-
Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new ether radical.
-
Termination: Combination of radicals to form non-radical products.
The accumulation of hydroperoxides can lead to the formation of highly explosive polymeric peroxides, especially upon concentration.
Reactivity Profile
This compound exhibits reactivity typical of aliphatic ethers, characterized by the cleavage of the C-O bond under acidic conditions and relative inertness to bases and nucleophiles under normal conditions.
Reactivity with Acids
Strong acids, particularly hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr), can cleave the C-O bond of this compound.[1][8][9][10][11][12] Since this compound is a primary ether, this cleavage typically proceeds via an Sₙ2 mechanism.[1][10][12]
The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack by the halide ion on the less sterically hindered carbon atom.[12]
Reaction with Excess HI: CH₃(CH₂)₄O(CH₂)₄CH₃ + 2 HI → 2 CH₃(CH₂)₄I + H₂O
Reactivity with Oxidizing Agents
This compound is incompatible with strong oxidizing agents.[1][13] Reaction with strong oxidizers can be vigorous and potentially lead to an uncontrolled release of energy. The primary point of oxidative attack is the C-H bond adjacent to the ether oxygen.
Material Compatibility
This compound is generally compatible with a range of common laboratory materials. However, its solvent properties should be considered. It is crucial to consult specific chemical compatibility charts for materials used in storage and handling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Thermochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| Boiling Point | 187-188 °C | [3] |
| Melting Point | -69 °C | [3] |
| Density | 0.785 g/mL at 25 °C | [3] |
| Flash Point | 57 °C (closed cup) | [3] |
| Autoignition Temperature | Not available | |
| Explosion Limits | 2.0 - 8.0 % | [3] |
Table 2: Stability and Incompatibility Data
| Parameter | Information | Reference(s) |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, exposure to air and light. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1][13] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. | [2] |
Experimental Protocols
Protocol for Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol is a general procedure and should be adapted based on the specific TGA instrument used.
Objective: To determine the onset of thermal decomposition of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum, platinum)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Protocol for Qualitative and Semi-Quantitative Peroxide Testing
Objective: To detect the presence and estimate the concentration of peroxides in this compound.
Method 1: Potassium Iodide (Qualitative)
Materials:
-
This compound sample
-
10% (w/v) potassium iodide solution (freshly prepared)
-
Glacial acetic acid
-
Test tube
Procedure:
-
Add 1-3 mL of the this compound sample to a test tube.
-
Add an equal volume of glacial acetic acid.
-
Add a few drops of the 10% potassium iodide solution.
-
Shake the mixture.
-
Observation: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Method 2: Peroxide Test Strips (Semi-Quantitative)
Materials:
-
This compound sample
-
Commercial peroxide test strips
Procedure:
-
Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).
-
Allow the solvent to evaporate from the strip.
-
Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration.
Protocol for Acidic Cleavage of this compound with HBr
This is a representative protocol and should be performed with appropriate safety precautions in a fume hood.
Objective: To demonstrate the cleavage of this compound to form 1-bromopentane (B41390).
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Place this compound and an excess of 48% HBr in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over a suitable drying agent.
-
Filter to remove the drying agent.
-
Purify the resulting 1-bromopentane by distillation.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Caption: Stability and reactivity pathways of this compound.
Caption: Workflow for testing and handling peroxide formation in this compound.
References
- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 2. Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 二戊基醚 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Chemical Kinetics of the First Oxygen Addition to Di-n-Propyl Ether Radicals at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cet-science.com [cet-science.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Commercial Availability and Suppliers of Dipentyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of dipentyl ether (CAS No: 693-65-2), a versatile and increasingly utilized solvent in organic synthesis, materials science, and pharmaceutical research. This document details key suppliers, available product grades, and typical physical and chemical properties. Furthermore, it outlines experimental contexts in which this compound serves as a crucial component, offering insights into its practical application.
Core Concepts: Properties and Applications
This compound, also known as amyl ether or 1,1'-oxybispentane, is a colorless liquid with a characteristic mild odor.[1] Its high boiling point (187-188 °C), low water solubility, and stability make it an excellent solvent for a variety of chemical reactions and extractions.[1] It is particularly useful in processes requiring elevated temperatures where lower boiling point ethers like diethyl ether or tetrahydrofuran (B95107) would be unsuitable.
Key applications in research and development include:
-
Solvent for Organic Reactions: this compound is employed as a high-boiling solvent for various organic transformations, including Grignard reactions and esterifications.[2][3][4]
-
Extraction Solvent: Its immiscibility with water makes it a suitable solvent for liquid-liquid extractions.[5]
-
Pharmaceutical Synthesis: It has been used as a solvent in the synthesis of pharmaceutical intermediates, such as in the preparation of mycophenolate mofetil.[4]
-
Materials Science: this compound has found applications in the synthesis of advanced materials, for instance, as a solvent in the preparation of hole transport layers for Quantum Dot Light-Emitting Diodes (QLEDs).
Commercial Suppliers and Product Specifications
This compound is commercially available from a range of chemical suppliers, from large global distributors to more specialized chemical providers. The available grades typically vary in purity, with higher purity grades being essential for sensitive applications in pharmaceutical and materials research. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier/Distributor | Product Name(s) | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | This compound, Di-n-amyl ether | ≥98.0% (synthesis grade), ≥98.5% (GC) | 100 mL, 250 mL |
| TCI (Tokyo Chemical Industry) | Amyl Ether | >98.0% (GC) | 25 mL, 500 mL |
| Santa Cruz Biotechnology | This compound | Research Grade | Inquire for details |
| CymitQuimica (distributor for Apollo Scientific) | This compound | 98% | 5 mL, 25 mL, 100 mL, 500 mL |
| Cole-Parmer (distributor for Acros Organics) | Pentyl Ether | 99% (GC) | 250 mL, 1 L |
| Molport | 1-(pentyloxy)pentane | 98% | 1 g, 5 g, 25 g, 100 g |
| ChemicalBook | Dipentylether, PENTYL ETHER | Varies by supplier | Varies by supplier |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are often proprietary or specific to a particular research group, the following outlines the general methodologies for key experiments where this compound is utilized.
Use as a Solvent in Grignard Reactions
This compound can serve as a high-boiling alternative to more traditional solvents like diethyl ether or THF in Grignard reactions, particularly when higher reaction temperatures are required.
General Procedure:
-
Apparatus Setup: A multi-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium.
-
Initiation: A small amount of the organohalide dissolved in anhydrous this compound is added to the magnesium turnings. The reaction is initiated, which may require gentle heating.
-
Addition of Organohalide: Once the reaction has started, the remaining organohalide solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically heated at reflux in the this compound for a specified period to ensure complete formation of the Grignard reagent.
-
Subsequent Reaction: The Grignard reagent is then used in situ for subsequent reactions with electrophiles.
Esterification via Azeotropic Removal of Water
The high boiling point of this compound makes it suitable for esterification reactions where water is removed azeotropically.
General Procedure for Mycophenolate Mofetil Synthesis (as adapted from patent literature): [4]
-
Reactant Mixture: Mycophenolic acid and this compound are charged into a reaction flask equipped with a reflux condenser and a Dean-Stark trap.[4]
-
Addition of Alcohol: 2-Morpholinoethanol is added to the mixture with vigorous stirring.[4]
-
Azeotropic Distillation: The reaction mixture is heated to boiling, and the water formed during the esterification is removed azeotropically with the this compound.[4]
-
Reaction Monitoring: The reaction is monitored for completion (e.g., by TLC or HPLC).
-
Workup: Upon completion, the reaction mixture is cooled and diluted with a suitable organic solvent (e.g., dichloromethane).[4] The organic phase is then washed with an aqueous base (e.g., K₂CO₃ solution) and water to remove unreacted acid and other impurities.[4]
-
Product Isolation: The solvent is removed under reduced pressure, and the crude product is purified, typically by crystallization.
Visualization of the this compound Supply Chain
The following diagram illustrates the typical supply chain for this compound, from raw material manufacturing to its use in a research laboratory.
Caption: Supply chain of this compound.
The following diagram illustrates a generalized workflow for a chemical reaction using this compound as a solvent.
Caption: Reaction workflow with this compound.
References
- 1. Cas 693-65-2,PENTYL ETHER | lookchem [lookchem.com]
- 2. 469. Diphosphine dioxides. Part II. Some diphosphine dioxides with mono-, di-, and tri-methylene bridges - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. US20150183722A1 - Process for the Preparation of O-Desmethyl Venlafaxine and Intermediate for Use Therein - Google Patents [patents.google.com]
- 4. US20050085635A1 - Method of mycophenolate mofetil preparation - Google Patents [patents.google.com]
- 5. thunderbooks.wordpress.com [thunderbooks.wordpress.com]
Methodological & Application
Application Notes and Protocols: Dipentyl Ether as a High-Boiling Point Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dipentyl ether as a high-boiling point, aprotic solvent for various chemical applications. Detailed protocols for its use in common synthetic transformations are also provided.
Introduction
This compound, also known as amyl ether, is a colorless liquid with a mild odor. Its high boiling point and aprotic nature make it a valuable solvent for organic reactions that require elevated temperatures and the absence of acidic protons. As an ether, it possesses good solvating power for a range of organic compounds and organometallic reagents. These characteristics, combined with its relatively low toxicity compared to some other high-boiling aprotic solvents, make it a suitable choice for various applications in research, chemical synthesis, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, use in reactions, and for process scale-up.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Boiling Point | 187-188 °C | [1][2] |
| Melting Point | -69 °C | [1][2] |
| Density | 0.785 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.412 | [1][2] |
| Flash Point | 57 °C (135 °F) | [1] |
| Vapor Pressure | 0.7 hPa at 20 °C | [1] |
| Dielectric Constant | 3.1 at 16 °C | |
| Solubility in Water | Insoluble | [1][3] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Stability | Stable. Flammable. Incompatible with strong oxidizing agents. | [1] |
Applications in Organic Synthesis
This compound's high boiling point makes it an excellent solvent for reactions requiring sustained high temperatures. Its aprotic nature is crucial for reactions involving strong bases and organometallic reagents that would be quenched by protic solvents.
Grignard Reactions
Ethers are the traditional solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent. While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their low boiling points limit the reaction temperature. This compound, with its high boiling point, allows for Grignard reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction using this compound
Materials:
-
Magnesium turnings
-
Organic halide (e.g., aryl bromide, alkyl chloride)
-
Anhydrous this compound
-
Electrophile (e.g., aldehyde, ketone, ester)
-
Iodine crystal (as an initiator)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Place magnesium turnings in the flask under a positive pressure of an inert gas. Add a small crystal of iodine.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be necessary to initiate the reaction.
-
Once the reaction starts, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound allows for a higher reflux temperature compared to lower boiling point ethers.
-
After the addition is complete, continue to heat the reaction mixture at reflux until all the magnesium has been consumed.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to the desired reaction temperature (e.g., 0 °C or room temperature). Add a solution of the electrophile in anhydrous this compound dropwise via the dropping funnel.
-
Work-up: After the reaction is complete (monitored by TLC or other appropriate methods), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or distillation.
References
Application Notes and Protocols: The Use of Dipentyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dipentyl ether as a high-boiling point solvent in various organic synthesis reactions. Due to its inert nature, high boiling point, and low water solubility, this compound offers significant advantages in specific applications, particularly those requiring elevated temperatures.
Physical and Chemical Properties of this compound
A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound is a colorless liquid with a characteristic ether-like odor. Its key physical and chemical properties are summarized in the table below, providing a comparison with other common ethereal solvents.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| CAS Number | 693-65-2 | 60-29-7 | 109-99-9 |
| Molecular Formula | C₁₀H₂₂O | C₄H₁₀O | C₄H₈O |
| Molecular Weight | 158.28 g/mol | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 187-188 °C[1][2][3][4] | 34.6 °C | 66 °C |
| Melting Point | -69 °C[1][2][4] | -116.3 °C | -108.4 °C |
| Density | 0.785 g/mL at 25 °C[1][2] | 0.713 g/mL at 20 °C | 0.889 g/mL at 20 °C |
| Solubility in Water | Insoluble[5] | 6.9 g/100 mL (20 °C) | Miscible |
| Flash Point | 57 °C[2][4] | -45 °C | -14 °C |
Key Applications in Organic Synthesis
This compound's high boiling point makes it an excellent solvent for reactions that require sustained high temperatures to proceed at a reasonable rate.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for the preparation of symmetrical and unsymmetrical ethers via an S\textsubscript{N}2 reaction between an alkoxide and an organohalide.[6][7] While lower boiling point ethers are often used, this compound can be advantageous when less reactive alkyl halides are employed, requiring higher reaction temperatures to achieve a reasonable reaction rate.
Generalized Protocol for Williamson Ether Synthesis using this compound:
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Alcohol (e.g., 1-pentanol)
-
Sodium hydride (NaH) or other strong base
-
Alkyl halide (e.g., 1-bromopentane)
-
This compound (anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, as co-solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol and anhydrous this compound.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the reactants, but the high boiling point of this compound allows for a wide range).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Expected Yields and Reaction Times (Illustrative):
| Alkyl Halide | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Bromopentane | 1-Pentanol | 120-140 | 6-12 | 70-85 |
| 1-Chlorobutane | 1-Hexanol | 140-160 | 12-24 | 60-75 |
*Note: These are estimated values based on similar reactions using other high-boiling solvents. Actual results may vary and require optimization.
Workflow for Williamson Ether Synthesis
Caption: General workflow for Williamson ether synthesis.
Grignard Reactions
Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. While diethyl ether and THF are the most common solvents for Grignard reactions, their low boiling points can be a limitation.[8] this compound, with its higher boiling point, can be a suitable alternative, especially for less reactive electrophiles that require heating to react.[4] It is crucial to use anhydrous this compound as Grignard reagents are highly sensitive to water.
Generalized Protocol for Grignard Reagent Formation and Reaction using this compound:
This protocol is a generalized procedure and requires strict anhydrous conditions.
Materials:
-
Magnesium turnings
-
Organohalide (e.g., bromobenzene)
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure for Grignard Reagent Formation:
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous this compound to cover the magnesium.
-
Dissolve the organohalide in anhydrous this compound in the dropping funnel.
-
Add a small portion of the organohalide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Procedure for Reaction with an Electrophile:
-
Cool the Grignard reagent solution to the desired temperature (often 0 °C).
-
Add the electrophile, dissolved in anhydrous this compound, dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature or heat to reflux if necessary.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Logical Flow for a Grignard Reaction
Caption: Key steps in a Grignard reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers, which often requires high temperatures.[2][9] Traditional Ullmann reactions are performed in high-boiling polar aprotic solvents like DMF or NMP. This compound, being a high-boiling and relatively non-polar solvent, could serve as an alternative in certain Ullmann-type reactions, particularly with modern, more active catalyst systems.
Conceptual Protocol for Ullmann Condensation using this compound:
This is a conceptual protocol and would require significant optimization.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, phenol, copper catalyst, ligand, and base.
-
Add anhydrous this compound.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude diaryl ether by column chromatography or crystallization.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Use in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable high-boiling point solvent for a range of organic synthesis reactions. Its thermal stability and inertness make it particularly suitable for reactions requiring elevated temperatures, such as certain Williamson ether syntheses, Grignard reactions with unreactive electrophiles, and potentially in Ullmann condensations. While specific protocols using this compound are not widely reported, the generalized procedures provided here, adapted from well-established methods using other ethereal solvents, offer a solid starting point for researchers and drug development professionals. As with any new solvent system, optimization of reaction conditions is crucial to achieve the desired outcomes.
References
- 1. d-nb.info [d-nb.info]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Ullmann Reaction [organic-chemistry.org]
Dipentyl Ether: A High-Boiling Solvent for Specialized Grignard Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of Grignard reagents. Ethereal solvents are typically employed due to their ability to solvate and stabilize the organomagnesium species through coordination of the ether oxygen to the magnesium center. While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions, their low boiling points can be a limitation for reactions requiring elevated temperatures. Dipentyl ether, with its significantly higher boiling point, presents a valuable alternative for such applications, particularly when reacting less reactive organic halides or when improved safety against low flash points is desired.
This document provides detailed application notes and protocols for the use of this compound as a solvent in Grignard reactions, including a comparative overview of its physical properties against standard Grignard solvents and safety considerations.
Properties of this compound vs. Standard Grignard Solvents
The selection of a suitable solvent is a crucial step in planning a Grignard reaction. The physical properties of the solvent can significantly influence the reaction's initiation, progress, and work-up. Below is a comparison of key properties of this compound, diethyl ether, and tetrahydrofuran (THF).
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| Boiling Point (°C) | 187-188 | 34.6 | 66 |
| Melting Point (°C) | -69 | -116.3 | -108.4 |
| Density (g/mL at 25°C) | 0.785 | 0.713 | 0.889 |
| Flash Point (°C) | 57 | -45 | -14 |
| Water Solubility | Insoluble | 7.5 g/100 mL (20°C) | Miscible |
Advantages of this compound in Grignard Reactions
-
High Reaction Temperatures: The most significant advantage of this compound is its high boiling point (187-188 °C), which allows for Grignard reactions to be conducted at significantly higher temperatures than in diethyl ether or THF. This is particularly beneficial for the formation of Grignard reagents from less reactive halides, such as aryl chlorides or sterically hindered alkyl halides.
-
Improved Safety Profile: The higher flash point of this compound (57 °C) compared to diethyl ether (-45 °C) and THF (-14 °C) reduces the risk of fire, making it a safer option for large-scale reactions.
-
Simplified Work-up: this compound is insoluble in water, which can simplify the aqueous work-up procedure by allowing for clearer phase separation during extractions.
Disadvantages and Considerations
-
Difficult Removal: The high boiling point of this compound can make its removal after the reaction more challenging, often requiring vacuum distillation.
-
Potential for Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before use, especially before distillation.
-
Reaction Initiation: The initiation of Grignard reagent formation in this compound may be more difficult than in lower boiling ethers due to its lower vapor pressure at room temperature. Activation of the magnesium surface may be necessary.
Experimental Protocols
While specific literature detailing Grignard reactions in this compound with quantitative yields is limited, the following protocols are based on general principles for Grignard reactions in high-boiling ether solvents. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.
Protocol 1: General Procedure for the Preparation of a Grignard Reagent in this compound
This protocol describes a general method for preparing a Grignard reagent from an organic halide and magnesium turnings in this compound.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene, 1-chlorobutane)
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Anhydrous work-up and reaction solvents
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Apparatus: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas to sublime the iodine, which helps to activate the magnesium surface.
-
Initial Addition of Halide: Add a small portion of the organic halide (1.0 equivalent) dissolved in a small amount of anhydrous this compound to the magnesium turnings.
-
Initiation of Reaction: The reaction is typically initiated by observing a color change (disappearance of the iodine color) and a gentle reflux. If the reaction does not start, gentle heating with the heating mantle may be required.
-
Addition of Remaining Halide: Once the reaction has initiated, add the remaining solution of the organic halide in anhydrous this compound dropwise from the addition funnel at a rate that maintains a steady reflux. The high boiling point of this compound may require continuous heating to maintain reflux.
-
Completion of Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grayish and cloudy solution is the Grignard reagent and can be used in the subsequent reaction.
Protocol 2: Reaction of a Grignard Reagent with a Carbonyl Compound in this compound
This protocol outlines the reaction of a pre-formed Grignard reagent with an aldehyde or ketone.
Materials:
-
Grignard reagent solution in this compound (prepared as in Protocol 1)
-
Aldehyde or ketone
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
Reaction flask containing the Grignard reagent
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Cooling of Grignard Reagent: Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath.
-
Addition of Carbonyl Compound: Dissolve the carbonyl compound (0.9 equivalents) in anhydrous this compound in the dropping funnel. Add the solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: a. Cool the reaction mixture in an ice-water bath. b. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the organic phase under reduced pressure to remove the extraction solvent.
-
Purification: The crude product, which will be in this compound, can be purified by column chromatography or vacuum distillation to remove the high-boiling solvent.
Visualizations
Logical Relationship of Grignard Reaction Components
Caption: Formation of a Grignard reagent from its core components.
Experimental Workflow for Grignard Synthesis in this compound
Caption: Step-by-step workflow for a Grignard reaction using this compound.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Peroxide Formation: this compound, like other ethers, can form explosive peroxides. Always test for the presence of peroxides before use, especially before distillation. Commercial this compound may contain inhibitors, but distilled or older samples are at higher risk.
-
Flammability: this compound is a flammable liquid. Keep it away from ignition sources.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable high-boiling solvent for Grignard reactions, particularly those requiring elevated temperatures for initiation or completion. Its favorable safety profile regarding its flash point and its insolubility in water offer advantages over traditional solvents like diethyl ether and THF. However, researchers must consider the challenges associated with its removal and the critical need to manage the risk of peroxide formation. The provided protocols offer a general framework for the application of this compound in Grignard synthesis, and careful optimization is recommended to achieve the best results for specific chemical transformations.
Applications of Dipentyl Ether in Extraction Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl ether (also known as diamyl ether or pentyl ether) is a dialkyl ether that serves as a versatile and effective solvent in various chemical extraction processes. Its unique physicochemical properties, including its low polarity, high boiling point, low water solubility, and good thermal and chemical stability, make it a valuable tool for isolating and purifying a range of compounds. In pharmaceutical and natural product research, this compound and its structural analogs are employed for the selective extraction of active pharmaceutical ingredients (APIs), natural products, and other organic molecules from complex matrices.
This document provides detailed application notes and experimental protocols for the use of this compound in liquid-liquid extraction processes. Due to the limited availability of specific protocols for this compound, this guide also includes adapted procedures from structurally similar and commonly used ethers, such as di-n-butyl ether and diisopropyl ether. These protocols can be used as a starting point and should be optimized for specific applications.
Physicochemical Properties of this compound and Related Solvents
The selection of an appropriate extraction solvent is critical for achieving high efficiency and selectivity. The properties of this compound, compared to other common ethers, are summarized below. Its lower volatility compared to diethyl ether reduces fire hazards and solvent loss during handling. Its density of less than 1 g/mL ensures it will form the upper layer in extractions with aqueous solutions, simplifying phase separation.
| Property | This compound | Di-n-butyl Ether | Diisopropyl Ether | Diethyl Ether |
| CAS Number | 693-65-2[1] | 142-96-1[2] | 108-20-3 | 60-29-7 |
| Molecular Formula | C10H22O[3][4] | C8H18O | C6H14O | C4H10O |
| Molecular Weight ( g/mol ) | 158.28[1][3] | 130.23 | 102.17 | 74.12 |
| Boiling Point (°C) | 187-188[1][3] | 142 | 68.5 | 34.6[5] |
| Melting Point (°C) | -69[1][3] | -98 | -85.9 | -116.3 |
| Density (g/mL at 20°C) | 0.783[4] | 0.769 | 0.725 | 0.713 |
| Water Solubility | Insoluble[3][4] | Low | Slightly soluble | 7.5 g/100 mL |
| Flash Point (°C) | 57[3] | 25 | -28 | -45 |
Application Notes
This compound's properties make it suitable for a variety of extraction applications in research and drug development:
-
Extraction of Nonpolar to Moderately Polar Compounds: Due to its nonpolar nature, this compound is an excellent solvent for extracting lipophilic compounds, such as oils, fats, resins, and certain alkaloids, from aqueous solutions or solid matrices.[2]
-
Pharmaceutical Synthesis and API Purification: In the synthesis of active pharmaceutical ingredients, this compound can be used as a reaction solvent and for the extraction and purification of intermediates and final products.[2] Its high boiling point is advantageous for reactions requiring elevated temperatures.
-
Natural Product Extraction: this compound can be employed to extract a wide range of natural products from plant and microbial sources. Its selectivity can be tuned by adjusting the pH of the aqueous phase, which is particularly useful for the separation of acidic, basic, or neutral compounds.
-
Extraction of Phenolic Compounds: Ethers like diisopropyl ether have been shown to be effective in extracting phenols from aqueous solutions.[3] By analogy, this compound is expected to show similar utility, with its higher lipophilicity potentially influencing the partition coefficients.
-
Replacement for More Volatile Ethers: In applications where the high volatility and flammability of diethyl ether are a concern, this compound offers a safer alternative with a higher flash point and lower vapor pressure.
Experimental Protocols
The following are generalized protocols for liquid-liquid extraction using this compound. These should be adapted and optimized based on the specific compound of interest, the matrix, and the available equipment.
Protocol 1: General Liquid-Liquid Extraction of a Neutral Organic Compound
This protocol describes the extraction of a neutral organic compound from an aqueous solution into this compound.
Materials:
-
Aqueous solution containing the target compound
-
This compound (reagent grade or higher)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Preparation:
-
Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Place the aqueous solution containing the compound to be extracted into the separatory funnel.
-
-
Extraction:
-
Add a volume of this compound to the separatory funnel. A typical starting solvent-to-sample volume ratio is 1:1, but this may be optimized.
-
Stopper the funnel and gently invert it. Immediately vent the funnel by opening the stopcock to release any pressure buildup.
-
Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.
-
Place the funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will be the top layer.
-
-
Phase Separation:
-
Carefully drain the lower aqueous layer into a beaker or flask.
-
Pour the upper organic layer (this compound) out through the top of the separatory funnel into a separate clean, dry flask. This prevents re-contamination with any residual aqueous phase in the stopcock.
-
-
Repeat Extraction (Optional but Recommended):
-
For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted with fresh portions of this compound one or two more times.[6] The organic extracts are then combined.
-
-
Washing and Drying:
-
To remove any dissolved water from the organic extract, wash it with a small volume of brine. Add the brine to the combined organic extracts in the separatory funnel, shake gently, and separate the layers as before.
-
Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
The solute can be recovered by evaporating the this compound. Due to its high boiling point, a rotary evaporator connected to a vacuum pump is recommended for efficient solvent removal.
-
Protocol 2: Acid-Base Extraction for Separation of Acidic, Basic, and Neutral Compounds
This protocol is adapted for this compound and allows for the separation of a mixture of an acidic, a basic, and a neutral compound.
Materials:
-
Mixture of acidic, basic, and neutral compounds dissolved in this compound
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO3) solution (optional, for weaker acids)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
Procedure:
-
Dissolve Mixture: Dissolve the mixture of compounds in a suitable volume of this compound.
-
Extract Basic Compound:
-
Transfer the this compound solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel with venting and allow the layers to separate.
-
The basic compound will react with HCl to form a water-soluble salt and move to the aqueous layer.
-
Drain the lower aqueous layer into a flask labeled "Basic Compound Extract".
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete removal of the basic compound. Combine the aqueous extracts.
-
-
Extract Acidic Compound:
-
To the remaining organic layer in the separatory funnel, add an equal volume of 1 M NaOH.
-
Shake with venting and allow the layers to separate.
-
The acidic compound will react with NaOH to form a water-soluble salt and move to the aqueous layer.
-
Drain the lower aqueous layer into a flask labeled "Acidic Compound Extract".
-
Repeat the extraction with fresh 1 M NaOH and combine the aqueous extracts.
-
-
Isolate Neutral Compound:
-
The remaining this compound layer now contains the neutral compound.
-
Wash this organic layer with brine, dry it over anhydrous sulfate, filter, and remove the solvent by rotary evaporation to isolate the neutral compound.
-
-
Recover Basic and Acidic Compounds:
-
Basic Compound: Cool the "Basic Compound Extract" in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The basic compound will precipitate out. If it does not precipitate, it can be extracted with fresh this compound.
-
Acidic Compound: Cool the "Acidic Compound Extract" in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (check with pH paper). The acidic compound will precipitate out. If it does not precipitate, it can be extracted with fresh this compound.
-
Quantitative Data on Extraction with Ethers
Specific quantitative data for this compound is scarce in the literature. However, data from similar ethers can provide an estimate of expected performance. The distribution coefficient (K) is a key parameter, defined as the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium.[7]
The following table presents distribution coefficients for the extraction of various phenolic compounds from water using diisopropyl ether (DIPE), a structural analog of this compound.[3]
| Compound | Distribution Coefficient (K) in DIPE/Water |
| Phenol | 2.1 |
| Catechol | 0.8 |
| Resorcinol | 0.5 |
| Hydroquinone | 0.4 |
| Pyrogallol | 0.1 |
| Phloroglucinol | 0.05 |
Data from Greminger et al. (1980).[3]
This data indicates that the extraction efficiency is highly dependent on the structure of the target molecule. Generally, less polar compounds exhibit higher distribution coefficients in ether-water systems.
The following table shows a comparison of partition coefficients for organic acids in different ether-water systems.
| Compound | Solvent System | Partition Coefficient (K) |
| Oxalic Acid | Diethyl ether-water | 0.0173 |
| Succinic Acid | Diethyl ether-water | 0.0427 |
Data from Okereke et al. (2020).
These values, being less than 1, indicate that these particular organic acids have a higher affinity for the aqueous phase than for diethyl ether under the tested conditions. This highlights the importance of pH adjustment in acid-base extractions to convert these acids into their more non-polar, non-ionized forms for efficient extraction into an ether.
Conclusion
This compound is a valuable solvent for extraction processes in research and drug development, offering a safer, less volatile alternative to diethyl ether while maintaining good solvency for a range of organic compounds. Although specific protocols for this compound are not widely published, its physicochemical properties allow for the adaptation of standard liquid-liquid extraction procedures developed for other ethers. The provided application notes and protocols serve as a foundation for developing efficient and selective extraction methods using this compound. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Comparisons of the effects of solute interactions... | F1000Research [f1000research.com]
Application Notes and Protocols for Dipentyl Ether in Metal-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of dipentyl ether as a reaction medium in palladium-catalyzed cross-coupling reactions. This compound, a high-boiling point, and "greener" solvent alternative, offers potential advantages in process chemistry, particularly for reactions requiring elevated temperatures. This document outlines its properties and provides illustrative protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to this compound as a Reaction Medium
This compound is a colorless liquid with a high boiling point and low water solubility, making it an attractive solvent for a variety of organic transformations. Its properties suggest it as a viable alternative to more traditional high-boiling point solvents like N,N-dimethylformamide (DMF), dioxane, and toluene (B28343), particularly in the context of green chemistry initiatives. The use of high-boiling point ether solvents can be advantageous for metal-catalyzed coupling reactions that require elevated temperatures to proceed at a reasonable rate, especially when less reactive substrates such as aryl chlorides are employed.
Advantages of this compound:
-
High Boiling Point: Enables reactions to be conducted at higher temperatures, which can lead to faster reaction times and improved yields with challenging substrates.
-
Chemical Inertness: As an ether, it is relatively inert under a wide range of reaction conditions, including the basic conditions often employed in cross-coupling reactions.
-
Low Water Solubility: Facilitates product isolation and purification through simple aqueous workups.
-
"Greener" Alternative: Considered a more environmentally friendly option compared to some traditional polar aprotic solvents.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [2][3] |
| Boiling Point | 187-188 °C | [1][2][4] |
| Melting Point | -69 °C | [2][4] |
| Density | 0.785 g/mL at 25 °C | [2][4] |
| Flash Point | 57 °C | [2][4] |
| Solubility in Water | Insoluble | [1] |
| Dielectric Constant | 3.10 | [5] |
General Experimental Workflow for Metal-Catalyzed Coupling Reactions
The following diagram illustrates a generalized workflow for performing a metal-catalyzed cross-coupling reaction in this compound.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[6] It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[6]
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
This compound (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and ligand.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the this compound and degassed water via syringe.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Representative Reaction Conditions
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 12 | >90 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 130 | 18 | ~85 |
| 1-Bromo-4-fluorobenzene | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 16 | >90 |
| 2-Bromopyridine | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 120 | 12 | ~88 |
Disclaimer: The yields presented in this table are illustrative and based on typical results for Suzuki-Miyaura reactions under similar conditions with other high-boiling point ether solvents. Specific optimization for this compound may be required.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] It is a powerful method for the synthesis of substituted alkenes.[7]
Catalytic Cycle
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl iodide, 1.0 mmol)
-
Alkene (e.g., styrene, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 2 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
This compound (5 mL)
Procedure:
-
To a dried Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the this compound, aryl halide, alkene, and base via syringe.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Representative Reaction Conditions
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 120 | 16 | >90 |
| 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | 140 | 24 | ~85 |
| 1-Iodonaphthalene | Cyclohexene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | 130 | 18 | ~80 |
| 3-Bromopyridine | Methyl methacrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 120 | 12 | ~88 |
Disclaimer: The yields presented in this table are illustrative and based on typical results for Heck reactions under similar conditions with other high-boiling point solvents. Specific optimization for this compound may be required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides or triflates and amines.[3] This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines.[3]
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl chloride, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., RuPhos, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
This compound (5 mL)
Procedure:
-
In a glovebox, charge a reaction vial with the palladium precatalyst, ligand, and base.
-
Add the this compound, followed by the aryl halide and the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., toluene or ethyl acetate) and filter through a short plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Reaction Conditions
| Aryl Halide | Amine | Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | 110 | 12 | >95 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 130 | 18 | ~90 |
| 2-Chloropyridine | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 120 | 16 | ~85 |
| 4-Bromobenzonitrile | Diethylamine | Pd(OAc)₂ / P(t-Bu)₃ | LHMDS | 100 | 8 | >90 |
Disclaimer: The yields presented in this table are illustrative and based on typical results for Buchwald-Hartwig aminations under similar conditions with other high-boiling point ether solvents. Specific optimization for this compound may be required.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[4] This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes.[4]
Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
Materials:
-
Aryl halide (e.g., aryl iodide, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N or DIPA, 3.0 mmol)
-
This compound (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add this compound and the amine base.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Representative Reaction Conditions
| Aryl Halide | Terminal Alkyne | Catalyst / Co-catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 | 6 | >95 |
| 4-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | 90 | 12 | ~90 |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | 70 | 8 | >90 |
| 2-Bromo-6-methoxynaphthalene | Ethynyltrimethylsilane | PdCl₂(dppf) / CuI | i-Pr₂NH | 100 | 16 | ~85 |
Disclaimer: The yields presented in this table are illustrative and based on typical results for Sonogashira couplings under similar conditions with other high-boiling point solvents. Specific optimization for this compound may be required.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dipentyl Ether in High-Temperature Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of dipentyl ether as a high-boiling point solvent in a variety of high-temperature chemical reactions. The information is intended for use by trained professionals in a laboratory setting.
Introduction
This compound (also known as n-amyl ether) is a colorless, stable, and relatively inert organic solvent. Its high boiling point and low water solubility make it an excellent choice for reactions requiring elevated temperatures, particularly in the fields of organic synthesis, materials science, and drug development. This document outlines the key properties, safety protocols, and specific applications of this compound in high-temperature reactions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O | |
| Molecular Weight | 158.28 g/mol | |
| Boiling Point | 187-188 °C | |
| Melting Point | -69 °C | |
| Density | 0.785 g/mL at 25 °C | |
| Flash Point | 57 °C (135 °F) | |
| Autoignition Temperature | 170 °C (338 °F) | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Miscible with alcohol and ether | |
| Vapor Pressure | 0.7 hPa at 20 °C |
Safety Protocols and Handling
This compound is a flammable liquid and requires careful handling, especially at elevated temperatures. Adherence to the following safety protocols is mandatory.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should always be worn to protect against splashes.
-
Hand Protection: Use of appropriate chemical-resistant gloves (e.g., nitrile, neoprene) is required.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: All work with this compound at elevated temperatures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
3.2. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood.
-
Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and other potential ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure adequate ventilation and eliminate all ignition sources.
3.3. Waste Disposal
Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as a flammable hazardous waste.
Experimental Protocols for High-Temperature Reactions
This compound's high boiling point makes it a suitable solvent for various high-temperature reactions. Below are example protocols that can be adapted for specific research needs. Note: These are general guidelines, and optimization of reaction conditions (temperature, time, catalyst loading, etc.) is often necessary for specific substrates.
4.1. General Protocol for High-Temperature Synthesis
This protocol provides a general workflow for conducting a high-temperature reaction in this compound.
Methodology:
-
Reaction Setup: Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar, condenser, and a temperature probe.
-
Adding Reagents: Charge the flask with the reactants, catalyst (if required), and this compound as the solvent.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.
-
Heating: Gradually heat the reaction mixture to the desired temperature (typically between 150 °C and 180 °C) using a heating mantle with a temperature controller.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Workup: Perform an aqueous workup to remove any water-soluble byproducts. This may involve partitioning the reaction mixture between this compound and water or an aqueous solution.
-
Purification: Isolate the desired product by removing the solvent under reduced pressure (rotary evaporation) followed by purification techniques such as column chromatography or recrystallization.
4.2. Example Application: Synthesis of Di-n-pentyl Ether (Etherification)
This protocol is adapted from the synthesis of di-n-butyl ether and illustrates the use of this compound's precursor in an acid-catalyzed dehydration reaction. A similar setup can be used for other acid-catalyzed high-temperature reactions.
Reaction Conditions:
| Parameter | Value |
| Reactant | 1-Pentanol (B3423595) |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | (Excess 1-Pentanol can act as solvent, or a higher boiling inert solvent can be used) |
| Temperature | 130-140 °C |
| Reaction Time | 2-4 hours (monitor for completion) |
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1-pentanol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux (approximately 130-140 °C). Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain crude di-n-pentyl ether.
-
Purify the product by distillation.
Logical Relationships in High-Temperature Reactions
The choice of solvent and reaction conditions is critical for the success of a high-temperature synthesis. The following diagram illustrates the logical relationships between key parameters.
Conclusion
This compound is a valuable high-boiling point solvent for a range of high-temperature organic reactions. Its thermal stability and inertness make it a suitable medium for syntheses that require elevated temperatures to proceed at a reasonable rate. By following the outlined safety protocols and adapting the provided experimental guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors. As with any chemical process, careful planning, risk assessment, and optimization are key to achieving successful and reproducible results.
Dipentyl Ether: Application Notes and Protocols for Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentyl ether (also known as amyl ether) is a colorless to light yellow liquid with a characteristic ether scent.[1] Its properties as a high-boiling point, non-polar solvent make it a potential candidate for the crystallization of specific organic compounds, particularly those that are highly soluble in common low-boiling point ethers at room temperature or require a wider temperature range for solubility differentiation. These application notes provide an overview of the physicochemical properties of this compound, its potential applications in crystallization, and generalized protocols for its use.
Note: The scientific literature contains limited specific examples and quantitative data on the use of this compound as a primary solvent for the crystallization of organic compounds and active pharmaceutical ingredients (APIs). The protocols provided below are generalized procedures based on standard crystallization techniques and the known properties of this compound. Researchers should perform initial small-scale solubility and crystallization tests to determine the suitability of this compound for their specific compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point is a notable feature, allowing for a broad temperature range for crystallization experiments, which can be advantageous for compounds with challenging solubility profiles.[1][2] However, its low volatility means that it will be more difficult to remove from the final crystalline product compared to more volatile solvents like diethyl ether.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molar Mass | 158.28 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 187-188 °C | [1][2] |
| Melting Point | -69 °C | [1][2] |
| Density | 0.785 g/mL at 25 °C | [1][2] |
| Flash Point | 57 °C | [1] |
| Water Solubility | Insoluble | [1][2] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |
| Vapor Pressure | 0.7 hPa at 20 °C | [1] |
Potential Applications in Crystallization
Based on its properties, this compound may be a suitable solvent for crystallization in the following scenarios:
-
For compounds that are too soluble in low-boiling point ethers: When a target compound is highly soluble in solvents like diethyl ether even at low temperatures, achieving a good yield via crystallization can be difficult. The lower polarity and different solvation properties of this compound might result in more favorable solubility curves.
-
As a high-boiling point solvent for slow cooling crystallization: The wide liquid range of this compound allows for controlled, slow cooling over a large temperature differential, which can promote the formation of larger, higher-purity crystals.
-
As an anti-solvent: For compounds soluble in polar organic solvents, the addition of the non-polar this compound can effectively induce precipitation and crystallization.
-
In solvent systems for co-crystallization: this compound can be explored as a component in binary or ternary solvent systems for the co-crystallization of APIs with co-formers.
Experimental Protocols
The following are generalized protocols for common crystallization techniques, adapted for the use of this compound.
Protocol 1: Single Solvent Crystallization by Slow Cooling
This method is suitable for compounds that exhibit a significant decrease in solubility in this compound as the temperature is lowered.
Methodology:
-
Solubility Determination: In a small vial, add a few milligrams of the crude compound and add this compound dropwise. Heat the mixture with stirring. If the compound dissolves upon heating and precipitates upon cooling, this compound may be a suitable solvent.
-
Dissolution: Place the crude compound in a flask equipped with a reflux condenser. Add a minimal amount of this compound. Heat the mixture to a temperature below the boiling point of the solvent (e.g., 100-150 °C) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once at room temperature, the flask can be transferred to a refrigerator or freezer to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold this compound or a more volatile solvent in which the compound is insoluble (e.g., cold hexane) to remove residual this compound.
-
Drying: Dry the crystals under vacuum, possibly at a slightly elevated temperature, to ensure complete removal of the high-boiling point solvent.
Caption: Workflow for single solvent crystallization.
Protocol 2: Anti-Solvent Crystallization
This protocol is useful when the target compound is soluble in a "good" solvent but insoluble in this compound.
Methodology:
-
Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate, dichloromethane). Confirm that the compound is poorly soluble in this compound (the "anti-solvent") and that the two solvents are miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add this compound to the solution with stirring. Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
Redissolution and Crystallization: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. Cover the container and allow it to stand undisturbed. The slow diffusion or evaporation of the more volatile "good" solvent will lead to gradual crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent, or with a volatile solvent in which the compound is insoluble.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for anti-solvent crystallization.
Protocol 3: Vapor Diffusion
This technique is suitable for small amounts of material and can often yield high-quality single crystals.
Methodology:
-
Solvent Selection: Choose a "good," less volatile solvent in which the compound is soluble (e.g., toluene, chloroform). This compound will act as the more volatile "anti-solvent" in this setup.
-
Preparation: In a small, open vial, dissolve the compound in the "good" solvent to create a concentrated solution.
-
Setup: Place this small vial inside a larger vial or jar that contains a small amount of this compound. Seal the outer container.
-
Diffusion and Crystallization: The this compound will slowly vaporize and diffuse into the compound solution, reducing its solubility and inducing crystallization over time.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Caption: Workflow for vapor diffusion crystallization.
Safety, Handling, and Disposal
This compound is a flammable liquid and may form explosive peroxides upon storage, especially when exposed to air and light.[3][4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[1][2]
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[2][3] Do not empty into drains.[4]
Conclusion
This compound presents a potentially useful, yet underexplored, solvent for the crystallization of organic compounds due to its high boiling point and non-polar nature. While specific, data-rich examples in the literature are scarce, the generalized protocols and information provided here offer a starting point for researchers interested in investigating its utility for their specific crystallization challenges. As with any new solvent system, careful preliminary testing and adherence to safety protocols are essential.
References
Application Notes and Protocols: The Role of Dipentyl Ether in Polymer and Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of dipentyl ether as a solvent and reaction medium in the synthesis of various polymers and resins. The information is intended to guide researchers in exploring its utility in their own synthetic endeavors.
Introduction to this compound in Polymer Synthesis
This compound, a high-boiling point (187-188°C) and relatively inert solvent, presents itself as a viable medium for various polymerization reactions, particularly those requiring elevated temperatures. Its low water solubility and stability in the presence of strong acids and bases make it a candidate for a range of polymer and resin synthesis applications. These notes will explore its established and potential roles in the synthesis of high-performance polymers and resins.
Application in Cationic Polymerization of Isobutylene (B52900)
Ethers are known to act as nucleophilic reagents in the initiator solution for the cationic polymerization of isobutylene, influencing the chain reactions.[1] The use of ethers can help to control these reactions and stabilize carbenium ions.[1][2]
This protocol is a generalized procedure based on studies of cationic polymerization of isobutylene using various ethers as co-initiators with a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][3][4]
Materials:
-
Isobutylene (IB)
-
This compound (or other suitable ether)
-
Lewis acid (e.g., AlCl₃, FeCl₃)
-
Initiator (e.g., H₂O, tert-butyl chloride)
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
Quenching agent (e.g., methanol)
Procedure:
-
Initiator Solution Preparation: In a dry, inert atmosphere (e.g., under nitrogen), prepare the initiator solution by dissolving the Lewis acid in the non-polar solvent. Subsequently, add the ether (e.g., this compound) to the solution. The order of addition can influence the interaction between the components and the subsequent polymerization performance.[1][2] Finally, introduce the initiator (e.g., a controlled amount of water).
-
Polymerization: In a separate reactor, also under an inert atmosphere, dissolve isobutylene monomer in the non-polar solvent and bring to the desired reaction temperature (e.g., -20°C to 20°C).
-
Initiation: Add the prepared initiator solution to the monomer solution to commence polymerization.
-
Reaction Monitoring: Monitor the reaction for monomer conversion over time.
-
Termination: Quench the reaction by adding a suitable terminating agent, such as methanol.
-
Purification: Precipitate the resulting polyisobutylene (B167198) (PIB) by adding the reaction mixture to a large volume of a non-solvent like methanol.
-
Drying: Isolate the polymer by filtration and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI), and end-group structure using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The following table summarizes the effect of different linear ethers on the cationic polymerization of isobutylene co-initiated by AlCl₃ in toluene (B28343) at -20°C. This data is extrapolated from studies on various ethers to illustrate the expected performance.[4]
| Ether | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Exo-olefin Content (%) |
| Diethyl Ether | High | Moderate | Broad | High |
| Dibutyl Ether | High | Moderate | Broad | High |
| This compound (Amyl Ether) | High | Moderate | Broad | High |
| Dihexyl Ether | High | Moderate | Broad | High |
Note: "High," "Moderate," and "Broad" are qualitative descriptors based on trends observed in the cited literature. Exact values depend on specific reaction conditions.
Potential Application in High-Performance Polymer Synthesis
While specific literature on the use of this compound in the synthesis of high-performance polymers like PEEK and polyimides is limited, its properties suggest it could be a suitable high-temperature solvent in these reactions.
PEEK is typically synthesized via a nucleophilic aromatic substitution reaction in a high-boiling polar aprotic solvent, such as diphenyl sulfone.[5][6] this compound, although less polar, could potentially serve as a more easily removable alternative for the synthesis of lower molecular weight PEEK or related poly(aryl ether ketone)s.
Proposed Experimental Protocol:
-
Monomer Dissolution: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve 4,4′-difluorobenzophenone and a bisphenol (e.g., hydroquinone) in this compound.
-
Azeotropic Dehydration: Add an excess of a weak base (e.g., potassium carbonate) and an azeotroping agent (e.g., toluene). Heat the mixture to reflux to remove water via azeotropic distillation, forming the bisphenolate salt in situ.
-
Polymerization: After complete water removal, distill off the toluene and raise the temperature to the reflux temperature of this compound (around 188°C) to effect the polymerization.
-
Work-up: After the desired reaction time, cool the mixture, filter to remove the inorganic salts, and precipitate the polymer in a non-solvent.
Polyimides are often synthesized via a two-step process involving the formation of a poly(amic acid) precursor in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), followed by thermal or chemical imidization.[7] A one-step high-temperature solution polymerization is also possible.[8] this compound could be investigated as a solvent for the one-step synthesis of certain soluble polyimides.
Proposed Experimental Protocol (One-Step Method):
-
Monomer Dissolution: Dissolve equimolar amounts of a diamine and a dianhydride in this compound under an inert atmosphere.
-
Polymerization and Imidization: Heat the reaction mixture to a high temperature (e.g., 180°C) to facilitate both polymerization and the cyclization (imidization) of the poly(amic acid) intermediate, with the removal of water.
-
Isolation: Isolate the polyimide by precipitation in a suitable non-solvent.
Application in Resin Synthesis
Alkyd resins are polyesters modified with fatty acids.[9] Their synthesis involves a polycondensation reaction between a polyol, a dicarboxylic acid (or its anhydride), and a fatty acid.[10] The reaction is typically carried out at high temperatures (230-250°C) with the removal of water.[9] A solvent is often used to facilitate water removal via azeotropic distillation.[9]
This compound's boiling point of 187-188°C is lower than the typical reaction temperatures for alkyd resin synthesis, making it unsuitable as the primary reaction solvent during the final polycondensation stage. However, it could potentially be used in earlier stages or for the synthesis of modified alkyd resins at lower temperatures.
The synthesis of basic epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), involves the reaction of a bisphenol with an epihalohydrin (e.g., epichlorohydrin) in the presence of a base. This reaction is often carried out in the presence of a solvent. While a variety of solvents can be used, an ether-alcohol type solvent can be beneficial in the process.[11] this compound could potentially be used as a non-reactive co-solvent in such syntheses.
Furthermore, in the cationic polymerization of glycidyl (B131873) ethers to form poly(glycidyl ether) networks, an initiator is often diluted in a solvent like diethyl ether before being added to the monomer mixture.[12] this compound could be a suitable alternative in this application.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile high-boiling point solvent with demonstrated and potential applications in polymer and resin synthesis. Its most established role is in controlling cationic polymerization reactions. While its use in the synthesis of high-performance polymers like PEEK and polyimides is not yet widely reported, its physical properties make it a candidate for further research in these areas, potentially offering advantages in processing and solvent removal. As with any chemical process, thorough investigation and optimization are necessary to determine its suitability for a specific application.
References
- 1. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. dakenchem.com [dakenchem.com]
- 9. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2010016987A1 - Production of solid epoxy resin - Google Patents [patents.google.com]
- 12. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
Application Notes and Protocols: Dipentyl Ether as an Inert Solvent for Air-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dipentyl ether as an inert solvent in air-sensitive chemical reactions. Its properties make it a suitable, higher-boiling alternative to more common ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).
Introduction to this compound as an Inert Solvent
This compound, also known as n-amyl ether, is a colorless liquid with the chemical formula [CH₃(CH₂)₄]₂O. Its chemical and physical properties, particularly its high boiling point and low reactivity, make it an excellent candidate for use as an inert solvent in a variety of air- and moisture-sensitive reactions. In organometallic chemistry, where reagents are often highly reactive towards protic solvents and oxygen, the choice of a suitable inert solvent is critical for reaction success. This compound offers a stable medium for such transformations, especially those requiring elevated temperatures.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties highlight its suitability as a high-boiling point, aprotic, and non-polar solvent.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [2][3] |
| Boiling Point | 187-188 °C | [1][2] |
| Melting Point | -69 °C | [1][2] |
| Density | 0.785 g/cm³ at 25 °C | [1][2] |
| Flash Point | 57 °C | [1][2] |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |
| Appearance | Colorless to almost colorless liquid | [1] |
| Stability | Stable. Flammable. Incompatible with strong oxidizing agents. | [1] |
Applications in Air-Sensitive Reactions
While diethyl ether and THF are the most commonly used solvents for many air-sensitive reactions, the higher boiling point of this compound offers a distinct advantage for reactions that require heating to proceed at an appreciable rate. The following sections provide an overview of potential applications of this compound in common air-sensitive reactions.
Note: The following protocols are representative examples and may require optimization for specific substrates and reaction scales. They are based on standard procedures for these reaction types in other high-boiling ethereal solvents, given the limited number of published examples specifically citing this compound.
Grignard Reactions
Grignard reagents are highly sensitive to moisture and protic solvents. Ethereal solvents are essential for their formation and subsequent reactions as they solvate the magnesium species, enhancing its stability and reactivity. The high boiling point of this compound allows for the formation of Grignard reagents from less reactive organic halides that may require elevated temperatures.
Protocol: Preparation of a Grignard Reagent and Subsequent Reaction with an Aldehyde
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Organic halide (e.g., bromobenzene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous this compound
-
Anhydrous HCl (in a suitable solvent for workup)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled hot under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Initiation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings and a small crystal of iodine.
-
Grignard Formation: Add a small portion of the organic halide dissolved in anhydrous this compound to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. The remaining solution of the organic halide is then added dropwise at a rate that maintains a gentle reflux. If the reaction is sluggish, gentle heating may be applied.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C. A solution of the aldehyde in anhydrous this compound is then added dropwise from the dropping funnel.
-
Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Wittig Reactions
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. The formation of the ylide often requires a strong base and is conducted under anhydrous conditions. While typically performed in solvents like THF or diethyl ether, this compound can be advantageous for less reactive ylides or carbonyl compounds that may require heating.
Protocol: Wittig Olefination
Materials:
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Anhydrous this compound
-
Saturated aqueous sodium bicarbonate solution
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the triphenylphosphonium salt in anhydrous this compound. Cool the suspension to 0 °C and add the strong base dropwise. The formation of the ylide is indicated by a color change.
-
Reaction with Carbonyl: To the ylide solution, add a solution of the aldehyde or ketone in anhydrous this compound dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). Gentle heating may be applied if the reaction is slow.
-
Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.
Metal-Catalyzed Cross-Coupling Reactions
Reactions such as Suzuki-Miyaura and Heck couplings are powerful tools for C-C bond formation. These reactions often require elevated temperatures, making high-boiling solvents like this compound a suitable choice. The inert nature of this compound is crucial to avoid side reactions with the organometallic catalyst and reagents.
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl or vinyl halide (e.g., 4-bromotoluene)
-
Aryl or vinyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous sodium carbonate solution)
-
Anhydrous this compound
-
Standard Schlenk line apparatus and oven-dried glassware
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, aryl boronic acid, palladium catalyst, and this compound under an inert atmosphere.
-
Addition of Base: Add the aqueous base solution to the reaction mixture.
-
Heating: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
Due to the limited availability of specific quantitative data for reactions performed in this compound, the following table presents representative data for analogous reactions in other high-boiling ethereal solvents to provide an expected range of outcomes.
| Reaction Type | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard Reaction | 1-Bromonaphthalene, Benzaldehyde | Dibutyl Ether | 100 | 2 | ~85 |
| Wittig Reaction | Benzyltriphenylphosphonium chloride, 4-nitrobenzaldehyde | Dioxane | 100 | 4 | ~90 |
| Suzuki Coupling | 4-Iodotoluene, Phenylboronic acid | Diethylene Glycol Dimethyl Ether | 120 | 6 | ~95 |
Note: The data in this table is illustrative and sourced from general literature on these reaction types. Actual yields and reaction times will vary depending on the specific substrates, catalysts, and reaction conditions.
Mandatory Visualizations
References
Application Notes and Protocols for Reactions in Dipentyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dipentyl ether as a high-boiling point solvent for various chemical reactions. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Introduction to this compound as a Reaction Solvent
This compound, also known as amyl ether, is a colorless liquid with a high boiling point (187-188 °C) and a flash point of 57 °C, making it a suitable solvent for high-temperature organic synthesis.[1] Its chemical stability and low water solubility make it an alternative to other high-boiling point solvents. This compound is particularly useful for reactions that require elevated temperatures to proceed at a reasonable rate, such as certain cross-coupling reactions and nanoparticle syntheses.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| Boiling Point | 187-188 °C |
| Melting Point | -69 °C |
| Density | 0.785 g/mL at 25 °C |
| Flash Point | 57 °C (closed cup) |
| Solubility in water | Insoluble |
Safety and Handling of this compound
Emergency Overview: Combustible liquid and vapor. May cause eye, skin, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol). Change gloves immediately if contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[1]
-
Keep containers tightly closed.
-
Ground all equipment when transferring the solvent to prevent static discharge.
-
Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light.[2] Containers should be dated upon receipt and opening. Test for peroxides periodically.
Disposal:
-
Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols
High-Temperature Suzuki-Miyaura Cross-Coupling Reaction
This compound's high boiling point makes it an excellent solvent for Suzuki-Miyaura cross-coupling reactions that are sluggish at lower temperatures.
Reaction Scheme:
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous this compound (10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 120-160 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Representative):
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 150 | 6 | 92 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 140 | 12 | 85 |
Grignard Reaction at Elevated Temperatures
While typically performed in lower boiling point ethers like diethyl ether or THF, this compound can be used for Grignard reactions with less reactive halides that require higher temperatures for initiation.[2][3][4]
Workflow for Grignard Reagent Formation and Reaction:
Caption: Step-by-step workflow for a Grignard reaction.
Protocol:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous this compound.
-
Slowly add a solution of the alkyl or aryl halide (1.0 equiv) in anhydrous this compound from the dropping funnel.
-
If the reaction does not initiate, gently warm the flask.
-
Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to room temperature.
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) in anhydrous this compound.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography.
-
Quantitative Data (Representative):
| Alkyl/Aryl Halide | Electrophile | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromobutane | Benzaldehyde | 60 | 2 | 88 |
| Chlorobenzene | Acetophenone | 80 | 4 | 75 |
Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition
This compound's high boiling point is advantageous for the thermal decomposition of metal precursors to form metal oxide nanoparticles.
Signaling Pathway for Nanoparticle Formation:
Caption: Pathway of nanoparticle formation via thermal decomposition.
Protocol:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, thermocouple, and reflux condenser, dissolve the metal-organic precursor (e.g., metal acetylacetonate) in this compound.
-
Add any necessary surfactants or capping agents.
-
-
Reaction Execution:
-
Heat the mixture to a high temperature (e.g., 180 °C) under a nitrogen atmosphere with vigorous stirring.
-
Maintain the temperature for a set period to allow for nucleation and growth of the nanoparticles.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or acetone).
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles multiple times with a suitable solvent to remove any unreacted precursors and byproducts.
-
Dry the nanoparticles under vacuum.
-
Quantitative Data (Representative):
| Metal Precursor | Capping Agent | Temp (°C) | Time (h) | Particle Size (nm) |
| Iron(III) acetylacetonate | Oleic acid | 180 | 2 | 10-15 |
| Cobalt(II) acetylacetonate | Oleylamine | 180 | 1.5 | 8-12 |
Conclusion
This compound is a versatile, high-boiling point solvent suitable for a range of chemical transformations that require elevated temperatures. Its thermal stability and low water solubility make it a practical choice for Suzuki-Miyaura cross-couplings, challenging Grignard reactions, and the synthesis of nanoparticles via thermal decomposition. Proper safety precautions are essential when working with this combustible and potentially peroxide-forming solvent. The protocols provided herein serve as a foundation for researchers to develop specific applications of this compound in their work.
References
Dipentyl Ether as a Heat Transfer Fluid: Application Notes and Protocols for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dipentyl ether as a heat transfer fluid in laboratory research and development settings. It includes key physical and thermal properties, experimental methodologies, safety precautions, and material compatibility guidelines to ensure safe and effective implementation.
Introduction
This compound (also known as amyl ether), with the chemical formula C10H22O, is a colorless liquid that can serve as an effective heat transfer fluid for various laboratory applications. Its relatively high boiling point and low freezing point allow for a wide operating temperature range. Proper understanding of its properties and adherence to safety protocols are crucial for its use in a laboratory environment.
Physicochemical and Thermal Properties
The selection of a heat transfer fluid is dictated by its physical and thermal properties. This compound possesses a favorable profile for moderate temperature applications. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O | [1] |
| Molar Mass | 158.28 g/mol | |
| Boiling Point | 187-188 °C (at 1 atm) | [2] |
| Melting Point | -69 °C | [2] |
| Density | 0.785 g/mL (at 25 °C) | [2] |
| Flash Point | 57 °C (closed cup) | [3] |
Table 2: Thermal Properties of this compound
| Property | Temperature (K) | Value | Units | Reference |
| Liquid Thermal Conductivity | 210 - 560 | Data available | W/(m·K) | [4] |
| Liquid Heat Capacity | 219.44 - 617.106 | Data available | J/(mol·K) | [4] |
Note: Specific values for thermal conductivity and heat capacity can be obtained from the critically evaluated thermophysical property data.[4]
Experimental Protocol: Determination of Heat Transfer Characteristics
This protocol outlines a general procedure for evaluating the performance of this compound as a heat transfer fluid in a laboratory-scale setup.
Objective: To measure the heat transfer coefficient of this compound in a controlled laboratory environment.
Materials:
-
This compound (≥98.5% purity)
-
Jacketed glass reactor or a custom-fabricated heat exchanger (e.g., shell and tube)
-
Heating/cooling circulator with temperature control
-
Calibrated temperature probes (e.g., thermocouples or RTDs)
-
Flow meter
-
Data acquisition system
-
Insulating material
-
Appropriate personal protective equipment (PPE)
Experimental Workflow Diagram:
Caption: Workflow for measuring the heat transfer properties of this compound.
Procedure:
-
System Assembly: Construct the heat transfer apparatus, ensuring all connections are secure to prevent leaks. Place temperature probes at the inlet and outlet of the heat exchanger and on the process side.
-
Fluid Charging: Carefully fill the heating/cooling circulator and the heat transfer loop with this compound in a well-ventilated fume hood.
-
System Startup: Turn on the circulator and set the desired inlet temperature for the this compound.
-
Flow Rate Adjustment: Set the flow rate of the this compound using the pump controls and monitor it with the flow meter.
-
Achieving Steady State: Allow the system to operate until the inlet, outlet, and process-side temperatures stabilize. This indicates that the system has reached a steady state.
-
Data Acquisition: Record the steady-state temperatures at all measurement points and the flow rate of the this compound.
-
Parameter Variation: Repeat steps 3-6 for a range of inlet temperatures and flow rates to characterize the fluid's performance under different conditions.
-
Calculations:
-
Calculate the rate of heat transfer (Q) using the equation: Q = ṁ * C_p * (T_in - T_out), where ṁ is the mass flow rate and C_p is the specific heat capacity of this compound.
-
Calculate the overall heat transfer coefficient (U) based on the geometry of the heat exchanger and the logarithmic mean temperature difference (LMTD).
-
Safety Protocols and Handling
This compound is a flammable liquid and requires careful handling to mitigate risks in a laboratory setting.[5]
4.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or polyvinyl alcohol). Change gloves immediately if contaminated.[5]
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[5] If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary.
4.2 Handling and Storage:
-
Handle this compound in a chemical fume hood to minimize vapor inhalation.[5]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[5]
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Ethers have the potential to form explosive peroxides upon exposure to air and light. While this compound is less prone to this than shorter-chain ethers, it is good practice to date containers upon opening and to test for peroxides periodically, especially if the liquid has been stored for an extended period.
Safety Protocol Flowchart:
Caption: A logical flow for the safe handling of this compound in a lab.
4.3 Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with a non-flammable absorbent material (e.g., vermiculite (B1170534) or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Prevent the spill from entering drains.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire.
4.4 Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5]
Material Compatibility
The compatibility of this compound with common laboratory materials is a critical consideration for system design and safety.
Table 3: Material Compatibility with Ethers (General Guidance)
| Material | Compatibility | Notes |
| Metals | ||
| Stainless Steel | Excellent | Widely used for its chemical resistance. |
| Carbon Steel | Good | May be suitable for some applications. |
| Aluminum | Good | Generally compatible. |
| Copper | Fair | May be susceptible to corrosion over time. |
| Plastics & Elastomers | ||
| PTFE | Excellent | Highly resistant to ethers. |
| PEEK | Excellent | Good chemical resistance. |
| Polypropylene | Good | Suitable for many applications. |
| PVC | Poor | Not recommended for prolonged contact. |
| Buna-N (Nitrile) | Poor | Not recommended. |
| Viton® (FKM) | Fair to Good | Swelling may occur; testing is recommended. |
| Kalrez® (FFKM) | Excellent | High chemical resistance. |
Note: This table provides general guidance for ethers. It is crucial to consult specific chemical compatibility charts and, if necessary, perform immersion testing with this compound under the intended operating conditions to ensure material compatibility.
Conclusion
This compound can be a useful heat transfer fluid for laboratory applications requiring a moderate temperature range. Its effective use hinges on a thorough understanding of its thermal properties, careful experimental design, and strict adherence to safety protocols. The information provided in these application notes serves as a comprehensive guide for researchers and scientists to safely and effectively utilize this compound in their work.
References
Cleavage of Dipentyl Ether with Strong Acids like HI: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and theoretical background for the cleavage of dipentyl ether using strong acids, with a primary focus on hydroiodic acid (HI). This reaction is a fundamental transformation in organic synthesis, relevant to drug development and other areas of chemical research where the cleavage of ether linkages is required. The following sections detail the reaction mechanism, experimental procedures, and expected outcomes.
Introduction
Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical reactions. However, the ether linkage can be cleaved under stringent conditions, typically involving strong acids. Hydroiodic acid (HI) is particularly effective for this transformation due to its high acidity and the excellent nucleophilicity of the iodide ion. The cleavage of a simple, symmetrical dialkyl ether such as this compound with HI proceeds via a nucleophilic substitution reaction. With an excess of HI, the final product is two equivalents of pentyl iodide. If the reaction is conducted with a limited amount of HI and at lower temperatures, it is possible to isolate pentyl alcohol as an intermediate product.[1]
Reaction Mechanism
The cleavage of this compound, a primary dialkyl ether, with HI proceeds through an S_N2 mechanism.[2][3] The reaction can be broken down into two main stages, especially when an excess of HI is used.
Stage 1: Cleavage of the Ether
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid, HI. This step is a rapid equilibrium that converts the alkoxy group into a good leaving group (an alcohol).[2][3]
-
Nucleophilic Attack by Iodide: The iodide ion (I⁻), a potent nucleophile, attacks one of the α-carbon atoms of the protonated ether. This attack occurs from the backside, leading to the displacement of a molecule of pentyl alcohol and the formation of one molecule of pentyl iodide.[2][3]
Stage 2: Conversion of the Alcohol to Alkyl Iodide
When an excess of HI is present and the reaction is heated, the pentyl alcohol formed in the first stage undergoes a subsequent S_N2 reaction.
-
Protonation of the Alcohol: The hydroxyl group of the pentyl alcohol is protonated by another molecule of HI, forming a good leaving group (water).
-
Nucleophilic Attack by Iodide: A second iodide ion attacks the carbon atom bearing the oxonium ion, displacing a molecule of water and forming a second molecule of pentyl iodide.
The overall reaction with excess HI can be summarized as:
CH₃(CH₂)₄-O-(CH₂)₄CH₃ + 2HI → 2CH₃(CH₂)₄-I + H₂O
Experimental Protocols
The following protocol is a general procedure for the cleavage of this compound with hydroiodic acid, based on established methods for the cleavage of primary ethers, such as the Zeisel determination.[4][5][6][7]
Materials and Equipment:
-
This compound
-
Hydroiodic acid (57% in water, stabilized)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound. For each mole of this compound, add at least two moles of concentrated hydroiodic acid. Caution: Hydroiodic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Conditions: The mixture is heated to reflux. The reaction time can vary, but a period of 2-3 hours is typically sufficient for the cleavage of simple ethers. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is transferred to a separatory funnel containing cold water.
-
The organic layer is separated. If an organic solvent like diethyl ether or dichloromethane (B109758) is needed for complete extraction, it should be added at this stage.
-
The organic layer is washed sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid), a 10% sodium thiosulfate solution (to remove any dissolved iodine), and finally with brine.
-
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.
-
Purification: The crude pentyl iodide can be purified by fractional distillation to yield the final product.
Quantitative Data
| Reactant | Reagent | Product(s) | Reported Yield | Reference |
| Primary Ethers | HI | Alkyl Iodide | High (assumed) | Zeisel Method[4][5][6][7] |
| 1-methoxy-3-phenylpropane | PhOPOCl₂, NaI | 1-iodo-3-phenylpropane | 92% | [8] |
Visualizations
Reaction Mechanism of this compound Cleavage with Excess HI
Caption: S_N2 mechanism for the cleavage of this compound with excess HI.
Experimental Workflow for this compound Cleavage
Caption: Experimental workflow for the synthesis of pentyl iodide from this compound.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. Zeisel determination - Wikipedia [en.wikipedia.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Dipentyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective removal of peroxides from dipentyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from this compound?
A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light. These peroxides are highly unstable and can detonate when subjected to heat, friction, or mechanical shock, posing a significant safety hazard in the laboratory. Concentrating the ether, for instance, through distillation, can lead to a dangerous accumulation of these explosive compounds. Therefore, it is imperative to test for and remove peroxides from this compound before use, especially before any heating or distillation is performed.[1][2]
Q2: How can I test for the presence of peroxides in this compound?
A2: There are several methods to test for peroxides in ethers. Two common and effective methods are:
-
Peroxide Test Strips: These commercially available strips provide a rapid and semi-quantitative measurement of peroxide concentration. When dipped into the solvent, the strip changes color, and the resulting color can be compared to a chart to estimate the peroxide concentration in parts per million (ppm).
-
Potassium Iodide (KI) Test: This is a sensitive qualitative test. In an acidic solution, peroxides will oxidize iodide ions (from KI) to iodine, resulting in a yellow to brown color. The addition of a starch solution will produce a deep blue-black color in the presence of iodine, indicating a positive test for peroxides.
Q3: What is a safe level of peroxides in this compound for general laboratory use?
A3: The acceptable level of peroxides depends on the intended application. However, a general guideline for ethers is as follows:
| Peroxide Concentration | Hazard Level and Recommendation |
| < 3 ppm | Generally considered safe for most laboratory procedures. |
| 3 - 30 ppm | Moderate hazard. Avoid concentrating the ether. It is recommended to remove peroxides before use.[1][3] |
| > 30 ppm | Unacceptable and poses a serious hazard. The ether must be treated to remove peroxides or disposed of as hazardous waste.[1][3] |
It is strongly recommended to reduce the peroxide concentration to 0 ppm before any distillation or evaporation procedure. [1][2]
Troubleshooting Guides
Problem: My this compound tests positive for a high concentration of peroxides (>30 ppm). What should I do?
Solution: You must reduce the peroxide concentration before using the solvent. Two primary methods are recommended for water-insoluble ethers like this compound: treatment with a ferrous sulfate (B86663) solution or passing the ether through a column of activated alumina (B75360).
Method 1: Treatment with Acidified Ferrous Sulfate
This method is effective for reducing hydroperoxides. Ferrous sulfate reduces the peroxides to the corresponding alcohols.
Experimental Protocol:
-
Prepare the Ferrous Sulfate Solution: Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water, and then carefully add 6 mL of concentrated sulfuric acid.[1][3]
-
Extraction: In a separatory funnel, vigorously shake the this compound with an equal volume of the freshly prepared acidified ferrous sulfate solution for several minutes.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the iron salts.
-
Drain and Repeat: Carefully drain the lower aqueous layer. Repeat the extraction with fresh ferrous sulfate solution until the organic layer tests negative for peroxides.
-
Washing: Wash the treated this compound with a portion of deionized water to remove any residual acid and iron salts.
-
Drying: Dry the purified this compound over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the ether to remove the drying agent.
-
Storage: Store the purified ether in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and add a stabilizer like butylated hydroxytoluene (BHT) to inhibit new peroxide formation.
Problem: The ferrous sulfate treatment is not reducing the peroxide concentration sufficiently.
Solution: This could indicate the presence of dialkyl peroxides, which are less reactive towards ferrous sulfate. In this case, the activated alumina method is recommended.
Method 2: Activated Alumina Chromatography
Passing the ether through a column of activated alumina is a highly effective method for removing peroxides. The alumina can catalytically decompose the peroxides.
Experimental Protocol:
-
Prepare the Alumina Column: Pack a chromatography column with basic activated alumina. A general guideline is to use approximately 80 g of alumina for every 100-400 mL of solvent to be purified.[3][4]
-
Elution: Carefully pour the this compound onto the top of the alumina column and allow it to percolate through under gravity.
-
Collection: Collect the purified ether as it elutes from the column.
-
Testing: Test the collected ether for the presence of peroxides. If peroxides are still present, you may need to pass it through a fresh column or a longer column.
-
Storage: Store the purified ether as described in the ferrous sulfate method (dark, airtight container, inert atmosphere, stabilizer).
-
Column Deactivation: CAUTION: The alumina may retain concentrated peroxides. Before disposal, the alumina column should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to safely decompose any adsorbed peroxides.[1][3]
Data on Peroxide Removal Efficiency
While specific quantitative data for this compound is limited in the literature, the following table summarizes the general efficiency of different methods for other common ethers, which is expected to be comparable.
| Method | Ether Example(s) | Initial Peroxide Conc. | Treatment Conditions | Final Peroxide Conc. | Efficiency | Reference(s) |
| Ferrous Sulfate | Diethyl Ether | High (not specified) | Washing with acidified FeSO₄ solution | Not detected | High | [5] |
| Activated Alumina | Tetrahydrofuran (THF) | Not specified | Passage through an 80g alumina column (100-400 mL) | Not detected | High | [3][4] |
| Molecular Sieves (IMS) | Diethyl Ether, Diisopropyl Ether | 53 mmol/L | Ambient temperature, 24h with 5% w/v IMS | <0.1 mmol/L | >99% | [6] |
| Molecular Sieves (IMS) | Tetrahydrofuran (THF) | 500 mmol/L | Refluxing for 4h with 5% w/v IMS | ~25 mmol/L | ~95% | [6] |
IMS: Indicating Molecular Sieves
Workflow for Peroxide Removal from this compound
References
Technical Support Center: Dipentyl Ether Peroxide Testing
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling and testing dipentyl ether for peroxide formation.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to test this compound for peroxides?
A1: this compound, like other ethers, can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds. This autoxidation process is accelerated by light and heat.[1] Undetected peroxides can pose a significant safety hazard, as they can detonate when subjected to heat, friction, or mechanical shock.[1][2] It is especially dangerous to distill or evaporate ethers without first testing for peroxides, as this can concentrate the peroxides to hazardous levels.[3][4][5]
Q2: How often should I test my this compound for peroxides?
A2: All containers of this compound should be dated upon receipt and upon opening.[2][6] It is recommended to test opened containers at regular intervals, for instance, every three to six months, and always before use, especially before distillation or evaporation.[6][7][8] Unopened containers should generally be discarded after one year from the date of receipt unless tested and confirmed to be free of peroxides.[9]
Q3: What are the visible signs of peroxide formation?
A3: While not always visible, especially at low concentrations, there are several visual cues that can indicate the presence of dangerous levels of peroxides.[1] These include:
If any of these signs are observed, do not attempt to open or move the container. Treat it as extremely hazardous and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][6][11]
Q4: Can I use this compound from a container that has tested positive for peroxides?
A4: This depends on the concentration of peroxides detected. If the concentration is low (e.g., < 30 ppm), it may be possible to remove the peroxides and use the solvent.[3] However, if the concentration is high, the solvent should be disposed of as hazardous waste.[3] Always consult your institution's safety guidelines for specific action thresholds.
Q5: What is the best way to store this compound to minimize peroxide formation?
A5: To minimize peroxide formation, store this compound in a cool, dark, and dry place, away from heat and light.[6][10] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to limit its exposure to oxygen.[6][12] Using opaque containers, such as amber glass bottles, is also recommended.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Uncertain test strip result (faint or ambiguous color) | Old or improperly stored test strips. Low peroxide concentration. | Use a new, unexpired test strip. Perform a more sensitive chemical test, like the potassium iodide method.[3] Run a blank determination to account for color changes from air oxidation of reagents.[10] |
| Potassium iodide test is immediately dark brown | High and dangerous concentration of peroxides. | DO NOT PROCEED WITH EXPERIMENT. Do not attempt to move or open the container further. Secure the area and contact your EHS department for immediate assistance with disposal.[3][11] |
| Solvent tests positive for peroxides after purification | The purification method was not completely effective. The purified solvent was not used immediately and was re-exposed to air. | Retest the solvent. If still positive, repeat the purification or use a different method. Purified ethers should be used immediately as inhibitors are often removed during purification, making them more susceptible to peroxide formation.[7][9] |
| Crystals are visible in the this compound container | Severe peroxide formation has occurred, and the container is extremely dangerous. | DO NOT TOUCH, MOVE, OR OPEN THE CONTAINER. The crystals are shock-sensitive and can explode.[1][3] Immediately secure the area and contact your EHS department or a bomb disposal unit.[3][11] |
Quantitative Data Summary
The following table summarizes generally accepted peroxide concentration levels in ethers and the corresponding actions. Note that these are guidelines, and you should always adhere to your institution's specific safety protocols.
| Peroxide Concentration (ppm) | Hazard Level | Recommended Action |
| < 3 ppm | Low | Reasonably safe for most laboratory procedures.[3] |
| 3 - 30 ppm | Moderate | Avoid concentration (distillation/evaporation). Disposal is recommended if not used immediately.[3] |
| > 30 ppm | High / Unacceptable | Poses a serious hazard. Do not use. Dispose of the ether or remove peroxides using a suitable procedure before disposal.[3] |
| > 100 ppm | Extremely Hazardous | Treat as a potential explosive. Do not handle. Contact EHS for emergency disposal.[14] |
Experimental Protocols
1. Semi-Quantitative Peroxide Test Strips
This is a rapid and convenient method for routine testing.
-
Materials: Commercial peroxide test strips (e.g., EM Quant®), sample of this compound.
-
Procedure:
-
Dip the test strip into the this compound sample for approximately 1 second.[7]
-
Allow the solvent to evaporate from the strip.
-
Moisten the reaction zone with a drop of distilled water or by breathing on it.[7]
-
After the time specified by the manufacturer, compare the color of the test zone to the color scale provided with the strips to determine the peroxide concentration.[15]
-
2. Potassium Iodide (KI) Test (Qualitative/Semi-Quantitative)
This is a more sensitive chemical test that can detect a wider range of peroxides.[3]
-
Materials: 1 mL this compound sample, 1 mL of a freshly prepared 10% (w/v) potassium iodide solution, glacial acetic acid.
-
Procedure:
-
Interpretation of Results:
-
No color change: Peroxides are not detected.
-
Pale yellow: Indicates a low concentration of peroxides (approximately 0.001% to 0.005%).[3]
-
Bright yellow to brown: Indicates a high and potentially hazardous concentration of peroxides (>0.01%).[3][11]
-
For increased sensitivity: A few drops of a starch solution can be added. A blue-black color indicates the presence of iodine, confirming the presence of peroxides.[7][10]
-
Workflow for Testing and Handling this compound
Caption: Logical workflow for the safe handling and testing of this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. westernsydney.edu.au [westernsydney.edu.au]
- 10. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. rmu.edu [rmu.edu]
- 13. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. ehs.uci.edu [ehs.uci.edu]
Technical Support Center: Dipentyl Ether Purification and Distillation
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective purification and distillation of dipentyl ether. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and distillation of this compound in a practical question-and-answer format.
Q1: I observed solid crystals in my stored container of this compound, especially around the cap. What should I do?
A: STOP! Do not move or open the container. These crystals are likely highly explosive peroxide salts.[1][2] Ethers can form these dangerous compounds over time when exposed to air and light.[1][3] Moving or attempting to open the container can cause friction or shock, leading to a violent detonation.[1][2] You should immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[1]
Q2: My peroxide test is positive. How can I safely remove peroxides before distillation?
A: It is crucial to remove peroxides before any heating or distillation, as they can concentrate and become explosive.[4] There are two common methods:
-
Activated Alumina Column: Pass the ether through a column packed with basic activated alumina. This method is simple and effective for removing hydroperoxides.[5][6]
-
Ferrous Sulfate (B86663) Wash: Shake the ether with a freshly prepared acidic solution of ferrous sulfate (Iron(II) sulfate). This reduces the peroxides. Repeat the wash until a peroxide test is negative.[2][4][5] A detailed protocol is provided below.
Q3: The purity of my distilled this compound is not improving after fractional distillation. What could be the issue?
A: Poor separation efficiency during distillation can have several causes:
-
Distillation Rate is Too Fast: Effective fractional distillation requires a slow and steady rate to allow for the necessary evaporation-condensation cycles that separate components based on boiling points.[7] Reduce the heating rate to allow the vapor-liquid equilibrium to be established in the column.
-
Column Inefficiency: Ensure your distillation column is well-packed and insulated. Poor insulation, especially in a fume hood, can lead to premature condensation and prevent proper separation.[7]
-
Azeotrope Formation: While less common for typical impurities in this compound, check if azeotropes could be forming with significant contaminants.
-
System Leaks: Check that all glass joints are properly sealed. Leaks will prevent the system from reaching equilibrium and allow vapor to escape.[7]
Q4: My distillation is proceeding very slowly or "bumping" violently.
A: This is often due to improper heating or lack of boiling chips.
-
Heating: Ensure the heating mantle is appropriately sized for the flask and provides even heating.
-
Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid, as this can cause violent boiling over.
Q5: An emulsion formed during the aqueous washing step. How can I break it?
A: Emulsion formation is common when shaking two immiscible liquids. To break it, you can:
-
Allow the mixture to stand for an extended period.
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gently swirl the mixture in the separatory funnel instead of shaking it vigorously.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A: Common impurities can include water, residual n-pentanol from its synthesis, aldehydes, and peroxides formed during storage.[5][8][9] Commercial grades also frequently contain a stabilizer, such as ~0.0005% 2,6-di-tert-butyl-4-methylphenol (BHT), to inhibit peroxide formation.[10][11]
Q2: Why is it critically dangerous to distill ethers to dryness?
A: NEVER distill an ether to dryness.[1][12] Any residual peroxides, which are less volatile than the ether, will become concentrated in the distillation flask as the solvent is removed.[4] This residue is highly sensitive to heat, shock, and friction and can explode violently.[2] Always leave at least 10-20% of the liquid in the distilling flask.[1][4]
Q3: How should I properly store this compound?
A: Store this compound in a tightly sealed, airtight container, preferably the original metal can, to minimize contact with oxygen.[6][13] Keep it in a cool, dry, dark, and well-ventilated area away from heat, light, and ignition sources to prevent peroxide formation.[2][3][13] It is also recommended to date the container upon receipt and upon opening to track its age.[6]
Q4: How can I determine the purity of my purified this compound?
A: The most common method for assessing purity is Gas Chromatography (GC).[10][11] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to identify residual solvent or other organic impurities. A simple physical constant check, like measuring the refractive index, can also give an indication of purity. The refractive index (n20/D) for this compound is approximately 1.412.[8]
Q5: What is the boiling point of this compound under vacuum?
A: The boiling point of a liquid decreases as the pressure is reduced. While the boiling point at atmospheric pressure (760 mmHg) is approximately 187-188 °C, it will be significantly lower under vacuum.[10] Precise values can be found in thermophysical property databases.[14] For example, reducing the pressure allows the distillation to be performed at a lower, safer temperature.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O | [8][15] |
| Molecular Weight | 158.28 g/mol | [11][15] |
| Boiling Point | 187-188 °C (at 760 mmHg) | [10][16] |
| Melting Point | -69 °C | [10][16] |
| Density | 0.785 g/mL at 25 °C | [10][11] |
| Refractive Index | n20/D 1.412 | [8][10] |
| Flash Point | 57 °C (134.6 °F) - Closed Cup | [8][10] |
| Solubility | Miscible with alcohol and ether; insoluble in water. | [8][17] |
Experimental Protocols
Safety Precaution: Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
Protocol 1: Peroxide Test (Potassium Iodide Method)
This protocol is used to detect the presence of peroxides.
Methodology:
-
Add 10 mL of this compound to a glass-stoppered test tube.
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide (KI) solution.[2]
-
Add a few drops of dilute hydrochloric acid and shake the mixture.[2]
-
Observation: A yellow or brown color in the aqueous layer indicates the liberation of iodine and a positive test for peroxides.[2] For greater sensitivity, add a drop of starch solution; a blue-black color confirms the presence of peroxides.[2]
Protocol 2: Peroxide Removal (Ferrous Sulfate Wash)
Use this protocol only if the peroxide test is positive and no solid crystals are visible.
Methodology:
-
Prepare a fresh wash solution by dissolving 6 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[6]
-
Place the peroxide-containing this compound (e.g., 1 L) in a separatory funnel.
-
Add 5-10 mL of the ferrous sulfate solution and shake for several minutes, venting the funnel frequently.[5]
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with fresh ferrous sulfate solution until the ether tests negative for peroxides using Protocol 1.
-
After peroxide removal, wash the ether with water to remove any residual acid or iron salts.
Protocol 3: General Purification and Fractional Distillation
This protocol outlines the complete process from testing to final distillation.
Methodology:
-
Peroxide Test: Test a small sample of the this compound for peroxides using Protocol 1.
-
Peroxide Removal (if necessary): If the test is positive, remove peroxides using Protocol 2.
-
Drying: Dry the ether by stirring it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Alternatively, pass it through a column of activated alumina, which will also remove peroxides.[5][6]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Add fresh boiling chips or a magnetic stir bar to the round-bottom distillation flask.
-
Distillation:
-
Filter the dried ether into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Heat the flask gently and evenly.
-
Discard the first small fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature (around 187-188 °C at atmospheric pressure).
-
Crucially, stop the distillation when about 10-20% of the liquid remains in the flask. [4] Do not distill to dryness.
-
-
Storage: Store the purified ether in a clean, dry, airtight amber glass bottle over activated molecular sieves to keep it dry.[18] Add a small amount of a stabilizer like BHT if it will be stored for an extended period.
Visualizations
Diagram 1: Peroxide Troubleshooting Workflow
Caption: Workflow for the safe handling and testing of potential peroxide contamination.
Diagram 2: General Purification and Distillation Workflow
Caption: Step-by-step workflow for the purification of this compound.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. fishersci.com [fishersci.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 6. uwyo.edu [uwyo.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. Korean Journal of Anesthesiology [ekja.org]
- 10. This compound = 98.5 GC 693-65-2 [sigmaaldrich.com]
- 11. 二戊基醚 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. WTT- Under Construction Page [wtt-pro.nist.gov]
- 15. scbt.com [scbt.com]
- 16. chemicalpoint.eu [chemicalpoint.eu]
- 17. This compound [chemister.ru]
- 18. youtube.com [youtube.com]
Technical Support Center: Prevention of Peroxide Formation in Ethers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the use of stabilizers to prevent hazardous peroxide formation in ethers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on common stabilizers.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible crystal formation, viscous liquid, or discoloration in the ether container. | High concentration of dangerous peroxides.[1][2] | DO NOT MOVE OR OPEN THE CONTAINER. [1][2] Treat it as a potential explosion hazard. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal. |
| Positive peroxide test result (e.g., > 25 ppm). [3] | Depletion of stabilizer, prolonged exposure to air and light, or expired solvent.[4][5] | For concentrations between 25-100 ppm, it is not recommended to distill or concentrate the solvent.[3] For concentrations above 100 ppm, avoid handling and contact EHS for disposal.[3] If you are trained and equipped to do so, you may remove the peroxides using the protocols outlined below. After treatment, re-test to confirm peroxide removal. |
| Ether is past its expiration date or recommended testing interval. | The stabilizer may no longer be effective, and peroxides may have formed.[2][4] | Test for the presence of peroxides using one of the methods described in the "Experimental Protocols" section before use.[6] |
| Uncertainty about the age or history of an ether container. | The ether could potentially contain hazardous levels of peroxides. | Assume that peroxides are present. Test the ether for peroxides before use. If you are not comfortable testing, contact your EHS department for guidance and potential disposal. |
| Need to use an unstabilized ether for an experiment. | Removal of stabilizer (e.g., by distillation) makes the ether highly susceptible to rapid peroxide formation.[2][4] | Use the unstabilized ether immediately after preparation. Store any remaining unstabilized ether under an inert atmosphere (e.g., nitrogen or argon) and test for peroxides before each use. Dispose of unstabilized ethers promptly after use. |
Frequently Asked Questions (FAQs)
Q1: What are peroxides and why are they dangerous in ethers?
A1: Ethers can react with atmospheric oxygen in a process called autoxidation to form organic peroxides and hydroperoxides.[1][2] These compounds are unstable and can be sensitive to heat, friction, and mechanical shock, posing a significant explosion hazard, especially when concentrated through evaporation or distillation.[1][7]
Q2: How do stabilizers prevent peroxide formation?
A2: Stabilizers are antioxidants that act as free-radical scavengers.[4][5] They interrupt the chain reaction of autoxidation by reacting with and neutralizing the peroxy radicals that lead to the formation of peroxides.[4]
Q3: What are the most common stabilizers for ethers?
A3: The most common stabilizers are butylated hydroxytoluene (BHT) and ethanol (B145695).[5] BHT is typically used in low ppm concentrations, while ethanol is added at higher concentrations (1-2%).[5]
Q4: How do I know if my ether contains a stabilizer?
A4: The product label or the Safety Data Sheet (SDS) from the manufacturer will specify if a stabilizer has been added and, in most cases, which one. Ethers intended for applications where stabilizers might interfere, such as in some analytical or high-purity applications, are often sold unstabilized.[5]
Q5: Can I add a stabilizer to an unstabilized ether?
A5: Yes, you can add a stabilizer to an unstabilized ether to prolong its shelf life. A common practice is to add butylated hydroxytoluene (BHT) at a concentration of about 1 gram per liter of ether.[8] It's important to note that adding a stabilizer will not remove any peroxides that have already formed.[8]
Q6: How often should I test my ethers for peroxides?
A6: For unstabilized ethers, it is recommended to test for peroxides before each use, especially if the container has been opened.[6] For stabilized ethers, it is good practice to test them periodically, for example, every 3-6 months after opening, and always before distillation or evaporation.[1][3] Always label the container with the date it was received and the date it was first opened.[4]
Q7: Does refrigeration prevent peroxide formation?
A7: No, refrigeration does not stop the formation of peroxides. It is also important to never store ethers in a refrigerator that is not spark-proof due to the risk of explosion from flammable vapors.
Data Presentation: Comparison of Common Ether Stabilizers
While direct side-by-side quantitative data on the rate of peroxide formation with different stabilizers is limited in publicly available literature, the following table summarizes the key characteristics and recommendations for the most common stabilizers.
| Stabilizer | Common Ethers | Typical Concentration | Mechanism of Action | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Low ppm levels (e.g., 1-300 ppm)[5][9] | Free-radical scavenger[4] | Highly effective at preventing peroxide formation.[5] Can interfere with applications requiring high optical purity due to its UV absorbance.[5] |
| Ethanol | Diethyl ether | 1-2%[5] | Likely acts as a free-radical scavenger. | Increases the polarity of the solvent, which may affect certain applications.[5] |
| None (Unstabilized) | All ethers | N/A | N/A | Highly susceptible to rapid peroxide formation, especially upon exposure to air and light.[1][2] Requires frequent testing and has a significantly shorter safe storage period.[6] |
Experimental Protocols
1. Peroxide Detection Methods
It is crucial to test for peroxides before distilling or concentrating any ether.
a) Peroxide Test Strips
-
Principle: These commercially available strips are impregnated with a reagent that changes color in the presence of peroxides.
-
Procedure:
-
Dip the test strip into the ether for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow the solvent to evaporate.
-
If required by the manufacturer, moisten the test pad with a drop of distilled water.
-
Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in ppm (mg/L).[10]
-
-
Applicability: Suitable for routine testing of simple ethers like diethyl ether, THF, and p-dioxane.[8]
b) Iodide Test (Qualitative/Semi-Quantitative)
-
Principle: Peroxides will oxidize iodide ions (I⁻) to iodine (I₂), which results in a yellow to brown color. The intensity of the color gives a rough indication of the peroxide concentration.
-
Procedure:
-
In a clean, dry test tube, add 1 mL of the ether to be tested.
-
Prepare a fresh solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
Add the KI/acetic acid solution to the ether.
-
Shake the mixture and observe the color.
-
-
Applicability: A more sensitive test that can detect a broader range of peroxides compared to some test strips.[8]
2. Peroxide Removal Methods
These procedures should only be performed by trained personnel in a controlled laboratory setting.
a) Activated Alumina (B75360) Column
-
Principle: Peroxides are adsorbed onto the surface of the activated alumina as the ether passes through it.
-
Procedure:
-
Pack a glass chromatography column with activated alumina.
-
Carefully pour the ether containing peroxides onto the top of the column.
-
Allow the ether to percolate through the alumina, collecting the purified ether in a clean flask.
-
Important: The alumina will retain the peroxides. After use, the alumina should be treated to destroy the peroxides (e.g., by washing with a dilute acidic solution of ferrous sulfate) before disposal.
-
-
Note: This method also removes stabilizers, so the purified ether should be used immediately or re-stabilized.[4]
b) Ferrous Salt Treatment
-
Principle: Ferrous salts (Fe²⁺) reduce peroxides to the corresponding alcohols.
-
Procedure:
-
Prepare a solution of ferrous sulfate (B86663) (e.g., 60 g of FeSO₄·7H₂O in 110 mL of water, with 6 mL of concentrated sulfuric acid added carefully).
-
In a separatory funnel, shake the ether with an equal volume of the ferrous sulfate solution. Caution: Vent the funnel frequently as pressure may build up.
-
Separate the aqueous layer.
-
Repeat the washing with the ferrous sulfate solution until a peroxide test of the ether is negative.
-
Wash the ether with water to remove any residual iron salts and acid.
-
Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Note: This method introduces water into the ether, which may need to be removed for certain applications.
Mandatory Visualizations
References
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. louisville.edu [louisville.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. sciencemadness.org [sciencemadness.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Sciencemadness Discussion Board - Stabilizing ether with BHT - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ehs.wwu.edu [ehs.wwu.edu]
Technical Support Center: Optimizing Reaction Yield and Selectivity with Dipentyl Ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing dipentyl ether to optimize reaction outcomes. Below you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: I am experiencing a lower than expected yield in my reaction using this compound as a solvent. What are the potential causes and how can I troubleshoot this?
A: Low yields in reactions with this compound can stem from several factors, often related to reaction conditions and reagent purity. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Water Content: this compound, like other ethers, can absorb moisture from the atmosphere. Trace amounts of water can quench sensitive reagents like Grignard or organolithium reagents, significantly reducing your yield. Ensure you are using anhydrous this compound. If necessary, dry the solvent using appropriate methods, such as distillation over sodium-benzophenone ketyl.
-
Peroxide Formation: Ethers are prone to forming explosive peroxides upon exposure to air and light. Peroxides can initiate unwanted side reactions. Test for the presence of peroxides before use, especially if the solvent has been stored for an extended period. Commercial this compound often contains inhibitors like BHT to prevent peroxide formation.[1]
-
Starting Material Purity: Ensure the purity of your reactants, as impurities can interfere with the reaction.
-
-
Reaction Temperature:
-
This compound has a high boiling point (187-188°C), making it suitable for high-temperature reactions.[1][2] However, excessively high temperatures can lead to thermal decomposition of reactants or products. Conversely, if the reaction has a high activation energy, a sufficiently high temperature is necessary to ensure a reasonable reaction rate.
-
Optimization: If you suspect temperature is the issue, try running the reaction at a slightly lower or higher temperature to find the optimal condition.
-
-
Reaction Time:
-
Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion.
-
Prolonged reaction times at high temperatures can sometimes lead to product degradation or the formation of byproducts.
-
-
Mixing and Mass Transfer:
-
In heterogeneous reactions, efficient stirring is crucial to ensure proper mixing of reactants. If you have a solid-liquid phase reaction, ensure the stirring is vigorous enough to maintain a good suspension.
-
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor Selectivity
Q: My reaction is producing a mixture of products, indicating poor selectivity. How can the use of this compound help, and what can I do to improve selectivity?
A: Solvents can play a crucial role in reaction selectivity. This compound's properties can be leveraged to enhance the desired reaction pathway.
Strategies to Improve Selectivity:
-
Solvent Polarity: this compound is a relatively non-polar solvent. In reactions where a less polar environment favors the desired product over side products, this compound can be an excellent choice. For example, in reactions that can proceed through different pathways depending on the stabilization of charged intermediates, a non-polar solvent may favor one over the other.
-
Temperature Control: The high boiling point of this compound allows for precise temperature control over a wide range. Sometimes, running a reaction at a specific, sustained high temperature can favor the kinetic or thermodynamic product, thus improving selectivity.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the solvent can influence the catalyst's activity and selectivity. The coordination of the ether oxygen to the metal center can affect the electronic and steric environment of the catalyst. Experiment with different catalyst/ligand combinations in this compound to find the most selective system.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its use as a reaction solvent?
A1: The physical properties of this compound make it a versatile solvent for specific applications.
| Property | Value | Significance in Reactions |
| Boiling Point | 187-188 °C[1][2] | Allows for high-temperature reactions, which can increase reaction rates and overcome activation energy barriers. |
| Melting Point | -69 °C[2] | Has a wide liquid range, making it suitable for reactions that require cooling to low temperatures before heating. |
| Density | 0.785 g/mL at 25°C[3] | Less dense than water, which is relevant for aqueous work-up procedures. |
| Solubility in Water | Insoluble[2] | Facilitates product extraction from aqueous phases during work-up. |
| Dielectric Constant | ~3.1 | Indicates it is a non-polar solvent, which can influence reaction pathways and selectivity. |
Q2: When should I choose this compound over other common ether solvents like diethyl ether or THF?
A2: The choice of an ether solvent depends primarily on the required reaction temperature and, to some extent, on polarity considerations.
| Solvent | Boiling Point (°C) | Key Advantages | Common Applications |
| Diethyl Ether | 34.6 | Highly volatile, easy to remove. | Grignard reactions, extractions. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than diethyl ether, good solvating power for a wide range of compounds. | Organometallic reactions, polymerizations. |
| This compound | 187-188 [1][2] | High boiling point for high-temperature reactions. | Ullmann condensations, Suzuki couplings, reactions requiring high heat. |
Q3: Are there specific safety precautions I need to take when working with this compound?
A3: Yes, like all ethers, this compound requires careful handling.
-
Peroxide Formation: Store in a cool, dark, and tightly sealed container.[4] Always date the container upon receipt and upon opening. Test for peroxides before use, especially before distillation. Do not distill to dryness.
-
Flammability: this compound is a flammable liquid.[3] Keep it away from open flames, sparks, and hot surfaces.
-
Inhalation: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling the vapors.
Q4: How do I effectively remove high-boiling-point this compound after my reaction is complete?
A4: Removing high-boiling-point solvents can be challenging but is achievable with the right techniques.
-
Vacuum Distillation: This is the most common method. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for its removal at a more moderate temperature, which can prevent thermal degradation of your product.
-
Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with this compound can facilitate its removal. For example, adding toluene (B28343) and then performing a distillation may help carry over the this compound.
-
Aqueous Extraction: If your product is soluble in a water-immiscible solvent with a lower boiling point (e.g., ethyl acetate), you can dilute the reaction mixture with this solvent and then wash with water or brine to remove any water-soluble impurities. The this compound will remain in the organic phase with your product. After drying the organic layer, you can remove the lower-boiling solvent by rotary evaporation, which will also co-evaporate some of the this compound. A final purification step like column chromatography is often necessary to remove the last traces of this compound.
Experimental Protocols
Protocol: Ullmann Condensation for the Synthesis of a Diaryl Ether using this compound
This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether, where the high boiling point of this compound is advantageous.
Reaction Scheme:
Ar-I + Ar'-OH --(CuI, Base, Ligand)--> Ar-O-Ar'
Materials:
-
Aryl iodide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,10-Phenanthroline (ligand) (0.2 equiv)
-
Anhydrous this compound
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, phenol, CuI, K₂CO₃, and 1,10-phenanthroline.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl iodide).
-
Heat the reaction mixture to 150-170°C with vigorous stirring. The high boiling point of this compound allows for a stable reaction temperature in this range.
-
Monitor the reaction progress by TLC or GC. The reaction may take 12-24 hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to remove the ethyl acetate.
-
The crude product, which may still contain this compound, can be purified by column chromatography on silica (B1680970) gel to yield the pure diaryl ether.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an Ullmann condensation.
References
Dipentyl Ether Scale-Up Processes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dipentyl ether in scale-up processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of processes involving this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent reaction rates or yields | Presence of peroxides: this compound can form explosive peroxides upon exposure to air and light, which can also interfere with chemical reactions. | Test for peroxides: Regularly test for the presence of peroxides, especially before distillation or heating. Remove peroxides: If peroxides are detected, treat the this compound to remove them before use. |
| Water content: Water can affect reaction kinetics and product purity. This compound is almost insoluble in water. | Dry the solvent: Ensure this compound is adequately dried before use, for example by passing it over activated alumina (B75360). | |
| Difficulty in purification/separation | Azeotrope formation: this compound may form azeotropes with other solvents, making separation by simple distillation difficult. | Check for azeotropes: Consult azeotropic data to determine if an azeotrope is likely to form with your solvent system. Alternative purification methods: Consider alternative purification methods such as extractive distillation or chromatography. |
| Presence of byproducts: Impurities from the synthesis of this compound (e.g., unreacted pentanol, pentenes) can complicate purification. | Analyze for impurities: Use analytical techniques like GC-MS to identify and quantify impurities. Select appropriate purification strategy: Based on the impurities present, choose a suitable purification method. | |
| Material degradation of equipment | Incompatibility of materials: this compound may be incompatible with certain elastomers and plastics, leading to swelling, degradation, or leaching. | Verify material compatibility: Consult chemical compatibility charts and, if necessary, perform compatibility testing with all wetted parts of your equipment (reactors, seals, tubing). |
| Safety incidents (e.g., unexpected pressure buildup) | Peroxide detonation: Concentrated peroxides can detonate upon heating or shock. | Strict peroxide management: Implement a strict protocol for peroxide testing and removal. Never distill to dryness. |
| Thermal decomposition: At elevated temperatures, this compound can decompose, potentially generating flammable gases. | Maintain temperature control: Ensure accurate and stable temperature control of your process. Avoid localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound on a large scale?
A1: The primary hazards are its flammability and the potential for the formation of explosive peroxides.[1][2] this compound is a flammable liquid and its vapors can form explosive mixtures with air. Like other ethers, it can form shock-sensitive and explosive peroxides upon storage and exposure to air and light.
Q2: How can I test for the presence of peroxides in this compound?
A2: Several methods can be used to test for peroxides. Commercially available peroxide test strips are a convenient qualitative method.[3] For a more quantitative assessment, wet chemical methods are available. A common method involves the oxidation of iodide to iodine, which can be visually observed or titrated.
Q3: What is the recommended procedure for removing peroxides from this compound?
A3: Peroxides can be removed by treating the solvent with a reducing agent. A common laboratory-scale method is to shake the ether with a freshly prepared solution of ferrous sulfate (B86663).[4] For larger quantities, passing the solvent through a column of activated alumina is an effective method.[1] It is crucial to re-test the solvent after treatment to ensure peroxides have been removed.
Q4: What materials of construction are recommended for handling this compound in a scale-up process?
A4: For metallic components, stainless steel (such as 316L) and Hastelloy C-276 generally exhibit good resistance to ethers.[5][6][7] For seals and gaskets, polytetrafluoroethylene (PTFE) is an excellent choice due to its broad chemical resistance. Elastomers like Viton® (a fluoroelastomer) may have limited compatibility and should be tested for your specific operating conditions as they show severe effects with diethyl ether.[8][9][10] EPDM may also have limited compatibility. Always consult material compatibility charts and conduct tests if data for this compound is not available.
Q5: Are there any known azeotropes of this compound that I should be aware of during distillation?
A5: There is limited published azeotropic data specifically for this compound with a wide range of common industrial solvents. One documented azeotrope is with 2-methylpyridine.[11] It is crucial to perform experimental determinations or consult specialized databases when planning distillations with new solvent systems to avoid purification challenges.
Q6: What are the typical byproducts of this compound synthesis and how can they be removed?
A6: The industrial synthesis of this compound is often achieved through the sulfuric acid-catalyzed dehydration of n-pentanol.[12] Potential byproducts include unreacted n-pentanol, pentenes (from elimination side reactions), and potentially polymeric materials. These impurities can typically be removed through a combination of washing steps (e.g., with water to remove residual acid and unreacted alcohol) and fractional distillation.
Q7: What are the recommended storage conditions for this compound?
A7: this compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition, heat, and direct sunlight.[2] It should be stored in tightly sealed, air-impermeable containers, preferably under an inert atmosphere (e.g., nitrogen) to minimize peroxide formation.
Q8: What are the occupational exposure limits for this compound?
A8: Specific occupational exposure limits (OELs) for this compound are not widely established. For related compounds like diphenyl ether, the OSHA permissible exposure limit (PEL) is 1 ppm as a time-weighted average (TWA).[13][14] In the absence of specific data for this compound, it is prudent to handle it in a well-ventilated area or with local exhaust ventilation to minimize inhalation exposure.
Q9: How should I dispose of waste this compound?
A9: Waste this compound is considered hazardous waste due to its flammability.[2] It should be collected in appropriately labeled, sealed containers and disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O | [12] |
| Molecular Weight | 158.28 g/mol | [12] |
| Boiling Point | 187-188 °C | [12] |
| Melting Point | -69 °C | [12] |
| Density | 0.785 g/mL at 25 °C | [12] |
| Flash Point | 57 °C | [12] |
| Water Solubility | Almost insoluble | [12] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [12] |
Table 2: Known Azeotropic Data for this compound
| Component 2 | Boiling Point of Component 2 (°C) | Azeotrope Boiling Point (°C) | Composition of Azeotrope (% w/w this compound) | Reference(s) |
| 2-Methylpyridine | 129.5 | Not specified | Not specified | [11] |
*Note: Comprehensive azeotropic data for this compound with common industrial solvents is limited. It is recommended to perform experimental verification for specific solvent systems.
Experimental Protocols
Protocol 1: Qualitative Peroxide Test for this compound (Iodide Method)
Objective: To qualitatively detect the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tube with a stopper
-
Pipettes
Procedure:
-
Add approximately 1 mL of the this compound sample to a clean, dry test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add approximately 100 mg of solid potassium iodide to the mixture.
-
Stopper the test tube and shake vigorously for one minute.
-
Allow the layers to separate.
-
Observe the color of the aqueous (lower) layer.
-
No color change or a pale yellow color indicates a low or negligible concentration of peroxides.
-
A distinct yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Safety Precautions:
-
Perform this test in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle glacial acetic acid with care as it is corrosive.
Protocol 2: Peroxide Removal from this compound using Activated Alumina
Objective: To remove peroxides from this compound for use in scale-up processes.
Materials:
-
Peroxide-containing this compound
-
Activated alumina (basic or neutral, 80-200 mesh)
-
Chromatography column with a stopcock
-
Glass wool
-
Collection flask
-
Peroxide test strips or reagents for the iodide test
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina. The amount of alumina will depend on the volume of ether to be purified and the peroxide concentration. A general guideline is to use approximately 10-20 g of alumina per 100 mL of ether.
-
Slowly add the peroxide-containing this compound to the top of the alumina column.
-
Allow the ether to percolate through the column under gravity. Do not apply pressure as this can lead to channeling and inefficient removal.
-
Collect the purified ether in a clean, dry collection flask.
-
Test the collected ether for the presence of peroxides using a reliable test method (e.g., Protocol 1 or peroxide test strips).
-
If peroxides are still present, the ether may need to be passed through a fresh column of activated alumina.
-
Important: The used alumina will contain concentrated peroxides and should be handled as hazardous waste. Quench the alumina by slowly adding it to a stirred solution of ferrous sulfate before disposal.
Safety Precautions:
-
Perform the entire procedure in a fume hood.
-
Wear appropriate PPE.
-
Activated alumina can generate heat upon wetting with solvents. Add the solvent slowly.
-
Handle the peroxide-contaminated alumina with extreme care.
Visualizations
Caption: Peroxide formation pathway in this compound.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. huaxiao-alloy.com [huaxiao-alloy.com]
- 6. inkosas.cz [inkosas.cz]
- 7. spinchem.com [spinchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. foxxlifesciences.in [foxxlifesciences.in]
- 10. j-flex.com [j-flex.com]
- 11. ventilazioneindustriale.it [ventilazioneindustriale.it]
- 12. chembk.com [chembk.com]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) [cdc.gov]
- 14. PHENYL ETHER (VAPOR) | Occupational Safety and Health Administration [osha.gov]
Dipentyl ether compatibility with common laboratory reagents
This technical support center provides guidance on the compatibility of dipentyl ether with common laboratory reagents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in the laboratory?
This compound, also known as amyl ether, is a colorless liquid with the chemical formula C10H22O.[1] Due to its chemical inertness and low polarity, it is often used as a solvent in organic synthesis and as an extraction agent.
Q2: What are the primary hazards associated with handling this compound?
The primary hazards of this compound are its flammability and its tendency to form explosive peroxides upon storage, especially when exposed to air and light.[1][2] It is a combustible liquid and vapor.[1] Additionally, it may cause eye, skin, respiratory, and digestive tract irritation.[1]
Q3: How should this compound be stored to minimize hazards?
This compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It is crucial to store it in tightly closed containers, preferably in a fire-resistant metal cabinet, and separate from oxidizing agents.[3] To inhibit peroxide formation, it should be stored away from light and air.[4][5]
Q4: Can this compound form explosive peroxides?
Yes, like many ethers, this compound is a peroxide-forming chemical.[2][6][7] Over time, and with exposure to oxygen, it can form unstable and potentially explosive peroxide crystals.[7] This process is accelerated by light and heat.[8]
Q5: How can I test for the presence of peroxides in this compound?
Peroxides can be detected using several methods. A common qualitative test involves adding a freshly prepared solution of potassium iodide in glacial acetic acid to the ether. A yellow to brown color indicates the presence of peroxides.[8] Commercial peroxide test strips are also available for a semi-quantitative analysis.
Troubleshooting Guides
Peroxide Formation and Removal
Issue: Suspected peroxide contamination in a container of this compound.
Symptoms:
-
The container has been stored for an extended period (e.g., over 12 months).[4]
-
The container has been opened multiple times.
-
Visible crystal formation around the cap or in the liquid.[6]
-
A positive result from a peroxide test.
Solution:
-
Do NOT move or open the container if solid crystals are visible. [7] Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.
-
If no crystals are visible, but peroxides are suspected or confirmed by testing, they can be removed. A common laboratory procedure involves shaking the ether with an aqueous solution of a reducing agent, such as ferrous sulfate (B86663) or sodium bisulfite.
Incompatibility with Reagents
Issue: An unexpected reaction or degradation occurs when using this compound as a solvent.
Possible Causes & Solutions:
-
Reaction with Strong Oxidizing Agents: this compound can react violently with strong oxidizing agents.[2] Avoid mixing with reagents like permanganates, dichromates, and concentrated hydrogen peroxide.
-
Cleavage by Strong Acids: Strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr), can cleave the ether bond, leading to the formation of an alcohol and an alkyl halide.[9] This reaction is typically an SN2 process.[9] While generally unreactive with dilute acids, concentrated strong acids should be used with caution.
-
Reaction with Very Strong Bases: While generally unreactive with bases, exceptionally strong bases like alkali-metal alkyls may react with ethers.
Chemical Compatibility Summary
The following table summarizes the general compatibility of this compound with common laboratory reagents. This information is based on the general reactivity of ethers and should be used as a guideline. It is always recommended to perform a small-scale compatibility test before mixing significant quantities.
| Reagent Class | Compatibility | Notes |
| Acids (Dilute) | Good | Generally unreactive with dilute, non-oxidizing acids. |
| Acids (Concentrated, Strong) | Fair to Poor | Can undergo cleavage with strong acids like HBr and HI.[9] |
| Acids (Oxidizing) | Poor | Incompatible. Risk of vigorous or explosive reaction. |
| Bases (Dilute) | Excellent | Generally unreactive. |
| Bases (Concentrated, Strong) | Good | Generally unreactive, except with extremely strong bases (e.g., organometallics). |
| Oxidizing Agents (Strong) | Poor | Incompatible. May react violently.[2] |
| Reducing Agents | Excellent | Generally unreactive. |
| Organic Solvents (Non-polar) | Excellent | Miscible with many hydrocarbons and other ethers. |
| Organic Solvents (Polar Aprotic) | Good | Soluble in many polar aprotic solvents. |
| Organic Solvents (Polar Protic) | Fair | Limited miscibility with some polar protic solvents like lower alcohols. |
| Water | Poor | Insoluble in water.[1] |
Experimental Protocols
Protocol for Detection of Peroxides in this compound
Materials:
-
Sample of this compound to be tested
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Two test tubes
-
Starch solution (optional, for increased sensitivity)
Procedure:
-
Add 0.5-1.0 mL of the this compound sample to a clean, dry test tube.
-
In a separate test tube, prepare the test solution by dissolving approximately 0.1 g of sodium iodide or potassium iodide in 1 mL of glacial acetic acid. The solution should be freshly prepared.
-
Add the test solution to the test tube containing the this compound.
-
Mix the contents and observe for any color change.
-
(Optional) For a more sensitive test, add one drop of a saturated aqueous starch solution.
Results:
-
No color change: Peroxide levels are low or negligible.
-
Yellow color: Indicates the presence of peroxides.[8]
-
Brown color: Indicates a high concentration of peroxides.[8]
-
Blue/black color (with starch): Indicates the presence of peroxides.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 4. purdue.edu [purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. louisville.edu [louisville.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. brainly.com [brainly.com]
Technical Support Center: Dipentyl Ether Waste Disposal
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe handling and disposal of dipentyl ether waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a combustible liquid and vapor that can cause eye, skin, and respiratory tract irritation.[1] The primary chemical hazard is its potential to form explosive peroxides upon long-term storage, exposure to air, and light.[1] It is also crucial to prevent its discharge into the environment.[2]
Q2: How should I collect and store liquid this compound waste in the laboratory?
A2: Liquid this compound waste should be collected in a designated, leak-proof, and properly sealed hazardous waste container.[3][4] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, and flames.[1] The storage location should be a designated satellite accumulation area, and containers should be kept in secondary containment to prevent spills.[2][4] It is recommended to store flammable waste in a fire-rated cabinet.[5]
Q3: What are the specific labeling requirements for a this compound waste container?
A3: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[2] The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".[6] Ensure the label includes the accumulation start date. All chemical waste must have a completed EHS (Environmental Health & Safety) Hazardous Waste Label attached.[4]
Q4: How do I properly dispose of an "empty" this compound container?
A4: An empty container that held this compound must be managed carefully as it can retain dangerous product residue.[1] For a container to be considered "RCRA empty" (non-hazardous), all waste must be removed using common practices, and no more than one inch of residue can remain at the bottom.[7] The first rinse of the container must be collected and disposed of as hazardous waste.[4] After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal box).[5]
Q5: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A5: When handling this compound waste, you must wear appropriate PPE to avoid contact with skin, eyes, and clothing.[8] This includes:
-
Eye Protection: Safety glasses or chemical splash goggles.[8]
-
Hand Protection: Chemical-resistant gloves. Nitrile gloves are often recommended for low-volume applications.[8]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[8] All handling of open containers should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[9][10]
Q6: What are the dangers of peroxide formation in this compound and how can I test for it?
A6: Like other ethers, this compound can form unstable and potentially explosive peroxides when exposed to air and light over time.[1][4] These peroxides can detonate when subjected to heat, shock, or friction.[4] It is critical to date containers upon receipt and upon opening.[3][4] You should periodically test for the presence of peroxides using peroxide test strips, especially for containers that have been open for an extended period.[3] If a test is positive, the material must be discarded as hazardous waste.[3]
Q7: What should I do in case of a this compound spill?
A7: In the event of a spill, personal safety is the top priority.[9]
-
Small Spills (<1 L): If you are trained, you can clean up a small spill. Alert others in the area, avoid breathing vapors, and eliminate all ignition sources.[2] Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) and non-sparking tools to clean it up.[1] Place the absorbed material in a sealed container, label it as hazardous waste, and arrange for pickup.[2]
-
Large Spills (>1 L): Evacuate the area immediately. Leave the lab and call your institution's emergency number (e.g., 911) and EHS for assistance.[2][9]
Q8: Are there any chemicals that should not be mixed with this compound waste?
A8: Yes. This compound waste is incompatible with strong oxidizing agents.[1] Do not mix flammable liquid waste, like this compound, with waste streams containing oxidizers, strong acids, or bases.[5][11] Mixing incompatible chemicals can lead to dangerous reactions, including fire, explosion, or the generation of toxic fumes.[12] Always segregate waste streams.[5]
Troubleshooting Guide
Problem: I found an old, undated container of this compound.
-
Solution: Do not move or open the container, especially if you observe any crystal formation around the cap or solid precipitation inside.[3][6] These could be explosive peroxides. Immediately contact your institution's EHS or safety office for professional assessment and disposal.[3]
Problem: My peroxide test strip for an open container of this compound shows a positive result.
-
Solution: A positive test indicates the presence of peroxides. The ether should not be used for experiments. It must be disposed of as hazardous waste immediately.[3] Clearly label the container as "Peroxide-Forming Waste" and contact EHS for disposal.
Problem: The waste disposal team rejected my this compound waste container.
-
Solution: Rejection is often due to improper labeling, incorrect container type, or evidence of a leak.
-
Check the Label: Ensure the hazardous waste tag is complete, legible, and includes the accumulation start date and all constituents.[2]
-
Inspect the Container: The container must be securely closed, clean on the outside, and made of a compatible material.[3][4] Funnels should not be left in the opening.[5]
-
Verify Segregation: Confirm that no incompatible wastes have been mixed in the container.
-
Contact your EHS office to clarify the reason for rejection and correct the issue accordingly.
-
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Data | Reference(s) |
| CAS Number | 693-65-2 | [1] |
| Synonyms | Amyl Ether, Diamyl Ether, N-Amyl Ether, 1,1'-Oxybispentane | [1] |
| Primary Hazards | Combustible liquid and vapor, forms explosive peroxides, irritant | [1] |
| Flash Point | 57 °C (134.6 °F) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [8] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand, earth) | [1] |
Experimental Protocols
Protocol: Testing for Peroxides in this compound
This protocol outlines the general procedure for using commercial peroxide test strips. Always follow the specific instructions provided by the strip manufacturer.
Objective: To qualitatively determine the presence of peroxides in a container of this compound.
Materials:
-
Container of this compound to be tested
-
Commercial peroxide test strips
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Work in a Safe Location: Perform this test in a chemical fume hood. Ensure there are no ignition sources nearby.
-
Don PPE: Wear appropriate safety goggles, gloves, and a lab coat.
-
Prepare the Strip: Remove one test strip from its container, being careful not to touch the indicator pad.
-
Apply the Ether: Dip the indicator pad of the test strip into the this compound sample for the time specified in the manufacturer's instructions (typically 1-2 seconds).
-
Read the Result: Remove the strip and wait for the specified development time. Compare the color of the indicator pad to the color chart provided with the test strips.
-
Interpret the Result:
-
Negative: If the color indicates a low or zero concentration of peroxides, the ether may be safe for use. Record the test date on the container.
-
Positive: If the color indicates the presence of peroxides above the acceptable limit, the ether is unsafe for concentration and must be treated as hazardous waste.
-
-
Disposal: Dispose of the used test strip and any other contaminated materials as hazardous waste. Label the this compound container for immediate disposal and contact EHS.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. purdue.edu [purdue.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
Troubleshooting unexpected side reactions in dipentyl ether
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected side reactions when using dipentyl ether as a solvent or reagent.
Frequently Asked Questions (FAQs)
Q1: My this compound has been stored for a while. What is the most common degradation product I should be concerned about?
A1: The most significant and hazardous side reaction for this compound upon storage is the formation of explosive peroxides.[1][2] This occurs through a process called autoxidation, a radical-driven reaction with atmospheric oxygen that is often accelerated by exposure to light and heat.[3][4] For this reason, commercial this compound is often supplied with inhibitors, such as 2,6-di-tert-butyl-4-methylphenol (BHT), to scavenge oxygen and prevent peroxide formation.[1] It is crucial to test for the presence of peroxides in older containers of this compound, especially if the inhibitor has been removed (e.g., by distillation) or may have been consumed over time.[1]
Q2: I'm running a reaction under strong acidic conditions with this compound as the solvent and observing unexpected products. What could be happening?
A2: this compound, like other ethers, is susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[5][6][7] The reaction involves protonation of the ether oxygen, followed by a nucleophilic substitution reaction.[8] For this compound, which is a primary ether, this proceeds via an SN2 mechanism, where the halide ion attacks the carbon atom of the protonated ether.[7] This cleavage will result in the formation of 1-pentanol (B3423595) and the corresponding 1-halopentane as side products in your reaction mixture.
Q3: What are the likely impurities from the synthesis of this compound that might affect my experiment?
A3: Impurities depend on the synthetic route. The two most common methods are:
-
Williamson Ether Synthesis: This reaction involves an alkoxide and an alkyl halide.[9][10] Potential impurities include unreacted starting materials such as 1-pentanol and 1-halopentane (e.g., 1-bromopentane).
-
Acid-Catalyzed Dehydration of 1-Pentanol: This method can lead to unreacted 1-pentanol in the final product.[11] A significant side reaction in this process is the elimination of water from 1-pentanol to form pentene isomers.[12]
These impurities can be volatile and may interfere with your reaction or analysis.[13]
Troubleshooting Guides
Issue 1: Presence of Suspected Peroxides
Symptoms:
-
Oily droplets or crystalline solids observed in the ether, particularly around the cap threads.[1]
-
A positive result from a peroxide test strip or solution.[3]
-
Unexpected initiation of radical reactions.
Troubleshooting Workflow:
Caption: Workflow for identifying and handling peroxide contamination.
Issue 2: Unexpected Peaks in GC/NMR after Reaction in this compound
Symptoms:
-
Appearance of new peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra that do not correspond to starting materials or expected products.
-
Reduced yield of the desired product.
Possible Causes & Solutions:
| Cause | Identification Method | Recommended Action |
| Acid-Catalyzed Cleavage | GC-MS, 1H & 13C NMR | Identify peaks corresponding to 1-pentanol and 1-halopentane. If acidic conditions are required, consider using a more robust solvent. If acidity is from a reagent, ensure it is neutralized during workup. |
| Unreacted Starting Materials from Ether Synthesis | GC-MS, NMR | Compare retention times/chemical shifts to standards of 1-pentanol, 1-halopentanes, or pentene. Purify the this compound by distillation before use. |
| Peroxide-Initiated Side Reactions | Peroxide Test | Test the solvent for peroxides. If positive, decontaminate the ether or use a fresh, inhibited batch. Handle reactions under an inert atmosphere (N2 or Ar). |
Illustrative Pathway: Acid Cleavage
Caption: SN2 mechanism for the acid-catalyzed cleavage of this compound.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides using Potassium Iodide
This test detects the presence of hydroperoxides which oxidize iodide to iodine.[3]
Materials:
-
This compound sample (1-2 mL)
-
Glacial acetic acid (1 mL)
-
Potassium iodide (KI), solid (100 mg) or freshly prepared 10% aqueous solution (1 mL)
Procedure:
-
Add 1-2 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid KI or 1 mL of a freshly prepared 10% KI solution.
-
Stopper the tube and shake for 1 minute.
-
Observe the color of the ether layer.
-
Negative Result: The solution remains colorless. Peroxide levels are low.
-
Positive Result: A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[3]
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
Objective: To identify and quantify volatile impurities such as residual 1-pentanol or pentene from the ether synthesis.
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity column is suitable (e.g., DB-5ms, HP-5, or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL of a 1% solution of this compound in a high-purity solvent (e.g., hexane).
-
Temperature Program (Example):
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Final Hold: Hold at 200°C for 5 minutes.
-
Procedure:
-
Prepare a 1% (v/v) solution of the this compound sample in GC-grade hexane.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards of potential impurities (1-pentanol, pentene isomers).
-
Quantify impurities using an internal standard method if precise concentrations are required.
Impurity Reference Data
The following table summarizes key data for this compound and its common impurities. Chemical shifts are approximate and can vary with solvent and concentration.
| Compound | Boiling Point (°C) | Density (g/mL) | 1H NMR Signals (approx. ppm) | 13C NMR Signals (approx. ppm) |
| This compound | 187-188 | 0.785 | 3.3-3.4 (t, -O-CH2 -), 1.5-1.6 (quint, -O-CH2-CH2 -), 1.3-1.4 (sext, -CH2 -CH3), 0.9 (t, -CH3) | ~71 (-O-CH2 -), ~32, ~28, ~22, ~14 |
| 1-Pentanol | 137-138 | 0.811 | 3.6 (t, -CH2 -OH), 1.5-1.6 (quint), 1.3-1.4 (sext), 0.9 (t, -CH3), variable (-OH) | ~63 (-CH2 -OH), ~33, ~28, ~23, ~14 |
| 1-Pentene | 30 | 0.641 | 5.7-5.9 (m, =CH-), 4.9-5.1 (m, =CH2 ), 2.0-2.1 (q, -CH2 -CH=), 1.4-1.5 (sext), 0.9 (t, -CH3) | ~139 (=CH-), ~114 (=CH2 ), ~36, ~22, ~14 |
| 1-Bromopentane | 129-130 | 1.218 | 3.4 (t, -CH2 -Br), 1.8-1.9 (quint), 1.3-1.4 (m), 0.9 (t, -CH3) | ~34 (-CH2 -Br), ~33, ~30, ~22, ~14 |
Pathway of Peroxide Formation
Caption: Radical chain mechanism for ether autoxidation.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 3. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. medwinpublishers.com [medwinpublishers.com]
Technical Support Center: Optimizing Reactant Solubility in Dipentyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with reactant solubility in dipentyl ether.
Troubleshooting Guide: Low Reactant Solubility
Low reactant solubility can lead to incomplete reactions, low yields, and difficulties in product purification. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment
Before proceeding with advanced techniques, ensure the following basic conditions are met:
-
Purity of Reactants and Solvent: Impurities can significantly impact solubility.
-
Anhydrous Conditions: If your reaction is sensitive to water, ensure the this compound and reactants are sufficiently dry, as excess water can affect the solubility of nonpolar compounds.
Issue: Reactant fails to dissolve completely at ambient temperature.
This is a common challenge for reactions conducted in this compound, a relatively nonpolar solvent. The following steps provide a logical workflow for addressing this issue.
Frequently Asked Questions (FAQs)
1. Why is my reactant not dissolving in this compound?
This compound is a relatively nonpolar solvent. According to the principle of "like dissolves like," it is most effective at dissolving other nonpolar or weakly polar compounds.[1][2] If your reactant has a high degree of polarity, contains multiple hydrogen-bonding groups (e.g., -OH, -NH2, -COOH), or is ionic in nature, it will likely exhibit poor solubility.[3][4]
2. How does increasing the temperature improve solubility?
For most solid reactants, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice of the solid and to form new interactions between the solute and solvent molecules.[5][6] Increasing the temperature provides this necessary energy, thereby increasing the solubility.[7][8] Given this compound's high boiling point (187-188°C), there is a wide temperature range that can be explored, provided the reactants are thermally stable.[9][10]
3. What co-solvents can be used with this compound?
The choice of co-solvent depends on the nature of your reactant. The goal is to create a solvent mixture with a polarity that is more compatible with the solute.
-
For moderately polar reactants: A more polar ether like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) can be effective.
-
For nonpolar, aromatic reactants: Aromatic solvents like toluene (B28343) or xylene can improve solubility through π-π stacking interactions.
-
For reactants requiring some hydrogen bonding capability: A small amount of a polar protic solvent like ethanol (B145695) may be beneficial. A mixture of 80% pentyl ether and 20% ethanol has been shown to dissolve ethyl cellulose.[10]
4. Will adding a co-solvent affect my reaction?
Yes, potentially. A co-solvent can alter the reaction rate and, in some cases, the reaction pathway. It is crucial to select a co-solvent that is inert under your reaction conditions. Always run a small-scale test reaction to ensure the co-solvent does not negatively impact the outcome.
5. How much co-solvent should I add?
Start by adding the co-solvent dropwise or in small volumetric increments to a stirred suspension of the reactant in this compound at a constant temperature. The optimal amount is the minimum required to achieve complete dissolution. Excessive co-solvent can significantly alter the properties of the reaction medium.
Data Presentation: Illustrative Solubility Data
The following tables provide illustrative examples of how reactant solubility might be affected by temperature and the addition of a co-solvent in this compound. Note: These are generalized examples and not experimentally derived data for specific compounds.
Table 1: Effect of Temperature on the Solubility of a Hypothetical Reactant (Compound X)
| Temperature (°C) | Solubility of Compound X ( g/100 mL) |
| 25 | 0.5 |
| 50 | 2.1 |
| 75 | 5.8 |
| 100 | 12.5 |
Table 2: Effect of Co-solvent (THF) on the Solubility of Compound X at 25°C
| % THF (v/v) in this compound | Solubility of Compound X ( g/100 mL) |
| 0 | 0.5 |
| 5 | 1.8 |
| 10 | 4.2 |
| 20 | 9.7 |
Experimental Protocols
Protocol 1: Determining Reactant Solubility by the Shake-Flask Method
This protocol outlines a standard method for quantifying the solubility of a reactant in this compound at a specific temperature.
Objective: To determine the saturation solubility of a solid reactant.
Materials:
-
Reactant of interest
-
Anhydrous this compound
-
Scintillation vials or sealed flasks
-
Temperature-controlled shaker or stirring plate with a water/oil bath
-
Syringe filters (PTFE, 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer) for concentration measurement
Procedure:
-
Add an excess amount of the solid reactant to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Pipette a known volume of this compound (e.g., 5.0 mL) into the vial.
-
Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solids.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical instrument.
-
Determine the concentration of the reactant in the diluted sample using the pre-calibrated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/100 mL or mol/L).
Protocol 2: Small-Scale Co-solvent Titration for Solubility Enhancement
Objective: To identify an effective co-solvent and the approximate volume required to dissolve a reactant.
Materials:
-
Reactant of interest
-
Anhydrous this compound
-
A selection of anhydrous co-solvents (e.g., THF, toluene)
-
Stirred reaction flask or vial
-
Magnetic stirrer and stir bar
-
Graduated pipettes or syringes
Procedure:
-
Add a known mass of the reactant and a known volume of this compound to the reaction flask to create a suspension.
-
Begin stirring the mixture at the intended reaction temperature.
-
Using a graduated pipette or syringe, add a selected co-solvent in small, measured increments (e.g., 1-2% of the total volume of this compound per addition).
-
After each addition, allow the mixture to stir for 5-10 minutes and visually inspect for dissolution.
-
Continue adding the co-solvent incrementally until the reactant is fully dissolved.
-
Record the total volume of co-solvent required. This provides a starting point for the solvent ratio in your larger-scale reaction.
-
Repeat the process with different co-solvents to identify the most effective one.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Di-n-pentyl ether [chembk.com]
- 9. chembk.com [chembk.com]
- 10. Deep Eutectic Solvents for Improving the Solubilization and Delivery of Dapsone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Dipentyl Ether at Elevated Temperatures
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of dipentyl ether at elevated temperatures. The following information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with heating this compound?
A1: Heating this compound introduces several significant hazards:
-
Flammability: this compound is a flammable liquid with a flash point of 57°C.[1] Vapors can form explosive mixtures with air, and the autoignition temperature is 180°C.[1] Heating the substance above its flash point increases the risk of ignition from nearby sources.
-
Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. This process is accelerated at higher temperatures. These peroxides are highly unstable and can detonate when subjected to heat, shock, or friction.
-
Pressure Buildup: Heating this compound in a closed or inadequately vented system will cause significant pressure buildup, potentially leading to vessel rupture and explosive release of flammable vapors.
Q2: What are the critical temperature limits I should be aware of when working with this compound?
A2: Adhering to the following temperature limits is crucial for safety:
| Parameter | Value | Source |
| Boiling Point | 187-188 °C | [1] |
| Flash Point | 57 °C | [1] |
| Autoignition Temperature | 180 °C | [1] |
It is imperative to keep the temperature of this compound and its vapors well below the autoignition temperature of 180°C to prevent spontaneous ignition.[1]
Q3: How can I test for the presence of peroxides in this compound before heating?
A3: It is essential to test for peroxides before heating any ether. Commercial peroxide test strips are a common and convenient method.[2][3]
Experimental Protocol: Peroxide Test using Commercial Strips
-
Sample Collection: In a well-ventilated fume hood, carefully open the this compound container.
-
Testing: Using forceps, dip the test strip into the liquid for the time specified by the manufacturer (typically 1-2 seconds).[3]
-
Observation: Remove the strip and allow the solvent to evaporate. If required by the manufacturer, add a drop of deionized water to the test pad.[3]
-
Interpretation: Compare the color of the test strip to the color chart provided with the kit. Do not use the ether if the peroxide concentration exceeds the safe limit indicated by the manufacturer (often around 10-30 ppm).[2]
Q4: What personal protective equipment (PPE) is required when handling hot this compound?
A4: Appropriate PPE is mandatory to ensure personal safety:
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Hand Protection: Use chemical-resistant gloves suitable for handling ethers, such as butyl rubber or nitrile gloves (for splash protection).[4] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[4]
Troubleshooting Guides
Scenario 1: Unexpected Color Change During Heating
Question: I am heating a reaction with this compound as a solvent, and the solution has turned a yellow or brownish color. What should I do?
Answer: An unexpected color change can indicate several issues, including the presence of impurities, a side reaction, or thermal decomposition.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide for Researchers: Dipentyl Ether vs. Dibutyl Ether as Reaction Solvents
In the realm of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. For researchers, scientists, and professionals in drug development, making an informed decision on the most suitable solvent is paramount for efficiency and success. This guide provides a comprehensive comparison of two common ether solvents: dipentyl ether and dibutyl ether, supported by experimental data to aid in solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a solvent is the first step in determining its suitability for a specific reaction. This compound and dibutyl ether, both dialkyl ethers, share similarities in their chemical nature but differ in key physical aspects primarily due to the difference in their alkyl chain lengths.
| Property | This compound | Dibutyl Ether | References |
| Molecular Formula | C10H22O | C8H18O | |
| Molar Mass | 158.28 g/mol | 130.23 g/mol | |
| Boiling Point | 187-188 °C | 141-143 °C | |
| Melting Point | -69 °C | -98 °C | |
| Density | 0.785 g/mL at 25 °C | 0.764 g/mL at 25 °C | |
| Flash Point | 57 °C | 25 °C | |
| Solubility in water | Insoluble | 0.3 g/L |
The most notable difference lies in their boiling points. This compound's higher boiling point of 187-188 °C allows for reactions to be conducted at higher temperatures, which can be advantageous for reactions with high activation energies.[1] Conversely, the lower boiling point of dibutyl ether (141-143 °C) facilitates its removal from the reaction mixture post-reaction, a desirable characteristic in many purification protocols.[1]
Performance in Organic Synthesis: Experimental Data
The practical utility of a solvent is best assessed through its performance in chemical reactions. One of the most common applications for ethereal solvents is in Grignard reactions, where they play a crucial role in stabilizing the Grignard reagent.
A comparative study on the preparation of Grignard reagents using various halogen compounds demonstrated that dibutyl ether can be a suitable substitute for the more volatile diethyl ether without a significant reduction in yield. In some cases, the use of the higher-boiling dibutyl ether simplified the experimental procedure.[1]
Table 2: Comparison of Grignard Reagent Yields in Dibutyl Ether vs. Diethyl Ether [1]
| Halogen Compound | Grignard Reagent Yield in Dibutyl Ether (%) | Grignard Reagent Yield in Diethyl Ether (%) |
| Ethyl Bromide | 93.5 | 93.9 |
| n-Butyl Bromide | 92.2 | 93.0 |
| sec-Butyl Bromide | 88.0 | 90.5 |
| Phenyl Bromide | 94.2 | 95.1 |
Furthermore, the study investigated the yields of subsequent reactions of the Grignard reagents. For instance, the reaction of sec-butylmagnesium bromide with carbon dioxide to produce 2-methylethylacetic acid gave a yield of 66% in dibutyl ether, which was comparable to the 66-67% yield obtained in diethyl ether.[1] Similarly, the synthesis of cyclohexyl carbinol from cyclohexyl bromide and paraformaldehyde resulted in a 60% yield in dibutyl ether, consistent with the 61-65% yield observed in diethyl ether.[1]
While direct comparative experimental data for this compound in similar reactions is less readily available in the literature, its higher boiling point suggests it would be a suitable solvent for reactions requiring even higher temperatures than what can be achieved with dibutyl ether. However, the increased energy input for heating and the potential for side reactions at elevated temperatures should be considered.
Experimental Protocols
To provide practical guidance, detailed experimental protocols for a Grignard reaction are outlined below. These protocols can be adapted for use with either this compound or dibutyl ether, with adjustments to reaction temperature based on the solvent's boiling point.
General Protocol for Grignard Reagent Formation
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous this compound or dibutyl ether
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide in the anhydrous ether solvent.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and reflux until the magnesium is consumed.
Protocol for Reaction of Grignard Reagent with an Electrophile (e.g., a Ketone)
Materials:
-
Prepared Grignard reagent in dipentyl or dibutyl ether
-
Ketone or other electrophile
-
Anhydrous this compound or dibutyl ether
-
Apparatus from the previous step
Procedure:
-
Cool the prepared Grignard reagent in an ice bath.
-
Dissolve the ketone in anhydrous ether in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a controlled reaction temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can then be purified by distillation or chromatography.
Logical Workflow for Solvent Selection
The choice between this compound and dibutyl ether for a specific application depends on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision-making flowchart for selecting between this compound and dibutyl ether.
Safety, Toxicity, and Environmental Impact
Both this compound and dibutyl ether are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources. Both ethers have the potential to form explosive peroxides upon prolonged exposure to air and light, and therefore should be stored in opaque, airtight containers.
Regarding toxicity, dibutyl ether has been more extensively studied. It is considered to have low acute toxicity.[2] Prolonged or repeated exposure may cause skin irritation. Inhalation of high concentrations of vapors may cause respiratory tract irritation and central nervous system depression. Dibutyl ether is also classified as harmful to aquatic life with long-lasting effects.[3]
Information on the specific toxicity and environmental impact of this compound is less comprehensive. However, based on its chemical similarity to dibutyl ether and other dialkyl ethers, it is prudent to assume a similar hazard profile. The Material Safety Data Sheet for this compound indicates that it is a combustible liquid and may cause eye, skin, and respiratory tract irritation.[4]
Conclusion
-
Dibutyl ether is a versatile solvent with a moderate boiling point, making it suitable for a wide range of reactions and facilitating its removal during workup. Its performance in Grignard reactions is well-documented and comparable to that of diethyl ether.
-
This compound , with its significantly higher boiling point, is a valuable option for reactions that require elevated temperatures. However, its higher boiling point also means that more energy is required for heating and its removal can be more challenging.
The selection between these two ethers should be guided by a careful consideration of the reaction temperature, the boiling point of the desired product, and the ease of solvent removal. The provided data and experimental protocols offer a solid foundation for researchers to make an informed choice and optimize their synthetic procedures.
References
A Comparative Guide to Dipentyl Ether and Other High-Boiling Ethereal Solvents for Researchers and Drug Development Professionals
In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the choice of solvent is a critical parameter that can dictate reaction efficiency, product purity, and overall process viability. For reactions requiring elevated temperatures, high-boiling ethereal solvents are indispensable. This guide provides a comprehensive comparison of dipentyl ether with other notable high-boiling ethereal solvents: diphenyl ether, dibenzyl ether, and anisole (B1667542). The information presented herein, supported by physicochemical data and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed solvent selections.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a solvent determine its suitability for specific applications. The following table summarizes the key physicochemical characteristics of this compound and its alternatives.
| Property | This compound | Diphenyl Ether | Dibenzyl Ether | Anisole |
| Molecular Formula | C₁₀H₂₂O | C₁₂H₁₀O | C₁₄H₁₄O | C₇H₈O |
| Molecular Weight ( g/mol ) | 158.28[1] | 170.21 | 198.26 | 108.14[2] |
| Boiling Point (°C) | 187-188[1] | 259 | 298 | 154 |
| Melting Point (°C) | -69[1] | 26.8 | 3.6 | -37 |
| Density (g/mL at 20°C) | ~0.783 | ~1.073 | ~1.043 | ~0.995 |
| Flash Point (°C) | 57[1] | 115 | 135 | 52 |
| Water Solubility | Insoluble[1] | Insoluble | Insoluble | Slightly soluble |
| Appearance | Colorless liquid[1] | Colorless solid or liquid | Colorless liquid | Colorless to pale yellow liquid |
Performance and Applications in Synthesis
The selection of a high-boiling ethereal solvent extends beyond its physical properties and into its performance in specific reaction environments.
This compound: With a boiling point of 187-188 °C, this compound is a versatile solvent for a range of organic reactions requiring temperatures above that of more common ethers like THF or 2-MeTHF. Its aliphatic nature makes it relatively inert and suitable for reactions involving strong bases or organometallic reagents. While specific comparative studies are limited, its properties suggest utility in reactions such as Grignard formations and cross-coupling reactions where higher temperatures are beneficial.
Diphenyl Ether: Boasting a significantly higher boiling point of 259 °C, diphenyl ether is a staple in high-temperature applications. It is famously used as a heat transfer fluid, often in a eutectic mixture with biphenyl (B1667301) (Dowtherm A).[3] In synthetic chemistry, it serves as a solvent for reactions that demand extreme temperatures, such as certain cyclization and condensation reactions.[4] Its aromatic nature, however, means it can undergo electrophilic substitution and may not be suitable for all reaction types. Diphenyl ether and its derivatives have also been explored for their therapeutic potential.[5]
Dibenzyl Ether: With the highest boiling point among the compared solvents at 298 °C, dibenzyl ether is employed in specialized high-temperature syntheses.[6] A notable application in pharmaceutical development is its use as a protecting group for alcohols, which can be cleaved under specific conditions.[7][8] Its benzylic protons can be reactive under certain conditions, a factor to consider during reaction design.
Anisole: While having the lowest boiling point in this comparison (154 °C), anisole is a valuable high-boiling solvent, particularly as a greener alternative to more hazardous solvents.[9] Its aromatic ring is activated by the methoxy (B1213986) group, making it susceptible to electrophilic substitution, but it is also used as a solvent in various reactions, including palladium-catalyzed cross-couplings.[10] Anisole is also a key intermediate in the synthesis of pharmaceuticals and fragrances.[2][11]
Chemical Stability
Ethereal solvents are known for their general stability, a key attribute for their use as reaction media. However, their susceptibility to peroxide formation and degradation under certain conditions is a critical safety and performance consideration.
-
Peroxide Formation: Aliphatic ethers like this compound are prone to forming explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before distillation or concentration. A stabilizer is often added to commercial preparations.
-
Thermal Stability: Aromatic ethers like diphenyl ether and dibenzyl ether exhibit high thermal stability, making them suitable for high-temperature applications.[12]
-
Acidic and Basic Conditions: Ethers are generally stable to bases but can be cleaved by strong acids, particularly at elevated temperatures. The stability of the ether linkage can be influenced by the nature of the substituent groups.
Experimental Protocols
To facilitate an objective comparison of these solvents in a laboratory setting, the following general experimental protocols are provided.
Protocol 1: Determination of Boiling Point
Objective: To accurately determine the boiling point of a high-boiling ethereal solvent.
Materials:
-
Solvent sample
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Boiling chips
-
Thermometer (calibrated)
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Add a measured volume of the solvent and a few boiling chips to the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.
-
Continue distillation until a small amount of liquid remains in the flask. Record the temperature range over which the liquid distills. A narrow boiling range is indicative of a pure substance.
Protocol 2: Determination of Water Solubility
Objective: To qualitatively and quantitatively assess the solubility of the ethereal solvent in water.
Materials:
-
Solvent sample
-
Distilled water
-
Graduated cylinders
-
Test tubes with stoppers
-
Analytical balance
-
Gas chromatograph (for quantitative analysis)
Procedure (Qualitative):
-
Add 1 mL of the solvent to a test tube containing 1 mL of distilled water.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the mixture to stand and observe for the formation of a single phase (soluble) or two distinct layers (insoluble).
Procedure (Quantitative):
-
Prepare a saturated solution by adding an excess of the solvent to a known volume of water in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully take an aliquot of the aqueous layer, ensuring no undissolved solvent is transferred.
-
Analyze the concentration of the dissolved ether in the water sample using a calibrated gas chromatograph.
Protocol 3: Evaluation of Solvent Performance in a Suzuki-Miyaura Coupling Reaction
Objective: To compare the performance of different high-boiling ethereal solvents in a model Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
The ethereal solvents to be tested (this compound, diphenyl ether, etc.)
-
Reaction vials or flasks
-
Heating and stirring apparatus
-
Internal standard (for GC analysis)
-
Gas chromatograph (GC) for reaction monitoring and yield determination
Procedure:
-
In separate, identical reaction vials, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
To each vial, add a precise volume of one of the ethereal solvents being tested.
-
Add a known amount of an internal standard to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired reaction temperature (e.g., 100 °C).
-
Stir the reactions for a set period, taking aliquots at regular intervals.
-
Quench the aliquots and analyze them by GC to monitor the consumption of starting materials and the formation of the product.
-
After the reaction is complete, calculate the reaction yield based on the GC analysis relative to the internal standard.
-
Compare the reaction profiles and final yields obtained in each solvent to assess their relative performance.
Visualization of Solvent Selection and Experimental Workflow
The following diagrams illustrate the logical process for selecting a high-boiling ethereal solvent and the general workflow for the comparative experimental evaluation.
Caption: A decision tree for selecting a high-boiling ethereal solvent.
Caption: A generalized workflow for the experimental comparison of solvents.
Conclusion
The selection of a high-boiling ethereal solvent is a critical decision in the design of synthetic routes, particularly in the pharmaceutical industry where process optimization and product purity are paramount. This compound offers a valuable balance of a relatively high boiling point and chemical inertness, positioning it as a useful alternative to more traditional high-boiling ethers. Diphenyl ether and dibenzyl ether provide access to even higher reaction temperatures, while anisole presents a "greener" option with a moderate boiling point.
Ultimately, the optimal solvent choice is highly dependent on the specific requirements of the reaction, including temperature, substrate and reagent compatibility, and downstream processing considerations. By utilizing the comparative data and experimental protocols provided in this guide, researchers can systematically evaluate and select the most appropriate high-boiling ethereal solvent to achieve their synthetic goals efficiently and safely.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 6. Dibenzyl ether - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Anisole: a further step to sustainable hydroformylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. gneechem.com [gneechem.com]
- 12. Machine learning from quantum chemistry to predict experimental solvent effects on reaction rates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Greener and More Sustainable Alternatives to Dipentyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing focus on green and sustainable chemistry has led to a critical re-evaluation of solvent choices in research and industry. Dipentyl ether, a high-boiling point ether solvent, has been utilized in various applications but possesses environmental and safety concerns that necessitate the exploration of greener alternatives. This guide provides an objective comparison of this compound with two promising sustainable alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). The comparison is based on their physical properties, performance in key organic reactions, and their environmental, health, and safety (EHS) profiles, supported by available data.
Executive Summary
Both 2-MeTHF and CPME emerge as superior alternatives to this compound, offering significant advantages in terms of sustainability, safety, and often, performance. 2-MeTHF, derived from renewable resources, and CPME, known for its stability and low peroxide formation, present compelling cases for their adoption in a range of chemical processes. While direct comparative performance data against this compound is limited in the literature, the evidence strongly suggests that these greener solvents can replace this compound in many applications with equal or improved results and a significantly reduced environmental footprint.
Physicochemical Property Comparison
A comprehensive comparison of the key physical and safety properties of this compound, 2-MeTHF, and CPME is crucial for solvent selection. The following table summarizes these properties, highlighting the advantages of the greener alternatives.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C10H22O | C5H10O | C6H12O |
| Molecular Weight ( g/mol ) | 158.28 | 86.13 | 100.16 |
| Boiling Point (°C) | 187-188[1] | 78-80[2] | 106[3] |
| Melting Point (°C) | -69.43[1] | -136[2] | < -140[3] |
| Density (g/mL at 20°C) | 0.7833[1] | 0.854[4] | 0.86[3] |
| Flash Point (°C) | 57[1] | -11[2] | -1[3] |
| Solubility in Water | Insoluble[1] | 14 g/100 mL (inversely soluble) | 1.1 g/100 g |
| Peroxide Formation | Prone to peroxide formation | Lower tendency than THF, but still a concern | Significantly lower and slower than THF and 2-MeTHF |
| Origin | Petrochemical | Bio-based (from renewable resources) | Petrochemical (can be produced from bio-based feedstock)[5] |
| Toxicity | May cause eye, skin, and respiratory tract irritation. Toxicological properties not fully investigated.[6] | Harmful if swallowed, causes skin irritation and serious eye damage.[4][7][8] | Harmful if swallowed, causes skin and serious eye irritation.[9][10][11] |
Performance in Key Organic Reactions
The choice of solvent can significantly influence the outcome of a chemical reaction. While direct comparative data for this compound is scarce, the performance of 2-MeTHF and CPME has been extensively studied and compared to other common ether solvents.
Grignard Reactions
Grignard reactions are fundamental for C-C bond formation and are highly sensitive to the solvent used. Ethereal solvents are essential for stabilizing the Grignard reagent.
Performance Summary:
-
2-MeTHF: Has been shown to be an excellent solvent for Grignard reactions, often providing yields comparable or even superior to THF. Its higher boiling point allows for reactions at elevated temperatures, and its limited miscibility with water simplifies work-up procedures.
-
CPME: Is also a suitable solvent for Grignard reactions. In some cases, an activator such as diisobutylaluminum hydride may be required for the preparation of certain Grignard reagents. CPME's hydrophobic nature facilitates easy separation from aqueous phases.
Experimental Data (Yields %):
| Reaction | Substrate | Reagent | Solvent | Yield (%) |
| Grignard Formation & Addition | 2-Iodopyridine | i-PrMgCl·LiCl, then sulfinamide | 2-MeTHF | High (not specified) |
| Grignard Addition | 1-chlorobutane and benzaldehyde (B42025) | n-BuMgCl | Diethyl Ether | ~70-80 |
| Grignard Addition | Bromobenzene (B47551) and benzophenone (B1666685) | PhMgBr | Diethyl Ether | ~80-90 |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. The solvent can affect the reaction rate and the stereoselectivity of the product.
Performance Summary:
-
2-MeTHF and CPME: Both are suitable solvents for Wittig reactions, offering greener alternatives to traditionally used solvents like dichloromethane (B109758) or THF. The choice between them may depend on the specific substrates and desired reaction conditions.
Experimental Data (Yields %):
| Reaction | Aldehyde | Ylide | Solvent | Yield (%) |
| Wittig Olefination | 4-chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Not specified |
| Wittig Olefination | Benzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | Dichloromethane/NaOH | ~30 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The solvent plays a crucial role in dissolving the reagents and catalyst, as well as in the reaction mechanism.
Performance Summary:
-
2-MeTHF and CPME: Both have been successfully employed in Suzuki-Miyaura coupling reactions, demonstrating their utility as greener alternatives to solvents like toluene (B28343) or dioxane.
Experimental Data (Yields %):
| Reaction | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Suzuki Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | THF | 95 |
| Suzuki Coupling | 2-Bromonaphthalene | Phenylboronic acid | Pd/C | K2CO3 | 2-MeTHF | ~50 |
Environmental, Health, and Safety (EHS) Profile
The EHS profile is a critical factor in the selection of a sustainable solvent.
This compound:
-
Environmental: Data on the environmental fate of this compound is limited. As a volatile organic compound (VOC), it can contribute to air pollution.
-
Health and Safety: It is a combustible liquid with a relatively high flash point.[1] It may cause irritation to the eyes, skin, and respiratory tract, and its full toxicological profile is not well-established.[6] Like other ethers, it is prone to forming explosive peroxides upon storage.
2-Methyltetrahydrofuran (2-MeTHF):
-
Environmental: 2-MeTHF is derived from renewable resources such as corncobs and bagasse, giving it a significantly better life cycle assessment than petrochemical-based solvents. It is also biodegradable.
-
Health and Safety: It is a highly flammable liquid with a low flash point.[2] It is harmful if swallowed and can cause skin and serious eye irritation.[4][7][8] While it forms peroxides at a slower rate than THF, proper handling and storage are still essential.
Cyclopentyl Methyl Ether (CPME):
-
Environmental: While currently produced from petrochemical sources, CPME can be synthesized from biomass.[5] It has low water solubility, which facilitates its recovery and recycling, minimizing waste.
-
Health and Safety: It is a highly flammable liquid with a low flash point.[3] It is harmful if swallowed and causes skin and serious eye irritation.[9][10][11] A significant advantage of CPME is its much lower tendency to form explosive peroxides compared to THF and 2-MeTHF, enhancing its safety profile for storage and handling.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different solvents. Below are representative protocols for the Grignard and Wittig reactions, which can be adapted for a comparative study of this compound, 2-MeTHF, and CPME.
Protocol 1: Grignard Reaction - Synthesis of Triphenylmethanol (B194598)
Objective: To compare the yield of triphenylmethanol using this compound, 2-MeTHF, and CPME as the solvent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzophenone
-
Anhydrous this compound
-
Anhydrous 2-Methyltetrahydrofuran
-
Anhydrous Cyclopentyl Methyl Ether
-
Iodine crystal (as initiator)
-
3M HCl
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol) in 10 mL of the anhydrous ether solvent to be tested (this compound, 2-MeTHF, or CPME).
-
Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
In a separate flask, dissolve benzophenone (9.1 g, 50 mmol) in 20 mL of the same anhydrous ether solvent.
-
Cool the Grignard reagent to 0°C and slowly add the benzophenone solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 50 mL of 3M HCl with cooling in an ice bath.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the corresponding ether solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain triphenylmethanol.
-
Determine the yield of the purified product.
Protocol 2: Wittig Reaction - Synthesis of trans-Stilbene (B89595)
Objective: To compare the yield and stereoselectivity of trans-stilbene synthesis using this compound, 2-MeTHF, and CPME as the solvent.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (B78521) (or other suitable base)
-
This compound
-
2-Methyltetrahydrofuran
-
Cyclopentyl Methyl Ether
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in the chosen solvent (this compound, 2-MeTHF, or CPME).
-
Add a strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) at 0°C to generate the ylide (a color change to deep yellow/orange is typically observed).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0°C and add benzaldehyde (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate trans-stilbene.
-
Determine the yield and analyze the product by ¹H NMR to determine the E/Z ratio.
Signaling Pathways and Toxicity Mechanisms
Understanding the toxicological profiles of these solvents is paramount for ensuring laboratory safety. The primary mechanism of toxicity for many organic solvents, including ethers, involves their interaction with the central nervous system (CNS) and the generation of oxidative stress.
General Neurotoxicity Pathway for Organic Solvents
Organic solvents are typically lipophilic and can readily cross the blood-brain barrier, accumulating in lipid-rich brain tissue. Their acute effects often manifest as CNS depression. Chronic exposure can lead to more severe neurological damage.
Caption: General pathway of organic solvent neurotoxicity.
Oxidative Stress Pathway
Many solvents, upon metabolism, can generate reactive oxygen species (ROS), leading to oxidative stress. This cellular stress can damage proteins, lipids, and DNA, contributing to cytotoxicity. The metabolism of ethers is often mediated by cytochrome P450 enzymes in the liver.
Caption: Simplified pathway of ether-induced oxidative stress.
While these are generalized pathways, the specific metabolites and the extent of toxicity can vary significantly between different ethers. 2-MeTHF and CPME have undergone more extensive toxicological testing than this compound and have established permitted daily exposure (PDE) limits, providing a greater degree of safety assurance.
Conclusion
The transition to greener and more sustainable laboratory practices is not only an environmental imperative but also a driver of innovation and safety. 2-Methyltetrahydrofuran and Cyclopentyl methyl ether stand out as excellent alternatives to this compound, offering a combination of favorable physical properties, strong performance in a variety of chemical reactions, and significantly improved EHS profiles. While a direct, side-by-side comparison with this compound in every application is not yet available in the scientific literature, the wealth of data supporting the efficacy and safety of 2-MeTHF and CPME makes them the clear choice for researchers and professionals seeking to incorporate greener chemistry principles into their work. The adoption of these solvents can lead to safer, more efficient, and more environmentally responsible chemical synthesis.
References
- 1. Ethanol - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicity of aliphatic ethers: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Determination of Dipentyl Ether
The accurate determination of purity is a critical aspect of quality control and research in the chemical and pharmaceutical industries. For dipentyl ether, a volatile organic compound used as a solvent and in organic synthesis, selecting the appropriate analytical technique is paramount for reliable results. This guide provides an objective comparison of two common chromatographic methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound, supported by experimental protocols and data-driven comparisons.
Gas Chromatography (GC) vs. HPLC: A Head-to-Head Comparison
Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but they operate on different principles, making each suitable for different types of analytes.[1]
Gas Chromatography (GC) is the preferred and standard technique for analyzing volatile and thermally stable compounds.[1][2] In GC, a sample is vaporized and transported through a column by an inert carrier gas (mobile phase).[3] Separation occurs based on the differential partitioning of analytes between the gaseous mobile phase and a liquid or solid stationary phase within the column.[4] Given that this compound has a boiling point of 187-188 °C, it is sufficiently volatile for GC analysis.[5] GC, particularly when coupled with a Flame Ionization Detector (FID), is a highly sensitive and robust method for quantifying the purity of organic compounds like ethers.[6][7]
High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for compounds that are non-volatile, have high molecular weights, or are thermally unstable.[1][4] In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase under high pressure.[2] Separation is based on the analyte's interaction with the stationary and mobile phases.[8] While HPLC can be adapted for many analyses, its application for a volatile, non-polar compound like this compound is less direct. A key challenge is detection, as this compound lacks a strong chromophore, making detection by common UV-Vis detectors difficult. Alternative detectors like Refractive Index (RI) detectors would be necessary.
For the specific analysis of this compound, GC is overwhelmingly the more suitable technique due to its speed, sensitivity, and direct applicability to volatile analytes.[3][9]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of GC and HPLC for the purity analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte Suitability | Excellent for volatile & thermally stable compounds.[1][2] | Ideal for non-volatile & thermally unstable compounds.[1][9] |
| Primary Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][9] | UV-Vis, Photodiode Array (PDA), Refractive Index (RI), MS.[9] |
| Typical Analysis Time | Fast (minutes to seconds).[8][9] | Slower (typically 10-60 minutes).[8][9] |
| Sensitivity | High, especially with FID for hydrocarbons.[2][3] | Dependent on detector; may be lower for analytes without chromophores. |
| Resolution | Typically produces sharp, narrow peaks for high efficiency.[9] | High, but can be affected by mobile phase composition. |
| Cost | Generally more cost-effective (lower solvent and maintenance costs).[3][8][9] | Higher operational costs due to solvent consumption and pump maintenance.[9] |
| Sample Preparation | Simple dilution in a volatile solvent. | May require more complex sample preparation; must be soluble in mobile phase. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for this compound Purity
This protocol describes a standard GC method using a Flame Ionization Detector (FID), which is highly effective for quantifying organic compounds.[7]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether) in a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
b. Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (95% dimethyl-5% diphenyl polysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness[10] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temp: 60 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min at 240 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 260 °C |
c. Data Analysis: The purity of this compound is calculated using the area percent method from the resulting chromatogram. The area of the main this compound peak is divided by the total area of all peaks and multiplied by 100.
High-Performance Liquid Chromatography (HPLC-RI) Method
This protocol outlines a possible, though less conventional, HPLC method using a Refractive Index (RI) detector, which is suitable for analytes with no UV absorbance.
a. Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in the mobile phase (e.g., Acetonitrile/Water mixture) in a 10 mL volumetric flask.
-
Dilute to the mark and ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | HPLC with Refractive Index (RI) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) Detector |
| RIU Temperature | 35 °C |
c. Data Analysis: Similar to the GC method, purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Visualization of Analytical Workflow
The logical workflow for selecting the appropriate analytical method for this compound purity is visualized below. The decision process highlights the critical role of the analyte's physical properties.
Caption: Workflow for selecting between GC and HPLC for ether purity analysis.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. odinity.com [odinity.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. pentyllabs.com [pentyllabs.com]
- 7. Purity verification method for diaminodiphenyl ether - Knowledge [zbaqchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Study of Reaction Kinetics: Dipentyl Ether vs. Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethereal Solvents in Organic Synthesis
The choice of solvent is a critical parameter in optimizing chemical reactions, directly influencing reaction rates, yields, and, in some cases, product selectivity. Ethereal solvents are widely employed in organic synthesis due to their ability to solvate a broad range of organic compounds and their relative inertness. This guide provides a comparative analysis of the reaction kinetics in two common ethereal solvents: dipentyl ether and tetrahydrofuran (B95107) (THF). While direct comparative kinetic data for this compound is limited in the literature, this guide leverages available data for THF and the closely related diethyl ether to provide a well-reasoned comparison based on the physical properties of these solvents. The Grignard reaction, a cornerstone of carbon-carbon bond formation, will be used as the primary model for this comparative study.
Physical and Kinetic Data Summary
The following table summarizes key physical properties of this compound, THF, and diethyl ether, alongside kinetic data for the Grignard reaction. The kinetic data for this compound is an estimation based on its physical properties relative to THF and diethyl ether.
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether |
| Boiling Point (°C) | 187-188[1] | 66 | 34.6 |
| Dielectric Constant (20°C) | 3.10[2] | 7.6 | 4.3 |
| Density (g/mL at 25°C) | 0.785[1] | 0.889 | 0.713 |
| Relative Polarity | Low | Moderate | Low |
| Grignard Reaction Rate (Qualitative) | Slower | Faster | Slower than THF |
| Enthalpy of Grignard Formation (kJ/mol) | Not available | -200 to -300 (typical range)[3] | Not available |
Note: The Grignard reaction is known to be significantly faster in THF compared to diethyl ether.[4][5] This is attributed to THF's higher polarity and ability to better solvate the magnesium center of the Grignard reagent.[4][5] Given that this compound has a lower dielectric constant than both THF and diethyl ether, it is anticipated that Grignard reactions would proceed at a slower rate in this solvent. However, its much higher boiling point could be leveraged to increase reaction rates by conducting the reaction at elevated temperatures.
Experimental Protocol: Calorimetric Study of Grignard Reagent Formation
This protocol describes a method for comparing the reaction kinetics of Grignard reagent formation in this compound and THF using reaction calorimetry. This technique allows for the continuous monitoring of the heat released during the reaction, providing a direct measure of the reaction rate.
Materials:
-
Magnesium turnings
-
An appropriate organic halide (e.g., bromobenzene)
-
Anhydrous this compound
-
Anhydrous THF
-
Reaction calorimeter (e.g., RC1) equipped with a stirrer, temperature probe, and reactant feed system
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: The reaction calorimeter is thoroughly dried and purged with an inert gas to ensure anhydrous conditions.
-
Initial Charge: A pre-weighed amount of magnesium turnings and the chosen solvent (this compound or THF) are charged into the reactor.
-
Initiation: The mixture is heated to a specific starting temperature (e.g., 50°C for THF, a higher temperature may be chosen for this compound to facilitate initiation). A small amount of the organic halide is added to initiate the reaction. Initiation is confirmed by a detectable increase in temperature.
-
Isothermal Reaction: Once the reaction is initiated, the reactor temperature is maintained at a constant setpoint. The remaining organic halide is then fed into the reactor at a constant rate.
-
Data Acquisition: The reaction calorimeter records the heat flow from the reactor as a function of time. This data is used to calculate the rate of reaction and the total heat of reaction.
-
Comparison: The experiment is repeated under identical conditions (reactant concentrations, feed rate, temperature) using the other solvent. The resulting heat flow profiles and reaction rates are then compared.
Reaction Mechanism and Solvent Effects
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal. The reaction proceeds via a complex mechanism that is influenced by the solvent. The solvent plays a crucial role in solvating the magnesium species and stabilizing the Grignard reagent.
Caption: General mechanism of Grignard reagent formation.
The polarity of the solvent, as indicated by its dielectric constant, influences the rate of Grignard reagent formation. More polar solvents like THF can better solvate the charged intermediates and the final Grignard reagent, leading to a faster reaction rate. The longer, non-polar alkyl chains of this compound result in a lower dielectric constant and are expected to lead to slower reaction kinetics compared to THF.
Experimental Workflow
The following diagram illustrates the workflow for the comparative kinetic study.
Caption: Workflow for the comparative kinetic study.
Logical Relationship of Solvent Properties and Reaction Rate
The physical properties of the solvent have a direct impact on the reaction kinetics. This relationship can be visualized as follows:
Caption: Influence of solvent properties on reaction rate.
References
Dipentyl Ether: A Superior Alternative to Conventional Polar Aprotic Solvents in Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. While traditional polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) have been widely employed, concerns regarding their toxicity and environmental persistence have driven the search for safer and more sustainable alternatives. Dipentyl ether is emerging as a compelling candidate, offering a unique combination of properties that present distinct advantages in various synthetic applications, particularly in the formation of organometallic reagents. This guide provides an objective comparison of this compound with other polar aprotic solvents, supported by experimental data and detailed methodologies, to inform solvent selection in research and development.
Physicochemical Properties: A Comparative Overview
A solvent's physical and chemical properties are fundamental to its performance. This compound possesses a favorable profile characterized by a high boiling point, low water solubility, and a lower polarity compared to traditional polar aprotic solvents. These attributes contribute to its advantages in specific reaction types and work-up procedures.
| Property | This compound | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C₁₀H₂₂O | C₃H₇NO | C₂H₆OS | C₅H₉NO |
| Molar Mass ( g/mol ) | 158.28 | 73.09 | 78.13 | 99.13 |
| Boiling Point (°C) | 187-188[1] | 153[2][3] | 189 | 202[4] |
| Melting Point (°C) | -69[1][5] | -61[2] | 18.55 | -24[4] |
| Density (g/mL at 25°C) | 0.785[1] | 0.944 | 1.100 | 1.028 |
| Dielectric Constant | 3.10[6] | 36.71 | 47[7] | 32.20[4] |
| Water Solubility | Insoluble[5] | Miscible[2] | Miscible[8] | Miscible[9] |
| Flash Point (°C) | 57[1] | 58[2] | 89[8] | 91[9] |
Performance in Grignard Reactions: A Case Study
The formation of Grignard reagents is a cornerstone of organic synthesis, and the choice of an ethereal solvent is crucial for the stabilization of the organomagnesium species. While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their low boiling points can be a limitation for less reactive halides. This compound, with its higher boiling point, offers a significant advantage in such cases, enabling reactions to be conducted at elevated temperatures, which can improve reaction rates and yields.
Experimental Protocol: Preparation of Pentylmagnesium Bromide
The following protocol outlines a general procedure for the preparation of a Grignard reagent, which can be adapted for different ethereal solvents.
Materials:
-
Magnesium turnings
-
Anhydrous this compound (or other anhydrous ether solvent)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of 1-bromopentane in the chosen anhydrous ether solvent in the dropping funnel.
-
Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 30-60 minutes to ensure complete reaction.
Comparative Data: Yield and Selectivity
A study on the formation of pentylmagnesium bromide in diethyl ether reported a selectivity of 88% in a semi-batch lab-scale synthesis, with the primary side-product arising from Wurtz coupling.[10] The higher boiling point of this compound can be advantageous in reducing the formation of such side products by allowing for better temperature control and potentially favoring the desired Grignard formation pathway.
The logical workflow for selecting a solvent for a Grignard reaction is depicted in the following diagram:
Caption: Logical workflow for Grignard solvent selection.
Green Chemistry Metrics: A Move Towards Sustainability
The principles of green chemistry encourage the use of metrics to quantify the environmental performance of chemical processes. Two widely used metrics are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).
-
E-Factor: Measures the mass of waste produced per unit of product. A lower E-Factor indicates less waste and a greener process.[11][12][13]
-
Process Mass Intensity (PMI): Considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[14][15][16]
While specific E-Factor and PMI values for reactions in this compound are not extensively published, its properties suggest a favorable profile. Its insolubility in water simplifies aqueous work-ups and facilitates solvent recovery and recycling, which can significantly reduce the overall mass of waste and improve the PMI of a process. In contrast, the high water miscibility of DMF, DMSO, and NMP often leads to large volumes of aqueous waste, complicating purification and increasing the environmental footprint of the synthesis.
Safety and Hazard Profile: A Critical Consideration
The safety of solvents is of paramount importance in both laboratory and industrial settings. Traditional polar aprotic solvents have come under scrutiny for their associated health risks.
| Solvent | Key Hazards |
| This compound | Flammable. May form explosive peroxides upon prolonged storage, though typically less prone than diethyl ether or THF.[17] |
| Dimethylformamide (DMF) | Harmful in contact with skin or if inhaled. May damage the unborn child.[18] Possible human carcinogen.[19] Known to be toxic to the liver.[20] |
| Dimethyl Sulfoxide (DMSO) | Readily absorbed through the skin and can carry dissolved toxic materials into the body.[21] Combustible liquid.[21] |
| N-Methyl-2-pyrrolidone (NMP) | May damage fertility or the unborn child. Causes serious eye and skin irritation. Linked to developmental toxicity. |
This compound, while flammable, does not carry the significant reproductive and developmental toxicity concerns associated with DMF and NMP.[10][18][20] Its lower tendency to form peroxides compared to other common ethers like diethyl ether and THF is an additional safety advantage.[17]
The following diagram illustrates the relationship between solvent choice and key safety and environmental considerations:
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. beyondbenign.org [beyondbenign.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. doctor2022.jumedicine.com [doctor2022.jumedicine.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
- 21. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
Cyclopentyl Methyl Ether (CPME): A Superior, Greener Alternative to Dipentyl Ether in Drug Development and Research
For researchers, scientists, and professionals in drug development seeking safer, more efficient, and environmentally friendly solvents, Cyclopentyl Methyl Ether (CPME) presents a compelling alternative to traditional ethers like dipentyl ether. Offering a unique combination of desirable physical properties, enhanced reaction performance, and a significantly better safety profile, CPME is rapidly becoming the solvent of choice in various synthetic applications.
This guide provides an objective comparison of the performance of CPME against this compound, supported by experimental data, detailed protocols, and visual representations of key chemical processes.
At a Glance: CPME vs. This compound
A summary of the key physicochemical properties of CPME and this compound reveals the distinct advantages of CPME for laboratory and industrial applications.
| Property | Cyclopentyl Methyl Ether (CPME) | This compound | Advantage of CPME |
| Molecular Formula | C₆H₁₂O | C₁₀H₂₂O | Lower molecular weight |
| Molar Mass ( g/mol ) | 100.16 | 158.28 | Lower mass, better atom economy |
| Boiling Point (°C) | 106[1] | 187-188[2][3] | Easier removal, lower energy consumption |
| Melting Point (°C) | < -140 | -69[3] | Wider liquid range, suitable for low-temp reactions |
| Density (g/cm³ at 20°C) | 0.86 | 0.7833[3] | - |
| Water Solubility | 1.1 g/100 g at 23°C | Insoluble[3] | Defined hydrophobicity for easy work-up |
| Peroxide Formation | Very sluggish[2] | May form peroxides | Significantly enhanced safety |
| Stability | Relatively stable to acids and bases[1][2] | Stable | Broader applicability in various reaction conditions |
| Flash Point (°C) | -1 | 57[2] | Lower flammability hazard |
Superior Performance in Key Organic Reactions
Experimental evidence demonstrates that CPME can lead to significant improvements in reaction efficiency and selectivity compared to other ethereal solvents.
Simmons-Smith Cyclopropanation
In the Simmons-Smith cyclopropanation, a key reaction for the synthesis of cyclopropane (B1198618) rings, CPME has been shown to be a superior solvent to diethyl ether. Reactions performed in CPME can reach completion approximately 10 times faster.[3] This acceleration is attributed to CPME's higher boiling point and apolarity, which also contribute to improved yields and diastereocontrol in certain cases.[3]
Ortho-Lithiation
For ortho-lithiation reactions, which are crucial for the functionalization of aromatic rings, CPME has also demonstrated advantages over diethyl ether. The use of CPME as a solvent for the ortho-lithiation of 2,2-diaryltetrahydrofurans with t-BuLi at 0°C, followed by electrophilic quenching, proved to be more efficient and selective.[3]
Experimental Protocols
Suzuki-Miyaura Coupling using CPME
Reaction: The palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Justification for using CPME: CPME is an excellent solvent for Suzuki-Miyaura couplings due to its high boiling point, which allows for a wider range of reaction temperatures, and its stability under the basic conditions of the reaction. Its hydrophobic nature simplifies the work-up and product isolation.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
CPME (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add CPME and water to the flask.
-
Heat the reaction mixture to 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
High-Temperature Grignard Reaction using this compound
Reaction: Formation of a Grignard reagent from a less reactive aryl chloride and its subsequent reaction with a ketone.
Justification for using this compound: The high boiling point of this compound (187-188°C) makes it a suitable solvent for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides, which may require higher temperatures to initiate and sustain the reaction.
Materials:
-
Magnesium turnings (2.2 mmol)
-
Aryl chloride (2.0 mmol)
-
A ketone (e.g., benzophenone, 1.8 mmol)
-
Anhydrous this compound (10 mL)
-
Iodine crystal (as initiator)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add 2 mL of anhydrous this compound to the flask.
-
Dissolve the aryl chloride in 5 mL of anhydrous this compound and add it to the dropping funnel.
-
Add a small portion of the aryl chloride solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to room temperature.
-
Dissolve the ketone in 3 mL of anhydrous this compound and add it to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Chemical Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a chemical synthesis.
References
A Comparative Guide to Reaction Products Synthesized in High-Boiling Point Ethers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in the synthesis of nanoparticles for biomedical applications, profoundly influencing their size, morphology, crystallinity, and functional properties. High-boiling point ethers, such as dipentyl ether and its analogues (e.g., diphenyl ether, octyl ether), have emerged as versatile solvents, particularly for the thermal decomposition synthesis of high-quality nanocrystals. This guide provides a comparative analysis of reaction products synthesized in these solvents, with a focus on iron oxide and upconversion nanoparticles, which are paramount in diagnostics, imaging, and targeted drug delivery.
Performance Comparison: Nanoparticles Synthesized in High-Boiling Point Ethers vs. Alternative Methods
The thermal decomposition method in high-boiling point ethers consistently yields nanoparticles with superior monodispersity and crystallinity compared to aqueous methods like co-precipitation. This is crucial for applications requiring uniform particle behavior, such as magnetic resonance imaging (MRI) contrast agents and stable fluorescent probes.
Iron Oxide Nanoparticles (IONPs)
IONPs are widely used in MRI, magnetic hyperthermia, and as drug delivery vehicles. The synthesis solvent plays a key role in determining their magnetic properties.
| Synthesis Method & Solvent | Precursor | Particle Size (nm) | Size Distribution | Saturation Magnetization (emu/g) | Reference |
| Thermal Decomposition | Iron (III) acetylacetonate (B107027) | ~10 | Monodisperse | 60-70 | [1] |
| (Diphenyl Ether) | |||||
| Thermal Decomposition | Iron oleate | 18.4 ± 1.1 | Narrow (CV = 6%) | Lower than expected due to a "magnetically dead layer" | [2] |
| (Trioctylamine/1-Octadecene) | |||||
| Co-precipitation | Fe²⁺/Fe³⁺ salts | 10-100 | Polydisperse | 30-50 | [3] |
| (Aqueous) |
CV: Coefficient of Variation
As the data indicates, thermal decomposition in high-boiling point ethers allows for the synthesis of IONPs with more uniform sizes and superior magnetic properties compared to the more conventional co-precipitation method.[1][2][3] The choice between different high-boiling point solvents can also influence the outcome; for instance, some studies suggest that solvents like 1-octadecene (B91540) can sometimes polymerize at high temperatures, which can complicate purification.[4]
Upconversion Nanoparticles (UCNPs)
UCNPs, typically lanthanide-doped nanocrystals, are valuable in bioimaging due to their ability to convert near-infrared (NIR) light to visible light, minimizing autofluorescence from biological tissues.[5][6] The synthesis in high-boiling point ethers is critical for achieving high quantum yields.
| Synthesis Method & Solvent | Host Material | Dopants | Particle Size (nm) | Quantum Yield (QY) | Reference |
| Thermal Decomposition | NaYF₄ | Yb³⁺, Er³⁺ | ~30 (core/shell) | up to 0.3% | [6] |
| (1-Octadecene/Oleic Acid) | |||||
| Thermal Decomposition | NaGdF₄ | Yb³⁺, Er³⁺ | - | ~14% | [7] |
| (1-Octadecene/Oleic Acid) | |||||
| Co-precipitation | Sr₀.₄₆Ba₀.₅₀F₂.₀₄ | Yb³⁺, Er³⁺ | - | - | [7] |
| (Aqueous) |
The synthesis of core/shell structures, which is readily achievable with the thermal decomposition method, is crucial for enhancing the quantum yield of UCNPs by passivating surface defects.[6]
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for the synthesis and characterization of nanoparticles discussed in this guide.
Synthesis of Iron Oxide Nanoparticles in Diphenyl Ether
This protocol is adapted from the thermal decomposition of an iron precursor.
Materials:
-
Iron (III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
Diphenyl ether
Procedure:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine Fe(acac)₃, oleic acid, oleylamine, and diphenyl ether.
-
Heat the mixture to 200°C under a nitrogen atmosphere and maintain for 2 hours.
-
Increase the temperature to reflux (approximately 258°C) and maintain for 1-2 hours.
-
Cool the mixture to room temperature.
-
Add methanol to precipitate the iron oxide nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with a mixture of toluene and methanol several times.
-
Dry the final product under vacuum.
Characterization of Nanoparticles
Transmission Electron Microscopy (TEM):
-
Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., toluene or ethanol) using sonication.
-
Deposit a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
Image the grid using a transmission electron microscope to determine the size, shape, and morphology of the nanoparticles.
X-ray Diffraction (XRD):
-
Place a small amount of the dried nanoparticle powder on a sample holder.
-
Mount the holder in an X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 20-80 degrees).
-
Analyze the resulting diffraction pattern to determine the crystal structure and phase purity of the nanoparticles.
Vibrating Sample Magnetometry (VSM):
-
Place a known mass of the dried nanoparticle powder in a sample holder.
-
Position the holder in a vibrating sample magnetometer.
-
Apply an external magnetic field and measure the magnetic moment of the sample.
-
Plot the magnetization versus the applied magnetic field to obtain a hysteresis loop and determine properties like saturation magnetization, coercivity, and remanence.
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Nanoparticle Synthesis Workflow
Caption: Workflow for thermal decomposition synthesis of nanoparticles.
Upconversion Signaling Pathway
Caption: Energy transfer upconversion (ETU) in Yb³⁺/Er³⁺ co-doped nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinel Magnetic Iron Oxide Nanoparticles: Properties, Synthesis and Washing Methods | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Upconversion Nanoparticles: Design, Nanochemistry, and Applications in Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Absence of Peroxides Before Experimental Use
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the validity and reproducibility of experimental results. Certain common laboratory chemicals, particularly ethers and other solvents, can form explosive peroxide compounds over time when exposed to air.[1] The presence of these peroxides not only poses a significant safety hazard but can also interfere with chemical reactions, leading to unwanted side products and compromising experimental outcomes.[2] This guide provides a comparative overview of common methods for detecting the absence of peroxides, complete with experimental protocols and a summary of their performance.
Comparison of Peroxide Detection Methods
Several methods are available for testing for the presence of peroxides in laboratory chemicals. The choice of method often depends on the required sensitivity, the chemical being tested, and the laboratory's resources. Below is a comparison of the most common techniques.
| Method | Principle | Detection Range/Sensitivity | Advantages | Disadvantages |
| Commercial Peroxide Test Strips | Oxidation of an indicator dye on the strip by peroxides, resulting in a color change. | Typically 0.5 to 100 ppm, with some strips offering different ranges.[1][3] | Fast, easy to use, and provide a semi-quantitative result.[4] | Can have a limited shelf life and may be incompatible with certain organic solvents.[5] Expired strips can give false negatives.[5] |
| Potassium Iodide (KI) Test | Peroxides oxidize iodide (I⁻) to iodine (I₂), which then reacts with starch to produce a colored complex. | Semi-quantitative; a yellow to brown color indicates the presence of peroxides.[6] A yellow color can indicate 40-100 ppm.[3] | Inexpensive and uses readily available reagents. | The color change can be slow to develop and may be subjective to interpret.[3] |
| Ferrous Sulfate (B86663)/Ammonium (B1175870) Thiocyanate (B1210189) Test | Peroxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a red-colored complex with thiocyanate.[7][8] | Sensitive method, capable of detecting low levels of peroxides. | Provides a distinct color change that can be quantified spectrophotometrically.[9] | Requires the preparation of fresh reagents and is a multi-step procedure.[9] |
Experimental Protocols
Commercial Peroxide Test Strips
Methodology:
-
Follow the manufacturer's instructions provided with the test strips.[3]
-
Typically, the procedure involves immersing the test strip into the solvent for a specified time.
-
For some organic solvents, it may be necessary to wet the test zone with a drop of water after the solvent has evaporated.[10][11]
-
The color of the test pad is then compared to a color chart provided by the manufacturer to determine the approximate peroxide concentration.[10]
Potassium Iodide (KI) Test
Methodology:
-
In a clean, dry test tube, mix 1-3 mL of the solvent to be tested with an equal volume of glacial acetic acid.[6]
-
Add a few drops of a freshly prepared 5% potassium iodide solution.[6]
-
Shake the mixture.
-
The appearance of a yellow to brown color indicates the presence of peroxides.[6] A faint yellow color suggests a negligible amount, while a purple to dark violet indicates a higher concentration.[1]
Ferrous Sulfate/Ammonium Thiocyanate Test
Methodology:
This method is based on the oxidation of ferrous ions to ferric ions by peroxides, followed by the reaction of ferric ions with ammonium thiocyanate to form a red complex.[7][8]
Reagent Preparation:
-
Ammonium Thiocyanate Solution: Dissolve 7.5 g of ammonium thiocyanate in approximately 15 ml of deionized water and bring the final volume to 25 ml.[7]
-
Ferrous Chloride Solution: a. Dissolve 0.2 g of barium chloride dihydrate in 25 ml of deionized water. b. Dissolve 0.25 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 25 ml of deionized water. c. Slowly add the barium chloride solution to the ferrous sulfate solution with stirring.[7]
Procedure:
-
To a test tube, add 3 mL of a working solvent (e.g., a 2:1 v/v mixture of methanol (B129727) and butanol).[7]
-
Add a known volume (e.g., 0.01 mg) of the sample to be tested and vortex to dissolve.[7]
-
Prepare a blank tube with only the working solvent.
-
To all tubes, add 15 µl of the ammonium thiocyanate solution and vortex for 2-4 seconds.[7]
-
To all tubes, add 15 µl of the ferrous chloride solution and vortex for 2-4 seconds.[7]
-
Allow the tubes to stand at room temperature for 20 minutes, avoiding bright light.[7]
-
A red or magenta color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration and can be measured spectrophotometrically at 510 nm.[9]
Workflow for Validating the Absence of Peroxides
The following diagram illustrates a logical workflow for testing for the presence of peroxides in laboratory chemicals before their use in experiments.
References
- 1. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 4. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. Peroxide Value Method [protocols.io]
- 8. auxilab.es [auxilab.es]
- 9. protocols.io [protocols.io]
- 10. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 11. 过氧化物形成溶剂 [sigmaaldrich.com]
Dipentyl Ether: A High-Boiling Point Solvent for Specialized Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Dipentyl Ether in Named Reactions
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes. While common ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are staples in the laboratory, their low boiling points can be a limitation for reactions requiring elevated temperatures. High-boiling point ethers offer a viable alternative, and among them, this compound presents a unique set of properties. This guide provides a comparative analysis of the potential efficacy of this compound in several key named reactions, drawing on available data for analogous high-boiling ether solvents to contextualize its performance.
Physicochemical Properties: this compound vs. Common Ethers
This compound's high boiling point (187 °C) and low water solubility distinguish it from more conventional ether solvents. These properties can be advantageous in specific applications, such as facilitating product separation and enabling reactions to be conducted at higher temperatures, potentially increasing reaction rates.
| Solvent | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| This compound | 187 | 0.783 | Insoluble[1] |
| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL |
| Tetrahydrofuran (THF) | 66 | 0.889 | Miscible |
| Di-n-butyl Ether | 142 | 0.769 | 0.03 g/100 mL |
| Cyclopentyl Methyl Ether (CPME) | 106 | 0.860 | 1.1 g/100 g |
Efficacy in Named Reactions: A Comparative Overview
Direct experimental data on the performance of this compound in many named reactions is limited in publicly available literature. However, by examining data for structurally similar high-boiling ethers, we can infer its potential utility.
Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation. While typically performed in diethyl ether or THF, higher boiling point ethers can be beneficial, particularly for less reactive halides that require higher temperatures to initiate and sustain the reaction.
Experimental Data for Analogous High-Boiling Ethers in Grignard Reactions:
| Solvent | Substrate | Reagent | Product | Yield (%) | Reference |
| Di-n-butyl Ether | Bromobenzene | Mg | Phenylmagnesium bromide | 55.9 | Inferred from historical literature |
| CPME | 4-Bromotoluene | Mg | 4-Tolylmagnesium bromide | 95 | [1] |
Discussion: The high yields obtained with di-n-butyl ether and CPME suggest that this compound, with its similar properties, would also be an effective solvent for Grignard reactions, especially those requiring elevated temperatures. Its low water solubility would also simplify the workup procedure.
Experimental Protocol: Grignard Reagent Formation
A general procedure for the formation of a Grignard reagent in a high-boiling ether like this compound would involve the slow addition of an organohalide to a suspension of magnesium turnings in the anhydrous ether under an inert atmosphere. The reaction may require initial heating to initiate, and the higher boiling point of this compound would allow for sustained heating to drive the reaction to completion with less volatile organohalides.
Caption: Workflow for a Grignard Reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers from an alkoxide and an organohalide. The choice of solvent can impact the reaction rate and yield. Polar aprotic solvents are often preferred to solvate the cation of the alkoxide, enhancing the nucleophilicity of the anion.
Discussion: While polar aprotic solvents like DMF or DMSO are often used to accelerate Williamson ether synthesis, high-boiling ethers can be a suitable alternative, particularly when the reactants or products are sensitive to the more reactive nature of polar aprotic solvents. The higher reaction temperatures achievable in this compound could compensate for a potentially slower reaction rate compared to more polar solvents.
Experimental Protocol: Williamson Ether Synthesis
A typical protocol would involve the deprotonation of an alcohol with a strong base (e.g., sodium hydride) in anhydrous this compound to form the alkoxide. The organohalide is then added, and the reaction mixture is heated to drive the SN2 reaction. The high boiling point of this compound allows for a wide range of reaction temperatures to be explored to optimize the yield and reaction time.
Caption: Williamson Ether Synthesis Pathway.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers, which often requires high temperatures. The use of high-boiling polar aprotic solvents like DMF or NMP is common.
Discussion: The high temperatures required for the Ullmann condensation make high-boiling point solvents essential. While polar aprotic solvents are traditional choices, a non-polar, high-boiling ether like this compound could be advantageous in cases where substrate or product degradation is a concern in the presence of more reactive solvents. The reaction may proceed more slowly, but the milder conditions offered by an ether solvent could lead to a cleaner reaction profile and higher isolated yields of the desired diaryl ether.
Experimental Data for Ullmann Condensation in Non-Polar Solvents:
| Aryl Halide | Phenol | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenol | Toluene | 110 | 58.3 | |
| 4-Bromotoluene | Phenol | o-Xylene | 140 | 67.9 |
Experimental Protocol: Ullmann Condensation
In a typical setup, an aryl halide, a phenol, a stoichiometric amount of a base (e.g., potassium carbonate), and a catalytic amount of a copper source are heated in a high-boiling solvent such as this compound. The high boiling point of this compound allows for the sustained high temperatures often necessary to drive this reaction to completion.
Caption: Key components of the Ullmann Condensation.
Conclusion
References
A Comparative Analysis of the Physical Properties of Isomeric Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physical properties of isomeric ethers, supported by experimental data and detailed methodologies. Ethers, organic compounds with the general formula R-O-R', are widely used as solvents and intermediates in chemical synthesis. Understanding the differences in physical properties among their isomers—molecules with the same chemical formula but different structural arrangements—is critical for process optimization, reaction design, and substance purification.
Influence of Isomerism on Physical Properties
The structural variations among isomers directly influence their intermolecular forces, which in turn dictate their physical properties such as boiling point, melting point, density, and solubility.
-
Boiling Point: Ethers cannot form hydrogen bonds with each other, resulting in significantly lower boiling points than their isomeric alcohols.[1][2][3][4] Among isomeric ethers, increased branching of the alkyl chains leads to a more compact, spherical shape, reducing the surface area available for van der Waals interactions. This weakening of intermolecular forces results in a lower boiling point. Straight-chain isomers, with greater surface area, exhibit stronger van der Waals forces and thus have higher boiling points.[2]
-
Melting Point: The melting point is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. Symmetrical and compact isomers often pack more readily into a stable crystal structure, leading to higher melting points compared to their less symmetrical or more irregularly shaped isomers.
-
Density: The density of ethers is generally lower than that of water.[5][6][7] Variations among isomers are typically minor but are related to the efficiency of molecular packing in the liquid state. More compact, branched isomers can sometimes exhibit slightly different densities compared to their linear counterparts.
-
Solubility: While ethers cannot donate hydrogen bonds, the oxygen atom can act as a hydrogen bond acceptor.[1][2] This allows smaller ether molecules to be sparingly or moderately soluble in water.[3] As the length of the nonpolar alkyl chains increases, the hydrophobic character of the molecule dominates, causing a rapid decrease in water solubility.[3]
Quantitative Data Summary
The following tables summarize the key physical properties for two sets of common isomeric ethers, those with the molecular formula C₄H₁₀O and C₅H₁₂O.
Table 1: Physical Properties of C₄H₁₀O Ethers (Molar Mass: 74.12 g/mol )
| Common Name | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) |
| Diethyl Ether | Ethoxyethane | CH₃CH₂-O-CH₂CH₃ | 34.6[8][9] | -116.3[9] | 0.713[9] | 6.9 (at 20°C) |
| Methyl Propyl Ether | 1-Methoxypropane | CH₃-O-CH₂CH₂CH₃ | 38.8[10][11] | -139.3 | 0.736 (at 13°C)[10] | 5.0 (at 25°C)[10] |
| Methyl Isopropyl Ether | 2-Methoxypropane | CH₃-O-CH(CH₃)₂ | 32.5[12][13] | - | 0.731[] | 6.89 (at 20°C)[12] |
Table 2: Physical Properties of C₅H₁₂O Ethers (Molar Mass: 88.15 g/mol )
| Common Name | IUPAC Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) |
| Ethyl Propyl Ether | 1-Ethoxypropane | CH₃CH₂-O-CH₂CH₂CH₃ | 63.2[15] | -127.5[15] | 0.733 (at 20°C)[15] | Moderately Soluble[16] |
| Methyl Butyl Ether | 1-Methoxybutane | CH₃-O-(CH₂)₃CH₃ | 70.3 | -115.7 | 0.744 (at 20°C) | 1.1 |
| Methyl sec-Butyl Ether | 2-Methoxybutane | CH₃-O-CH(CH₃)CH₂CH₃ | 57[17] | -117.3[17] | 0.742 (at 25°C) | Miscible[17][18] |
| Methyl tert-Butyl Ether (MTBE) | 2-Methoxy-2-methylpropane | CH₃-O-C(CH₃)₃ | 55.2[19] | -108.6[19][20] | 0.740 (at 20°C)[19] | 4.8 (at 20°C)[19] |
Visualization of Structure-Property Relationships
The following diagram illustrates the conceptual relationships between the molecular structure of isomeric ethers and their resulting physical properties.
Caption: Relationship between ether structure and physical properties.
Experimental Protocols
The following are standard methodologies for determining the key physical properties discussed.
A. Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for small sample volumes.
-
Preparation: Secure a small test tube (e.g., a 75x12mm Durham tube) to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.
-
Sample Addition: Add approximately 0.5 mL of the liquid ether sample into the test tube.
-
Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Clamp the thermometer assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a micro-burner.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip.
-
Measurement: Remove the heat source. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
B. Determination of Melting Point (Capillary Method)
This method is used for substances that are solid at or near room temperature. Many ethers have very low melting points, requiring a cryostat for accurate measurement.
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Heating: If the approximate melting point is unknown, perform a rapid heating to find a rough range. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.
-
Measurement: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded value is a melting point range.
C. Determination of Density (Pycnometer Method)
A pycnometer is a flask with a precise volume used for measuring the density of liquids.
-
Calibration: Clean and thoroughly dry the pycnometer. Weigh the empty, dry pycnometer on an analytical balance (m₁).
-
Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 20°C). Ensure no air bubbles are trapped. Weigh the filled pycnometer (m₂).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with the sample ether at the same temperature. Weigh the pycnometer filled with the sample (m₃).
-
Calculation:
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water
-
Density of sample (ρ_sample) = (m₃ - m₁) / V
-
D. Determination of Water Solubility
-
Preparation: In a sealed vial or test tube at a constant temperature, add a measured volume of deionized water (e.g., 10 mL).
-
Titration: Add small, known volumes of the ether to the water while continuously stirring or agitating the mixture.
-
Observation: Observe the solution for the point of saturation, which is indicated by the appearance of a persistent second layer or cloudiness (turbidity) that does not disappear upon further mixing.
-
Calculation: The solubility is calculated as the mass (or volume) of ether that dissolved in the initial volume of water just before saturation was reached. This is often expressed in g/100 mL. For more precise measurements, analytical techniques like gas chromatography (GC) can be used to determine the concentration of the ether in the aqueous phase of a saturated solution.
References
- 1. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 2. Video: Physical Properties of Ethers [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl propyl ether | C4H10O | CID 11182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl ether | 60-29-7 [chemicalbook.com]
- 9. Diethyl Ether: Structure, Properties & Uses Explained [vedantu.com]
- 10. Methyl Propyl Ether [drugfuture.com]
- 11. Methoxypropane - Wikipedia [en.wikipedia.org]
- 12. isopropyl methyl ether [chemister.ru]
- 13. methyl isopropyl ether [stenutz.eu]
- 15. echemi.com [echemi.com]
- 16. CAS 628-32-0: Ethyl propyl ether | CymitQuimica [cymitquimica.com]
- 17. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 18. SEC-BUTYL METHYL ETHER | 6795-87-5 [chemicalbook.com]
- 19. Methyl t [macro.lsu.edu]
- 20. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
Benchmarking dipentyl ether performance against novel green solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction efficiency, scalability, and the overall environmental footprint of a process. For decades, traditional solvents like ethers have been mainstays in the laboratory and industry. However, the principles of green chemistry are driving a shift towards more sustainable alternatives. This guide provides an objective comparison of the performance of dipentyl ether against a selection of novel green solvents, supported by experimental data and detailed methodologies.
Data Presentation: Physicochemical Properties
A solvent's physical and chemical properties are fundamental to its performance. The following table summarizes key data for this compound and several prominent green solvents: Cyrene™, 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME).
| Property | This compound | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Formula | C₁₀H₂₂O | C₆H₈O₃ | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 158.28 | 128.13 | 86.13 | 100.16 |
| Boiling Point (°C) | 187-188 | 227 | 80.2 | 106 |
| Melting Point (°C) | -69 | N/A | -136 | < -140 |
| Density (g/mL at 20°C) | ~0.78 | 1.25 | ~0.85 | 0.86 |
| Water Solubility | Insoluble | Miscible | Limited | Low (Hydrophobic) |
| Source | Petrochemical | Renewable (Cellulose) | Renewable | Synthetic |
| Key Hazards | Combustible liquid and vapor. | Causes serious eye irritation.[1][2][3] | Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation.[4][5][6] | Flammable liquid and vapor. |
Performance in Key Chemical Reactions
Direct, side-by-side experimental comparisons of this compound with a wide array of green solvents are not extensively documented in the literature. However, by examining studies that compare green solvents to more traditional ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), we can infer comparative performance.
Green solvents have been shown to offer significant advantages in various reaction types, often leading to higher yields and shorter reaction times compared to traditional solvents.[7] Studies have demonstrated that green solvents can improve reaction yields by 5-18% and reduce reaction times by 25-40% across reactions like esterification, oxidation, and polymerization.[7]
Grignard Reactions
The Grignard reaction is a cornerstone of organic synthesis, and solvent choice is critical for its success. While this compound can be used, more common ethereal solvents for this reaction are diethyl ether and THF. Comparative studies have shown that the green solvent 2-MeTHF can be a superior alternative to both Et₂O and THF.[8][9] In a systematic evaluation, 2-MeTHF demonstrated at least an equal, and often superior, overall process performance, notably in suppressing the formation of by-products in benzyl (B1604629) Grignard reactions.[8][9][10] CPME has also been shown to be an effective solvent for Grignard chemistry, though in some aryl Grignard reactions, its performance was found to be inferior to Et₂O, THF, and 2-MeTHF.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a vital C-C bond-forming reaction. While often performed in solvents like toluene (B28343) or THF, green solvents are emerging as viable alternatives. Cyrene™ has been successfully used as a solvent for Suzuki-Miyaura reactions, presenting a green alternative to traditional solvents like DMF and toluene.[11] However, it is worth noting that the Suzuki-Miyaura reaction can be relatively insensitive to the choice of solvent, which can make it a challenging reaction for definitively demonstrating the superiority of one solvent over another.[12][13]
Safety and Environmental Profile
This compound: this compound is a combustible liquid. Environmentally, polychlorinated diphenyl ethers are known to be persistent, with the potential for long-range transport and bioaccumulation.[14][15]
Novel Green Solvents:
-
Cyrene™: Derived from renewable cellulose, Cyrene™ is biodegradable and has low toxicity. It is not mutagenic or genotoxic.[16] However, it is classified as a serious eye irritant.[1][2][3]
-
2-Methyltetrahydrofuran (2-MeTHF): Produced from renewable resources, 2-MeTHF is considered a greener alternative to THF.[17] It offers advantages such as easier organic-water phase separation, which can reduce the need for additional extraction solvents.[16] It is, however, a highly flammable liquid and can cause skin and eye irritation.[4][5][6]
-
Cyclopentyl methyl ether (CPME): CPME is a hydrophobic ether solvent with a higher boiling point than many traditional ethers, making it a potential substitute for solvents like THF and MTBE.[16][18] It exhibits low peroxide formation.[18][19]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of solvent performance. Below are generalized methodologies for assessing solvents in two common and important reaction types.
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is designed to systematically evaluate the performance of different solvents for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent to be tested (e.g., this compound, Cyrene™, 2-MeTHF, CPME)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add the solvent to be tested (5 mL).
-
Stir the reaction mixture at a constant temperature (e.g., 80 °C) for a set period (e.g., 2, 4, 6, 8, and 24 hours).
-
At each time point, withdraw a small aliquot of the reaction mixture and quench it with water.
-
Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the aryl halide and the yield of the biaryl product.
-
Compare the reaction profiles (yield vs. time) for each solvent tested.
Protocol 2: General Procedure for Evaluating Solvent Performance in a Grignard Reaction
This protocol outlines a method to compare the efficiency of different ethereal solvents in the formation and subsequent reaction of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
Solvent to be tested (e.g., this compound, 2-MeTHF, CPME), anhydrous
-
Iodine crystal (as an initiator)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, flame-dried under vacuum or oven-dried
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in the anhydrous solvent to be tested (10 mL).
-
Add a small portion of the organic halide solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction starts, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the electrophile (0.8 equivalents) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield. Compare the yields obtained in each of the tested solvents.
Visualizations
Caption: Workflow for comparative solvent screening.
References
- 1. carlroth.com [carlroth.com]
- 2. circa-group.com [circa-group.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. [PDF] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions | Semantic Scholar [semanticscholar.org]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 18. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Dipentyl Ether: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of dipentyl ether, providing immediate safety protocols, logistical procedures, and operational plans.
This compound, also known as amyl ether, is a combustible liquid that requires careful handling and disposal due to its potential to form explosive peroxides upon prolonged storage and exposure to air and light. Adherence to strict disposal protocols is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance. This document provides a step-by-step guide for the proper disposal of this compound.
Immediate Safety and Hazard Information
This compound is a combustible liquid and can cause irritation to the eyes, skin, and respiratory tract.[1] The primary and most dangerous hazard associated with this compound and other ethers is the formation of shock-sensitive and potentially explosive peroxide crystals over time.[1] Factors such as exposure to air, light, heat, and contaminants can accelerate peroxide formation.
Quantitative Hazard Data
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Source |
| Synonyms | Amyl Ether, Diamyl Ether, n-Amyl Ether | [1] |
| CAS Number | 693-65-2 | [1] |
| Flash Point | 57 °C (134.6 °F) | [1] |
| Chemical Stability | On long term storage, may form explosive peroxides. | [1] |
| Incompatibilities | Oxidizing agents. | [1] |
Step-by-Step Disposal Plan for this compound
Proper disposal of this compound is a multi-step process that begins with careful inventory management and ends with compliant hazardous waste removal.
Step 1: Inventory Management and Labeling
To minimize the risks associated with peroxide formation, it is critical to manage inventory of this compound effectively.
-
Date All Containers: Upon receipt and upon opening, all containers of this compound must be labeled with the date.
-
Storage Limits: Opened containers of ethers like this compound should ideally be disposed of within six months.[2] Unopened containers should be disposed of before their expiration date or within one year of receipt.[2]
-
Proper Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, flames, and direct sunlight.[1] Ensure containers are tightly closed to minimize exposure to air.[1]
Step 2: Peroxide Detection (Mandatory Prior to Disposal)
Before preparing any container of this compound for disposal, it is mandatory to test for the presence of peroxides, especially if the container is past its recommended shelf life or has been opened for an extended period.
Do NOT attempt to open or move a container of this compound if:
-
Crystals are visible around the cap or within the liquid.
-
The container has a metal screw-cap that is tightly stuck.
-
The liquid appears discolored or contains suspended matter.
If any of these signs are present, do not handle the container. Contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service immediately.
Experimental Protocol: Peroxide Detection
This protocol outlines a qualitative method for detecting peroxides in this compound.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-resistant lab coat, and solvent-resistant gloves.
-
Visual Inspection: Before opening, carefully inspect the container for any signs of peroxide formation as described above.
-
Testing in a Safe Location: Conduct the test in a chemical fume hood.
-
Using Peroxide Test Strips:
-
Dip the test strip into the this compound sample for one second.
-
Shake off any excess liquid.
-
Wait for the time specified in the test strip instructions (typically 5-15 seconds).
-
Compare the color of the test strip to the color scale provided with the kit. A blue color indicates the presence of peroxides.[3]
-
-
Interpretation of Results:
-
Negative Test (No Peroxides): If the test is negative, the this compound can be prepared for standard hazardous waste disposal as outlined in Step 3.
-
Positive Test (Peroxides Detected): If the test is positive, the material is considered highly hazardous. Do not attempt to dispose of it through standard channels. Label the container "DANGER - PEROXIDE FORMER - SHOCK SENSITIVE" and contact your EHS department or a specialized hazardous waste disposal service for immediate pickup.
-
Step 3: Segregation and Packaging for Disposal
For this compound that has tested negative for peroxides, follow these steps for proper packaging:
-
Use Appropriate Waste Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible. Glass bottles are often suitable for solvent waste.[4]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."
-
Segregation: Store the this compound waste container away from incompatible materials, particularly oxidizing agents.[1]
-
Secure Closure: Ensure the waste container is always securely sealed when not in use.
Step 4: Arranging for Professional Disposal
This compound must not be disposed of down the drain or in regular trash.[4]
-
Contact EHS or a Certified Service: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional hazardous waste disposal service.[5] They are equipped to handle and transport hazardous chemicals in compliance with all regulations.[5]
Emergency Procedures for Spills
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Increase ventilation by opening sashes in a fume hood or using an exhaust fan.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using spark-proof tools and place it in a suitable, sealable container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.
This compound Disposal Workflow
The following diagram illustrates the key decision-making and procedural workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dipentyl Ether
Essential protocols for the safe handling, storage, and disposal of Dipentyl ether, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This compound, a common solvent, requires careful handling due to its potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to empower your team to work with confidence and security.
Immediate Safety and Handling at a Glance
A clear understanding of the key safety metrics for this compound is the first step towards safe handling. This table summarizes the essential quantitative data.
| Parameter | Value | Citation |
| Flash Point | 57 °C | [1] |
| Synonyms | Amyl Ether, N-Amyl Ether, Diamyl Ether, Di-N-Amyl Ether, Pentyl Ether, 1,1'-Oxybispentane | [1] |
| Appearance | Colorless liquid | [1] |
| Hazards | Combustible liquid and vapor. May cause eye, skin, respiratory, and digestive tract irritation. On long-term storage, may form explosive peroxides. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable. Adherence to these guidelines will significantly minimize exposure risks.
Eye Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection:
-
If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Always follow the OSHA respirator regulations found in 29 CFR 1910.134.[1]
Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
1. Preparation and Handling:
-
Ventilation: Always use this compound in an area with adequate ventilation.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Avoid Contact: Avoid breathing vapor, mist, or gas.[1] Avoid contact with eyes, skin, and clothing.[1]
-
Peroxide Formation: Be aware that on long-term storage, this compound can form explosive peroxides.[1]
2. Spill Management:
-
Immediate Action: Clean up spills immediately, observing all safety precautions.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth, and then place it in a suitable container for disposal.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.[1]
3. Disposal:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Regulatory Compliance: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Container Disposal: Empty containers retain product residue and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]
-
General Guidance for Ethers: As a general practice for ethers, waste should be collected in labeled, closed containers and disposed of as hazardous waste through an approved waste disposal plant. Do not dispose of it down the drain.
Visualizing the Workflow for Safe Handling
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols and fostering a culture of vigilance, you can ensure that your laboratory environment remains a safe and productive space for groundbreaking research.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
